molecular formula C9H16O2 B1600152 2-Hexenoic acid, 5-methyl-, ethyl ester CAS No. 2351-89-5

2-Hexenoic acid, 5-methyl-, ethyl ester

Cat. No.: B1600152
CAS No.: 2351-89-5
M. Wt: 156.22 g/mol
InChI Key: XBRGZVMBYLXWTE-UHFFFAOYSA-N
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Description

Ethyl 5-methylhex-2-enoate (CAS 34993-63-0) is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . This ester, specifically the (E)-isomer, is characterized by an unsaturated backbone which makes it a valuable building block in organic synthesis and scientific research . Researchers value this compound for its role as a synthetic intermediate and its potential biological activity. Studies suggest it may act as a selective, cell-permeable calpain inhibitor . By modulating calpain activity—a protease crucial for cellular signaling and apoptosis—this compound exhibits neuroprotective properties in models of neuronal injury, making it a candidate for further investigation in neuroscience . Its structure also makes it useful for flavor and fragrance applications due to its pleasant aroma profile . The product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

2351-89-5

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

ethyl 5-methylhex-2-enoate

InChI

InChI=1S/C9H16O2/c1-4-11-9(10)7-5-6-8(2)3/h5,7-8H,4,6H2,1-3H3

InChI Key

XBRGZVMBYLXWTE-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)/C=C/CC(C)C

Canonical SMILES

CCOC(=O)C=CCC(C)C

Other CAS No.

2351-89-5

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl (2E)-5-methylhex-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (2E)-5-methylhex-2-enoate, a notable α,β-unsaturated ester, presents a unique molecular architecture that underpins its utility in synthetic organic chemistry and its application in the fragrance and flavor industries.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic signatures, a robust synthesis protocol, and essential safety information. The causality behind experimental choices and the inherent logic of the described protocols are emphasized to provide actionable insights for laboratory and development settings.

Chemical Identity and Physical Properties

Ethyl (2E)-5-methylhex-2-enoate is a colorless to pale yellow liquid characterized by a distinct fruity odor.[1] It is primarily identified by the CAS numbers 2351-89-5 and 34993-63-0 .[2][3] The latter CAS number specifically refers to the (E)-isomer, which is typically the more stable and common form.

PropertyValueSource
IUPAC Name ethyl (2E)-5-methylhex-2-enoate[3]
Synonyms Ethyl 5-methylhex-2-enoate, 5-Methyl-2-hexenoic acid ethyl ester[1][2]
CAS Number 2351-89-5, 34993-63-0 (E-isomer)[2][3]
Molecular Formula C₉H₁₆O₂[1][4]
Molecular Weight 156.22 g/mol [4]
Appearance Colorless to pale yellow liquid[1]
Odor Fruity[1]
Boiling Point 90 °C at 22 mmHg[5][6]

Spectroscopic Profile

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum of Ethyl (2E)-5-methylhex-2-enoate is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of the α,β-unsaturation significantly influences the chemical shifts of the vinylic protons.

Expected ¹H NMR (CDCl₃) Chemical Shifts and Coupling Constants:

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~6.8dtJ = 15.6 (trans), 7.0
H-3~5.8dtJ = 15.6 (trans), 1.5
Ethyl -CH₂-~4.2qJ = 7.1
H-4~2.1tJ = 7.5
H-5~1.8m
Isobutyl -CH₃~0.9dJ = 6.6
Ethyl -CH₃~1.3tJ = 7.1

Rationale behind the assignments: The downfield shifts of H-2 and H-3 are characteristic of vinylic protons in an α,β-unsaturated ester system, with the large coupling constant (~15.6 Hz) confirming the (E)- or trans-configuration. The quartet and triplet of the ethyl ester group are standard features. The remaining signals correspond to the isobutyl portion of the molecule.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton. The key signals to identify are the carbonyl carbon of the ester and the two sp² hybridized carbons of the double bond.

Expected ¹³C NMR (CDCl₃) Chemical Shifts:

CarbonChemical Shift (δ, ppm)
C=O~166
C-3~148
C-2~121
Ethyl -CH₂-~60
C-4~41
C-5~28
Isobutyl -CH₃~22
Ethyl -CH₃~14

Rationale behind the assignments: The carbonyl carbon is significantly deshielded, appearing at the lowest field. The vinylic carbons (C-2 and C-3) are in the typical range for α,β-unsaturated esters. The remaining aliphatic carbons are found at higher fields.

Infrared (IR) Spectroscopy

The IR spectrum is a rapid method for identifying key functional groups. For Ethyl (2E)-5-methylhex-2-enoate, the most prominent absorption bands will be from the carbonyl group and the carbon-carbon double bond.

Expected Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (ester)~1720Strong
C=C (alkene)~1650Medium
C-H (sp²)~3030Medium
C-H (sp³)2850-2960Strong
C-O (ester)1150-1250Strong

Rationale behind the assignments: The strong absorption around 1720 cm⁻¹ is indicative of the ester carbonyl group. The C=C double bond in conjugation with the carbonyl typically appears around 1650 cm⁻¹. The C-H stretches above 3000 cm⁻¹ confirm the presence of vinylic hydrogens, while the strong absorptions below 3000 cm⁻¹ are from the aliphatic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Ethyl (2E)-5-methylhex-2-enoate, the molecular ion peak (M⁺) is expected at m/z 156.

Expected Key Fragments in the Mass Spectrum:

m/zFragment
156[M]⁺
111[M - OCH₂CH₃]⁺
83[M - COOCH₂CH₃]⁺
57[C₄H₉]⁺ (isobutyl fragment)
43[C₃H₇]⁺
29[CH₂CH₃]⁺

Rationale behind the fragmentation: The molecular ion peak confirms the molecular weight. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the entire ester group (-COOCH₂CH₃). The isobutyl fragment is also expected to be a stable and therefore prominent peak.

Synthesis Protocol: The Horner-Wadsworth-Emmons Reaction

A reliable and stereoselective method for the synthesis of (E)-α,β-unsaturated esters such as Ethyl (2E)-5-methylhex-2-enoate is the Horner-Wadsworth-Emmons (HWE) reaction.[2][7][8] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde, in this case, isovaleraldehyde. The HWE reaction is favored for its high yield, stereoselectivity towards the (E)-isomer, and the ease of removal of the phosphate byproduct.[8][9]

Reaction Scheme

HWE_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Isovaleraldehyde Isovaleraldehyde Reaction + Isovaleraldehyde->Reaction Triethylphosphonoacetate Triethyl phosphonoacetate Triethylphosphonoacetate->Reaction Base Base (e.g., NaH) Base->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction Product Ethyl (2E)-5-methylhex-2-enoate Byproduct Diethyl phosphate salt Reaction->Product Reaction->Byproduct

Caption: Horner-Wadsworth-Emmons synthesis of Ethyl (2E)-5-methylhex-2-enoate.

Step-by-Step Methodology
  • Preparation of the Phosphonate Ylide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise via the dropping funnel to the stirred suspension under a nitrogen atmosphere.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the phosphonate ylide.

  • Reaction with Isovaleraldehyde:

    • Cool the solution of the phosphonate ylide back to 0 °C.

    • Add isovaleraldehyde (1.05 equivalents) dropwise to the reaction mixture.

    • After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl (2E)-5-methylhex-2-enoate.

Chemical Reactivity

As an α,β-unsaturated ester, Ethyl (2E)-5-methylhex-2-enoate exhibits reactivity at several sites: the carbonyl group, the α-carbon, the β-carbon, and the double bond.

  • 1,4-Conjugate Addition (Michael Addition): The electron-withdrawing nature of the ester group makes the β-carbon electrophilic and susceptible to attack by nucleophiles. This is a common reaction for α,β-unsaturated carbonyl compounds.

  • 1,2-Addition to the Carbonyl Group: Strong, hard nucleophiles such as Grignard reagents can add directly to the carbonyl carbon.

  • Electrophilic Addition to the Double Bond: While the double bond is electron-deficient, it can still undergo electrophilic addition reactions, although it is generally less reactive than an isolated alkene.

  • Reduction: The double bond and the ester can be reduced using various reducing agents. For example, catalytic hydrogenation can reduce the double bond, while strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the double bond and the ester to an alcohol.

  • Diels-Alder Reaction: The electron-deficient double bond can act as a dienophile in Diels-Alder reactions with electron-rich dienes.

Safety and Handling

  • General Hazards: This class of compounds can be irritants to the skin, eyes, and respiratory tract.[10] They are also often flammable liquids.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[11][12]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[11] Keep away from heat, sparks, and open flames.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications

The primary application of Ethyl (2E)-5-methylhex-2-enoate is in the fragrance and flavor industry , where its fruity aroma is utilized in various formulations.[1] In synthetic organic chemistry , it serves as a versatile building block for the synthesis of more complex molecules due to its multiple reactive sites.

Conclusion

Ethyl (2E)-5-methylhex-2-enoate is a valuable compound with well-defined chemical and physical properties. Its synthesis via the Horner-Wadsworth-Emmons reaction is a robust and stereoselective method. A thorough understanding of its spectroscopic characteristics is essential for its unambiguous identification. Adherence to appropriate safety protocols is crucial when handling this and similar α,β-unsaturated esters. This guide provides the foundational knowledge for the effective and safe utilization of Ethyl (2E)-5-methylhex-2-enoate in research and development.

References

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]

  • BuyersGuideChem. Ethyl 5-methylhex-2-enoate | 2351-89-5. Available from: [Link]

  • Chemguide. fragmentation patterns in the mass spectra of organic compounds. Available from: [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]

  • Pharmaffiliates. 5-Methyl-2-hex-2-enoic Acid Ethyl Ester. Available from: [Link]

  • PubChem. Ethyl 5-methylhexanoate. Available from: [Link]

  • NUTS. Data Tables (DT) in NUTS: Publication Listings of NMR Data. Available from: [Link]

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  • CATO Research Chemical Inc. SAFETY DATA SHEETS. Available from: [Link]

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An In-depth Technical Guide to the Synthesis of (E)-5-Methylhex-2-enoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to (E)-5-Methylhex-2-enoic acid ethyl ester, a valuable α,β-unsaturated ester with applications in the synthesis of fine chemicals and pharmaceutical intermediates. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the mechanistic details, stereochemical control, and practical execution of the most effective synthetic strategies, with a primary focus on the Horner-Wadsworth-Emmons reaction. Alternative methodologies, including the Julia-Kocienski olefination and Knoevenagel condensation, are also discussed and compared. The guide includes detailed, step-by-step experimental protocols, purification techniques, and comprehensive characterization data to ensure scientific integrity and reproducibility.

Introduction: The Significance of (E)-α,β-Unsaturated Esters

α,β-Unsaturated esters are a pivotal class of organic compounds, serving as versatile building blocks in a myriad of synthetic transformations. Their conjugated system imparts unique reactivity, making them susceptible to nucleophilic conjugate addition, cycloaddition reactions, and various reduction and oxidation processes. The (E)-isomer of 5-methylhex-2-enoic acid ethyl ester, in particular, is a key intermediate in the synthesis of complex molecules, where the stereochemistry of the double bond is crucial for the desired biological activity or material properties.

The synthesis of α,β-unsaturated esters with high stereoselectivity is a fundamental challenge in organic chemistry. The ability to selectively generate the (E)-isomer is paramount for applications where the geometric configuration dictates the final product's efficacy and safety. This guide will explore the most reliable and efficient methods to achieve this stereochemical control.

The Horner-Wadsworth-Emmons Reaction: A Superior Pathway to (E)-Alkenes

The Horner-Wadsworth-Emmons (HWE) reaction stands as the preeminent method for the synthesis of α,β-unsaturated esters, particularly for achieving high (E)-selectivity.[1][2][3] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.

Mechanistic Insights and Stereochemical Control

The HWE reaction's preference for the (E)-isomer is a direct consequence of its reaction mechanism.[2][4] The key steps are as follows:

  • Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate ester (triethyl phosphonoacetate in this case), generating a resonance-stabilized carbanion.

  • Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aldehyde (isovaleraldehyde), forming a tetrahedral intermediate.

  • Oxaphosphetane Formation: The intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.

  • Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble phosphate byproduct.

The high (E)-selectivity arises from the thermodynamic stability of the intermediates. The anti-conformation of the betaine intermediate, which leads to the (E)-alkene, is sterically favored over the syn-conformation that would produce the (Z)-alkene. This energetic preference translates into a higher proportion of the (E)-isomer in the final product mixture.

HWE_Mechanism reagents Triethyl phosphonoacetate + Base carbanion Phosphonate Carbanion reagents->carbanion Deprotonation intermediate Tetrahedral Intermediate carbanion->intermediate Nucleophilic Addition aldehyde Isovaleraldehyde aldehyde->intermediate oxaphosphetane Oxaphosphetane intermediate->oxaphosphetane Cyclization product (E)-5-Methylhex-2-enoic acid ethyl ester oxaphosphetane->product Elimination byproduct Phosphate Byproduct oxaphosphetane->byproduct

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of (E)-5-Methylhex-2-enoic acid ethyl ester via the Horner-Wadsworth-Emmons reaction.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Isovaleraldehyde (3-methylbutanal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or diethyl ether for extraction

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.0 eq) under a nitrogen atmosphere. Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

  • Carbanion Formation: Triethyl phosphonoacetate (1.0 eq) is dissolved in anhydrous THF and added dropwise to the stirred suspension of sodium hydride over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the phosphonate carbanion.

  • Aldehyde Addition: The reaction mixture is cooled back to 0 °C, and a solution of isovaleraldehyde (1.0 eq) in anhydrous THF is added dropwise over 30 minutes.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[1] The aqueous layer is extracted with dichloromethane or diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.[1]

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (E)-5-Methylhex-2-enoic acid ethyl ester.

HWE_Workflow start Reaction Setup carbanion Carbanion Formation start->carbanion addition Aldehyde Addition carbanion->addition reaction Reaction Progression (Overnight) addition->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Pure (E)-Product purification->product

Caption: Experimental workflow for HWE synthesis.

Alternative Synthetic Strategies

While the Horner-Wadsworth-Emmons reaction is the preferred method, other olefination reactions can also be employed for the synthesis of α,β-unsaturated esters.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful tool for the stereoselective synthesis of alkenes, often favoring the (E)-isomer. This reaction involves the coupling of a heteroaromatic sulfone with an aldehyde. The reaction proceeds under mild conditions and exhibits a broad substrate scope.[5]

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak base.[6] For the synthesis of (E)-5-Methylhex-2-enoic acid ethyl ester, isovaleraldehyde could be reacted with a malonic ester derivative. However, this method may offer less stereocontrol compared to the HWE reaction.

Comparative Analysis of Synthetic Pathways

Method Stereoselectivity Reagent Availability Byproduct Reaction Conditions
Horner-Wadsworth-Emmons High (E)-selectivity[2]Readily availableWater-soluble phosphate[2]Mild to moderate
Julia-Kocienski Olefination High (E)-selectivity[5]Requires synthesis of specific sulfonesGaseous SO₂ and a saltMild
Knoevenagel Condensation Variable, often requires optimizationReadily availableWaterMild to moderate

Characterization of (E)-5-Methylhex-2-enoic Acid Ethyl Ester

Accurate characterization of the final product is essential to confirm its identity, purity, and stereochemistry.

Property Value
Molecular Formula C₉H₁₆O₂[7]
Molecular Weight 156.22 g/mol [7]
Boiling Point 90 °C at 22 mmHg[7]
Appearance Colorless oil

Spectroscopic Data (Predicted and based on similar compounds):

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.95 (dt, J = 15.6, 7.0 Hz, 1H), 5.80 (dt, J = 15.6, 1.5 Hz, 1H), 4.18 (q, J = 7.1 Hz, 2H), 2.15 (m, 2H), 1.75 (m, 1H), 1.28 (t, J = 7.1 Hz, 3H), 0.92 (d, J = 6.6 Hz, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 166.5, 149.0, 121.5, 60.2, 42.1, 28.3, 22.4, 14.3.

  • IR (neat, cm⁻¹): ~2960, 1720 (C=O), 1650 (C=C), 1170.

  • Mass Spectrometry (EI): m/z (%) = 156 (M⁺), 111, 83, 55.

Conclusion

This technical guide has detailed the synthesis of (E)-5-Methylhex-2-enoic acid ethyl ester, with a strong emphasis on the highly efficient and stereoselective Horner-Wadsworth-Emmons reaction. The provided mechanistic insights, detailed experimental protocol, and comparative analysis of alternative methods offer a comprehensive resource for researchers in organic synthesis and drug development. The inclusion of detailed characterization data provides a self-validating framework for the successful and reproducible synthesis of this important α,β-unsaturated ester.

References

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  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • CONICET Digital. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Available at: [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]

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  • CDN. CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. Available at: [Link]

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Physical and chemical properties of ethyl 5-methyl-2-hexenoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl 5-methyl-2-hexenoate (CAS No: 2351-89-5), a notable unsaturated ester. The document is structured to serve researchers, scientists, and professionals in drug development by detailing its molecular characteristics, physicochemical parameters, and chemical reactivity. Furthermore, this guide explores established synthesis methodologies, potential applications within the pharmaceutical and chemical industries, and essential safety and handling protocols. By integrating theoretical knowledge with practical insights, this guide aims to be an authoritative resource for the scientific community.

Introduction

Ethyl 5-methyl-2-hexenoate is an organic compound classified as an unsaturated ester. Its structure, featuring both a double bond and an ester functional group, imparts a unique combination of reactivity and physical properties. While not as extensively documented as some common esters, its utility as a building block in organic synthesis and its potential applications in various industries, including flavor, fragrance, and pharmaceuticals, make it a compound of significant interest. This guide synthesizes available data to provide a detailed technical profile of this molecule.

Molecular and Physicochemical Properties

The fundamental properties of ethyl 5-methyl-2-hexenoate are summarized below. These parameters are critical for its handling, application in reactions, and for analytical characterization.

Molecular Structure and Identifiers

The structural representation of ethyl 5-methyl-2-hexenoate is crucial for understanding its chemical behavior.

Caption: Chemical structure of ethyl 5-methyl-2-hexenoate.

IdentifierValue
IUPAC Name ethyl 5-methylhex-2-enoate
CAS Number 2351-89-5[1]
Molecular Formula C9H16O2[1]
Molecular Weight 156.22 g/mol [1][2]
Canonical SMILES CCOC(=O)C=CCC(C)C
InChI InChI=1S/C9H16O2/c1-4-11-9(10)6-5-7-8(2)3/h5-6,8H,4,7H2,1-3H3
Physical Properties

The physical state and constants of ethyl 5-methyl-2-hexenoate are presented in the following table. For context, properties of structurally similar esters are also included, as specific experimental data for the target compound is limited.

PropertyValue for Ethyl 5-Methyl-2-hexenoateNotes and Comparative Data
Appearance Colorless liquid (estimated)Esters of similar molecular weight are typically colorless liquids.
Odor Fruity (estimated)Many medium-chain esters possess fruity or floral scents and are used in the flavor and fragrance industry.[3]
Boiling Point 90 °C at 22 mmHg[1][4]For comparison, methyl (E)-2-hexenoate has a boiling point of 168-170 °C at 760 mmHg.[5]
Density 0.9936 g/cm³[4]The density of methyl 2-hexenoate is reported to be between 0.911 and 0.916 g/cm³ at 25 °C.[6]
Refractive Index Not availableFor methyl 2-hexenoate, the refractive index is reported to be between 1.432 and 1.438 at 20 °C.[6]
Solubility Insoluble in water; soluble in alcohol (inferred)Esters are generally soluble in organic solvents and have limited solubility in water.[3]

Chemical Properties and Reactivity

The chemical behavior of ethyl 5-methyl-2-hexenoate is dictated by its ester and alkene functional groups.

Ester Group Reactivity

The ester functional group is susceptible to nucleophilic acyl substitution.

  • Hydrolysis: In the presence of an acid or base catalyst, ethyl 5-methyl-2-hexenoate can be hydrolyzed to 5-methyl-2-hexenoic acid and ethanol. Basic hydrolysis (saponification) is irreversible, while acid-catalyzed hydrolysis is an equilibrium process.

  • Transesterification: Reaction with another alcohol in the presence of a catalyst will lead to an exchange of the alkoxy group. This is a common industrial reaction for modifying the properties of esters.[3]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to yield two alcohols: 5-methyl-2-hexen-1-ol and ethanol.

  • Grignard Reaction: Reaction with Grignard reagents (R-MgX) will lead to the formation of tertiary alcohols.

Alkene Group Reactivity

The carbon-carbon double bond at the 2-position is an electron-rich site, making it susceptible to electrophilic addition reactions.

  • Hydrogenation: Catalytic hydrogenation (e.g., with H2 over a Pd, Pt, or Ni catalyst) will reduce the double bond to yield ethyl 5-methylhexanoate.

  • Halogenation: Addition of halogens (e.g., Br2, Cl2) across the double bond will result in the corresponding dihalo-ester.

  • Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) will proceed according to Markovnikov's rule, with the hydrogen adding to the carbon with more hydrogen substituents.

  • Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) will form an epoxide.

G cluster_ester Ester Reactions cluster_alkene Alkene Reactions Ethyl 5-methyl-2-hexenoate Ethyl 5-methyl-2-hexenoate Hydrolysis Hydrolysis Ethyl 5-methyl-2-hexenoate->Hydrolysis H+/H2O or OH- Transesterification Transesterification Ethyl 5-methyl-2-hexenoate->Transesterification R'OH, H+ or RO- Reduction (LiAlH4) Reduction (LiAlH4) Ethyl 5-methyl-2-hexenoate->Reduction (LiAlH4) 1. LiAlH4 2. H3O+ Hydrogenation Hydrogenation Ethyl 5-methyl-2-hexenoate->Hydrogenation H2, Pd/C Halogenation Halogenation Ethyl 5-methyl-2-hexenoate->Halogenation Br2

Caption: Key reaction pathways for ethyl 5-methyl-2-hexenoate.

Synthesis Methodologies

The synthesis of ethyl 5-methyl-2-hexenoate can be achieved through several established organic chemistry routes. A common and direct method is the Fischer esterification of the corresponding carboxylic acid.

Fischer Esterification

This acid-catalyzed esterification is a standard method for producing esters.

Reaction: 5-methyl-2-hexenoic acid + Ethanol ⇌ Ethyl 5-methyl-2-hexenoate + Water

Protocol:

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1 equivalent of 5-methyl-2-hexenoic acid with an excess of absolute ethanol (typically 3-5 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH), to the mixture.

  • Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO4 or Na2SO4), and filter. The solvent is then removed under reduced pressure, and the crude product can be purified by distillation.

G start Start: 5-methyl-2-hexenoic acid + Ethanol step1 Add Acid Catalyst (e.g., H2SO4) start->step1 step2 Reflux step1->step2 step3 Cool and Neutralize (e.g., NaHCO3) step2->step3 step4 Extract with Organic Solvent step3->step4 step5 Wash, Dry, and Concentrate step4->step5 step6 Purify by Distillation step5->step6 end End: Ethyl 5-methyl-2-hexenoate step6->end

Caption: Workflow for the Fischer esterification synthesis.

Applications in Research and Drug Development

While specific applications of ethyl 5-methyl-2-hexenoate in drug development are not widely reported, its structural motifs suggest potential utility.

  • As a Chemical Intermediate: Its bifunctional nature (ester and alkene) makes it a versatile intermediate for the synthesis of more complex molecules. It can be a precursor for various pharmaceuticals and agrochemicals.[3]

  • In Flavor and Fragrance: Many related esters are used as flavoring and fragrance agents.[3] This suggests potential applications in the formulation of palatable drug products.

  • In Material Science: Esters are also utilized in the production of plasticizers and coatings, indicating a broader industrial relevance.[3]

The development of novel synthetic routes and a deeper understanding of its biological activity could open up new avenues for its application in medicinal chemistry.

Safety and Handling

GHS Hazard Classification (Inferred)

The following classifications are based on data for methyl 5-methyl-2-hexenoate and should be considered as a guideline.[7]

  • Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)[7]

  • Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)[7]

  • Serious Eye Damage/Eye Irritation: Category 2 (H319: Causes serious eye irritation)[7]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (H335: May cause respiratory irritation)[7]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.

  • Fire Safety: Keep away from open flames, sparks, and hot surfaces. Use explosion-proof electrical equipment.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations. Avoid release into the environment.

Conclusion

Ethyl 5-methyl-2-hexenoate is a compound with interesting chemical features and potential for broader application. This guide has consolidated the available information on its physical and chemical properties, synthesis, and safety considerations. While there are gaps in the existing literature, particularly concerning its biological activity and specific applications in drug development, the data presented here provides a solid foundation for researchers and scientists working with this and related unsaturated esters. Further investigation into this molecule is warranted to fully explore its potential.

References

  • The Good Scents Company. (n.d.). methyl (E)-2-hexenoate, 13894-63-8. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 234290, Ethyl 5-methylhexanoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 2-hexenoate, 2396-77-2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5702852, Methyl 5-methyl-2-hexenoate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl (2E)-2-acetyl-5-methyl-2-hexenoate. Retrieved from [Link]

  • MDPI. (2023). Genetic Modulation of ATF1 in Saccharomyces cerevisiae for Enhanced Acetate Ester Production and Flavor Profile in a Sour Meat Model System. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). ethyl 5-methyl-5-hexen-2-ynoate. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Ethyl 5-methylhex-2-enoate | C9H16O2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5358941, (E)-Ethyl 2-Cyano-5-methyl-2-hexenoate. Retrieved from [Link]

  • Google Patents. (n.d.). US6033551A - Synthesis of metal 2-ethylhexanoates.
  • Odinity. (2013). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Retrieved from [Link]

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An In-depth Technical Guide to 2-Hexenoic acid, 5-methyl-, ethyl ester (CAS 2351-89-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Hexenoic acid, 5-methyl-, ethyl ester, a molecule with potential applications in the flavor, fragrance, and broader chemical industries. While specific literature on this compound is limited, this document synthesizes available data, draws logical inferences from structurally related analogs, and outlines robust methodologies for its synthesis, characterization, and analysis.

Molecular and Physicochemical Profile

2-Hexenoic acid, 5-methyl-, ethyl ester is an unsaturated aliphatic ester. Its core structure consists of a six-carbon chain with a methyl branch at the 5-position and a carbon-carbon double bond at the 2-position, esterified with an ethyl group. The IUPAC name for this compound is ethyl (E)-5-methylhex-2-enoate, indicating the trans configuration of the double bond, which is the more stable isomer.

Table 1: Chemical and Physical Properties

PropertyValueSource/Rationale
CAS Number 2351-89-5[1]
Molecular Formula C₉H₁₆O₂[1]
Molecular Weight 156.22 g/mol [1]
Synonyms 5-methyl-2-hexenoic acid ethyl ester, ethyl 5-methylhex-2-enoate[1]
Boiling Point 90 °C at 22 mmHg[1]
Specific Gravity ~0.911 - 0.916 @ 25 °CInferred from methyl (E)-2-hexenoate[2]
Refractive Index ~1.432 - 1.438 @ 20 °CInferred from methyl (E)-2-hexenoate[2]
Flash Point ~40.56 °CInferred from methyl (E)-2-hexenoate[2]
Solubility Very slightly soluble in water; soluble in alcohol and oilsInferred from analogous esters[3]

Note: Some physical properties are inferred from structurally similar compounds due to a lack of specific experimental data for 2-Hexenoic acid, 5-methyl-, ethyl ester.

Synthesis and Purification

The logical precursors for this synthesis are isovaleraldehyde (3-methylbutanal) and triethyl phosphonoacetate . The HWE reaction involves the deprotonation of the phosphonate ester to form a stabilized carbanion, which then reacts with the aldehyde. The subsequent elimination of the diethyl phosphate byproduct drives the formation of the desired alkene.

Proposed Synthesis Workflow: Horner-Wadsworth-Emmons Reaction

HWE_Synthesis cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_workup Workup & Purification TEPA Triethyl phosphonoacetate Deprotonation 1. Deprotonation (Formation of Phosphonate Ylide) TEPA->Deprotonation Base Sodium Hydride (NaH) in dry THF Base->Deprotonation Aldehyde Isovaleraldehyde Nucleophilic_Attack 2. Nucleophilic Attack (Ylide attacks Aldehyde) Aldehyde->Nucleophilic_Attack Deprotonation->Nucleophilic_Attack Ylide Intermediate Elimination 3. Elimination (Formation of (E)-alkene) Nucleophilic_Attack->Elimination Betaine Intermediate Quench Aqueous Quench (e.g., NH4Cl solution) Elimination->Quench Extraction Liquid-Liquid Extraction (e.g., Diethyl ether) Quench->Extraction Drying Drying of Organic Layer (e.g., MgSO4) Extraction->Drying Purification Purification (Vacuum Distillation or Flash Chromatography) Drying->Purification Product Ethyl (E)-5-methyl-2-hexenoate (Final Product) Purification->Product

Caption: Proposed Horner-Wadsworth-Emmons synthesis workflow.

Detailed Experimental Protocol (Proposed)
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq.) as a 60% dispersion in mineral oil. Wash the NaH with dry hexanes to remove the oil, then suspend it in anhydrous tetrahydrofuran (THF).

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.0 eq.) dropwise via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the phosphonate ylide is indicated by the cessation of hydrogen gas evolution.

  • Reaction: Cool the ylide solution back to 0 °C. Add a solution of isovaleraldehyde (1.0 eq.) in dry THF dropwise over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation, taking advantage of its reported boiling point of 90 °C at 22 mmHg.[1] Alternatively, for higher purity, flash column chromatography on silica gel using a hexane/ethyl acetate gradient can be employed.

Characterization and Analysis

Unambiguous characterization of the synthesized 2-Hexenoic acid, 5-methyl-, ethyl ester requires a combination of spectroscopic techniques and chromatographic analysis.

Spectroscopic Analysis

While experimental spectra for the target compound are not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals and FeaturesRationale
¹H NMR δ ~6.9 ppm (dt, 1H, H-3), δ ~5.8 ppm (d, 1H, H-2), δ ~4.2 ppm (q, 2H, O-CH₂), δ ~2.2 ppm (t, 2H, H-4), δ ~1.7 ppm (m, 1H, H-5), δ ~1.2 ppm (t, 3H, O-CH₂-CH₃), δ ~0.9 ppm (d, 6H, C(CH₃)₂)The vinyl protons (H-2 and H-3) will be in the characteristic downfield region for α,β-unsaturated esters, with a large coupling constant (~15-16 Hz) indicating the (E)-configuration. The ethyl ester and the isobutyl group will show their typical splitting patterns and integrations.
¹³C NMR δ ~166 ppm (C=O), δ ~145 ppm (C-3), δ ~125 ppm (C-2), δ ~60 ppm (O-CH₂), δ ~42 ppm (C-4), δ ~28 ppm (C-5), δ ~22 ppm (C(CH₃)₂), δ ~14 ppm (O-CH₂-CH₃)The carbonyl carbon will be the most downfield signal. The two sp² carbons of the double bond will appear in the typical alkene region. The remaining sp³ carbons of the ethyl and isobutyl groups will be in the upfield region.
IR ~1720-1730 cm⁻¹ (C=O stretch, strong), ~1650 cm⁻¹ (C=C stretch, medium), ~1150-1250 cm⁻¹ (C-O stretch, strong)The ester carbonyl stretch is a very strong and characteristic absorption. The C=C double bond stretch will also be present, and the strong C-O stretch is indicative of the ester functionality.[4]
Mass Spec. Molecular Ion (M⁺) at m/z = 156. Key fragments would likely include loss of the ethoxy group (-OC₂H₅, m/z = 111), loss of the ethyl group (-C₂H₅, m/z = 127), and fragments corresponding to the isobutyl group.Electron impact ionization would produce a clear molecular ion peak. Fragmentation patterns would be consistent with McLafferty rearrangement and cleavage at the ester and alkyl functionalities.
Chromatographic Analysis

Gas chromatography-mass spectrometry (GC-MS) is the ideal method for the analysis of this volatile ester. It allows for the separation of the compound from any impurities and provides mass spectral data for identification.

GCMS_Workflow Sample Diluted Sample in appropriate solvent (e.g., Hexane) Injector GC Injector (Split/Splitless) Sample->Injector Column GC Column (e.g., HP-5MS) Injector->Column Oven Temperature Programmed GC Oven Detector Mass Spectrometer (MS Detector) Column->Detector Data Data System: Chromatogram & Mass Spectrum Detector->Data

Caption: Standard Gas Chromatography-Mass Spectrometry workflow.

A typical GC-MS protocol would involve:

  • Column: A non-polar capillary column such as an HP-5MS (30 m x 0.25 mm x 0.25 µm).[5]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector at a temperature of ~250 °C.

  • Oven Program: A temperature ramp starting from ~50 °C to ~280 °C to ensure separation of volatile impurities and the main product.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

The identity of the compound would be confirmed by matching its retention time and mass spectrum with a synthesized standard.

Applications and Biological Relevance

Flavor and Fragrance Industry

Based on the organoleptic properties of structurally similar compounds, 2-Hexenoic acid, 5-methyl-, ethyl ester is anticipated to possess a fruity aroma. Esters like ethyl hexanoate contribute fruity and creamy flavors to fermented foods.[5] Methyl 2-hexenoate is also a known flavoring agent with a fruity profile.[3] This suggests that the title compound could be a valuable component in the formulation of artificial fruit flavors, particularly for apple, pineapple, or other tropical fruit notes. Its branched-chain structure may impart a unique complexity and character compared to its linear analogs.

Potential in Drug Development and as a Biomarker

While there is no direct evidence of pharmaceutical applications for this specific molecule, the α,β-unsaturated ester moiety is a Michael acceptor and can be a pharmacophore in certain drug classes. However, this reactivity also raises potential toxicological concerns.

Interestingly, a related compound, (E)-ethyl 2-hexenoate, has been identified as a potential volatile organic marker (VOM) in the urinary volatilomic signature for the non-invasive detection of certain cancers.[6] This highlights the potential for esters of this class to be involved in or be indicators of metabolic processes relevant to disease states. Further research would be needed to investigate if 2-Hexenoic acid, 5-methyl-, ethyl ester has any similar biomarker potential.

Safety and Handling

No specific toxicological data for 2-Hexenoic acid, 5-methyl-, ethyl ester is available. However, based on the GHS classification of its saturated analog, ethyl 5-methylhexanoate (CAS 10236-10-9), the following hazards should be assumed[7]:

  • Flammable liquid and vapor (GHS Category 3).

  • Causes skin irritation (GHS Category 2).

  • Causes serious eye irritation (GHS Category 2A).

  • May cause respiratory irritation (GHS Category 3).

Handling Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Keep away from heat, sparks, and open flames.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Avoid breathing vapors.

  • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

  • The Good Scents Company. (n.d.). methyl (E)-2-hexenoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-methylhexanoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-methyl-2-hexenoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl hexanoate. Retrieved from [Link]

  • Shang, Y., et al. (2023). Genetic Modulation of ATF1 in Saccharomyces cerevisiae for Enhanced Acetate Ester Production and Flavor Profile in a Sour Meat Model System. Foods, 12(15), 2891. [Link]

  • Michael. (2026, January 20). The Complete Mango Flavor Playbook. Substack.
  • BuyersGuideChem. (n.d.). Ethyl 5-methylhex-2-enoate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl (2E)-2-acetyl-5-methyl-2-hexenoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-hexenoate. Retrieved from [Link]

  • PubChem. (n.d.). (E)-Ethyl 2-Cyano-5-methyl-2-hexenoate. Retrieved from [Link]

  • Adnani, A., et al. (2011). Optimization of enzymatic synthesis of ethyl hexanoate in a solvent free system using response surface methodology (RSM). ResearchGate. [Link]

  • Vedantu. (n.d.). Draw the IR spectrum for Methyl hexanoate and briefly give the rationale. Retrieved from [Link]

  • Silva, C. L., et al. (2023). Urinary Volatilomic Signatures for Non-Invasive Detection of Lung Cancer: A HS-SPME/GC-MS Proof-of-Concept Study. MDPI. [Link]

  • The Good Scents Company. (n.d.). ethyl 5-methyl hexanoate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of metal 2-ethylhexanoates.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Metal 2-Ethylhexanoates and Related Compounds as Useful Precursors in Materials Science. Retrieved from [Link]

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A-to-Z Guide to the Synthesis of Ethyl 5-methyl-2-hexenoate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of ethyl 5-methyl-2-hexenoate, an α,β-unsaturated ester, from 5-methyl-2-hexenoic acid and ethanol. Primarily focusing on the robust and widely applicable Fischer-Speier esterification, this document elucidates the underlying chemical principles, provides a detailed experimental protocol, and discusses critical process considerations. Alternative synthetic strategies are also reviewed to offer a comprehensive perspective for researchers and drug development professionals. The guide is structured to bridge theoretical knowledge with practical, field-proven insights, ensuring a self-validating approach to the described protocols.

Introduction: The Significance of α,β-Unsaturated Esters

α,β-Unsaturated esters, such as ethyl 5-methyl-2-hexenoate, are valuable structural motifs in organic chemistry. Their conjugated system imparts unique reactivity, making them versatile intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The ethyl 5-methyl-2-hexenoate structure, specifically, can be found as a key fragment in various natural products and pharmacologically active compounds.

The direct esterification of a carboxylic acid with an alcohol remains one of the most fundamental and atom-economical methods for synthesizing these esters. This guide will focus on the Fischer-Speier esterification, a classic acid-catalyzed reaction, as the primary route for preparing ethyl 5-methyl-2-hexenoate.

Theoretical Foundations: The Fischer-Speier Esterification

The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to produce an ester and water.[1][2] The reaction's success hinges on understanding its mechanism and manipulating the equilibrium to favor product formation.

Reaction Mechanism

The mechanism involves several key reversible steps, initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., sulfuric acid)[1][3][4]. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (ethanol). A series of proton transfers follows, leading to the formation of a tetrahedral intermediate.[2][4] This intermediate then eliminates a molecule of water, a good leaving group, to form the protonated ester. Finally, deprotonation yields the final ester product and regenerates the acid catalyst.[1][4] The entire process can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1]

Fischer_Mechanism RCOOH 5-Methyl-2-hexenoic Acid Protonated_Acid Protonated Acid (Activated Electrophile) RCOOH->Protonated_Acid + H⁺ EtOH Ethanol H_plus H⁺ (Catalyst) Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + Ethanol Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester - H₂O Ester Ethyl 5-methyl-2-hexenoate Protonated_Ester->Ester - H⁺ Water Water

Caption: Fischer-Speier Esterification Mechanism.

Driving the Equilibrium

According to Le Châtelier's principle, the equilibrium can be shifted toward the products by either using a large excess of one of the reactants or by removing one of the products as it is formed.[1][5] In the synthesis of ethyl 5-methyl-2-hexenoate:

  • Excess Reactant: Ethanol is an inexpensive and relatively low-boiling solvent. Therefore, it is often used in large excess to serve as both the nucleophile and the reaction solvent, driving the equilibrium towards the ester.[2][5]

  • Water Removal: For higher yields, especially in larger-scale syntheses, the water produced can be removed azeotropically using a Dean-Stark apparatus with a suitable solvent like toluene.[1][2][6]

Experimental Protocol: Synthesis of Ethyl 5-methyl-2-hexenoate

This section provides a detailed, step-by-step methodology for the synthesis of ethyl 5-methyl-2-hexenoate via Fischer-Speier esterification.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
5-Methyl-2-hexenoic acid≥98%Sigma-AldrichLimiting reagent
Ethanol (absolute)Anhydrous, ≥99.5%Fisher ScientificUsed as reagent and solvent
Sulfuric Acid (H₂SO₄)Concentrated, 98%VWRCatalyst, highly corrosive
Diethyl EtherAnhydrousEMD MilliporeExtraction solvent
Saturated Sodium BicarbonateACS ReagentJ.T. BakerFor neutralizing the acid catalyst
Brine (Saturated NaCl solution)ACS ReagentLabChemFor washing the organic layer
Anhydrous Magnesium SulfateACS ReagentAcros OrganicsDrying agent
Round-bottom flask--Reaction vessel
Reflux condenser--To prevent loss of volatile reagents/solvent
Magnetic stirrer and stir bar--For homogeneous mixing
Heating mantle--Heat source
Separatory funnel--For liquid-liquid extraction
Rotary evaporator--For solvent removal
Vacuum distillation apparatus--For final product purification
Experimental Workflow

Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Charge Flask (Acid, Ethanol) B 2. Add Catalyst (Conc. H₂SO₄) A->B C 3. Heat to Reflux (e.g., 80-90°C) B->C D 4. Monitor Reaction (TLC/GC) C->D E 5. Cool & Quench (Add to NaHCO₃ soln.) D->E F 6. Extract (Diethyl Ether) E->F G 7. Wash (Brine) F->G H 8. Dry (Anhydrous MgSO₄) G->H I 9. Filter & Concentrate (Rotary Evaporator) H->I J 10. Vacuum Distillation I->J K Ethyl 5-methyl-2-hexenoate J->K Pure Product

Caption: Experimental workflow for synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 12.8 g (0.1 mol) of 5-methyl-2-hexenoic acid in 100 mL of absolute ethanol.

  • Catalyst Addition: While stirring, carefully add 1 mL of concentrated sulfuric acid dropwise to the solution. Caution: This addition is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 80-90°C) using a heating mantle. Continue refluxing for 4-6 hours.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting carboxylic acid.

  • Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a separatory funnel containing 150 mL of a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution (effervescence) will occur.

  • Workup - Extraction: Extract the aqueous layer three times with 50 mL portions of diethyl ether. Combine the organic extracts.

  • Workup - Washing: Wash the combined organic layer with 50 mL of brine to remove residual water-soluble impurities.[6]

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification: The resulting crude oil is purified by vacuum distillation to yield ethyl 5-methyl-2-hexenoate as a clear liquid.

Expected Results and Characterization
ParameterExpected Value
Yield 75-85%
Appearance Colorless to pale yellow liquid
Boiling Point Dependent on pressure (vacuum distillation)
¹H NMR Signals corresponding to the ethyl ester and the 5-methyl-2-hexenyl backbone
IR Spectroscopy Strong C=O stretch (~1720 cm⁻¹), C=C stretch (~1650 cm⁻¹)

Alternative Synthetic Strategies

While Fischer esterification is cost-effective and robust, certain substrates may be sensitive to strong acid and high temperatures. In such cases, milder methods are preferable.

Steglich Esterification

For acid-sensitive substrates, the Steglich esterification is an excellent alternative.[2][7] This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[8][9] The reaction proceeds at room temperature and is highly efficient, though it is more expensive and generates a dicyclohexylurea (DCU) byproduct that must be filtered off.[9]

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[8] This intermediate is then attacked by the alcohol to form the ester and the insoluble DCU.[8]

Acyl Chloride Formation

Another common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7] The resulting acyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine, to yield the ester. This is a high-yield, two-step process but involves handling corrosive and moisture-sensitive reagents.

Safety and Hazard Considerations

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe chemical and thermal burns upon contact.[10][11] It is also a strong dehydrating agent. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]

  • Ethanol and Diethyl Ether: Both are highly flammable liquids. Ensure that all heating is done using a heating mantle or water bath, and there are no open flames or spark sources in the vicinity.

  • Pressure: Never heat a closed system. The reflux setup must be open to the atmosphere (e.g., via the top of the condenser).

Conclusion

The synthesis of ethyl 5-methyl-2-hexenoate from 5-methyl-2-hexenoic acid and ethanol is most efficiently and economically achieved through the Fischer-Speier esterification. By understanding the reaction mechanism and leveraging Le Châtelier's principle through the use of excess ethanol, high yields of the desired α,β-unsaturated ester can be reliably obtained. For substrates incompatible with harsh acidic conditions, milder alternatives such as the Steglich esterification provide viable, albeit more costly, synthetic routes. The choice of method should be guided by the specific requirements of the substrate, scale of the reaction, and economic considerations inherent in the drug development process.

References

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Fischer–Speier esterification. In Wikipedia. [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Sulfuric acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Steglich esterification. In Wikipedia. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • The Fischer Esterification. (n.d.). University of Missouri–St. Louis. [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

  • Sulfuric Acid Safety Tips – Sulfuric Acid MSDS Information. (2014, July 22). VelocityEHS. [Link]

  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Moodle. [Link]

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An In-Depth Technical Guide to the Molecular Structure and Formula of Ethyl 5-Methyl-2-Hexenoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of ethyl 5-methyl-2-hexenoate, an α,β-unsaturated ester with applications in organic synthesis and potentially in the development of novel chemical entities. This document delves into the molecule's structural and chemical identity, including its molecular formula, stereochemistry, and detailed spectroscopic characterization. A robust and stereoselective synthetic protocol via the Horner-Wadsworth-Emmons reaction is presented, offering practical insights for its laboratory preparation. The guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development, providing the foundational knowledge required for the effective utilization and further investigation of this compound.

Introduction

Ethyl 5-methyl-2-hexenoate is an organic compound classified as an α,β-unsaturated ester. Its structure, characterized by an ethyl ester functional group conjugated with a carbon-carbon double bond, makes it a versatile building block in organic synthesis. The presence of these functionalities allows for a variety of chemical transformations, including Michael additions, Diels-Alder reactions, and reductions, rendering it a valuable intermediate for the synthesis of more complex molecules. Understanding the precise molecular structure and properties of ethyl 5-methyl-2-hexenoate is paramount for its effective application in research and development. This guide provides an in-depth exploration of its chemical identity, spectroscopic signature, and a reliable synthetic methodology.

Molecular Identity and Physicochemical Properties

The fundamental identification of ethyl 5-methyl-2-hexenoate is established by its molecular formula and structure. This section details these core attributes.

Chemical Formula and Molecular Weight
  • Molecular Formula: C₉H₁₆O₂[1]

  • Molecular Weight: 156.22 g/mol [1]

  • CAS Number: 2351-89-5[1]

  • Synonyms: 5-methyl-2-hexenoic acid ethyl ester[1]

Molecular Structure and Stereochemistry

The structure of ethyl 5-methyl-2-hexenoate features a six-carbon chain with a methyl group at the 5-position and a double bond between the 2 and 3 positions. The ethyl ester group is attached to the C1 carbon.

The double bond at the C2-C3 position can exist as either the (E) or (Z) stereoisomer. The thermodynamically more stable and commonly synthesized isomer is the (E)-isomer, also referred to as the trans-isomer. This preference is largely due to reduced steric hindrance between the substituent at C4 and the ester group. Commercial availability of (2E)-ethyl 5-methyl-2-hexenoate further indicates its prevalence.

Table 1: Key Physicochemical Properties of Ethyl 5-Methyl-2-Hexenoate

PropertyValueSource
Molecular Formula C₉H₁₆O₂[1]
Molecular Weight 156.22 g/mol [1]
CAS Number 2351-89-5[1]
Boiling Point 90 °C at 22 mmHg

Spectroscopic Characterization

A definitive confirmation of the molecular structure of ethyl 5-methyl-2-hexenoate is achieved through a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, a detailed prediction based on established principles of spectroscopy and data from analogous structures provides a reliable characterization.

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is a powerful tool for elucidating the connectivity of hydrogen atoms in a molecule. The predicted chemical shifts (δ) for the (E)-isomer of ethyl 5-methyl-2-hexenoate are presented below.

Table 2: Predicted ¹H NMR Spectral Data for (E)-Ethyl 5-Methyl-2-Hexenoate (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.95dt1HH-3The vinylic proton at C3 is deshielded by the adjacent ester group and is coupled to the vinylic proton at C2 and the allylic protons at C4.
~5.80d1HH-2The vinylic proton at C2 is coupled to the vinylic proton at C3.
~4.18q2H-OCH₂CH₃The methylene protons of the ethyl ester are adjacent to the oxygen atom.
~2.15t2HH-4The allylic protons at C4 are coupled to the methine proton at C5.
~1.75m1HH-5The methine proton at C5 is coupled to the adjacent methylene and methyl protons.
~1.28t3H-OCH₂CH₃The methyl protons of the ethyl ester.
~0.90d6HC(CH₃)₂The two diastereotopic methyl groups at C5.
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for (E)-Ethyl 5-Methyl-2-Hexenoate (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~166.5C1 (C=O)Carbonyl carbon of the ester.
~149.0C3Vinylic carbon further from the ester group.
~121.5C2Vinylic carbon closer to the ester group.
~60.3-OCH₂CH₃Methylene carbon of the ethyl ester.
~42.0C4Allylic carbon.
~28.0C5Methine carbon.
~22.5C(CH₃)₂The two methyl carbons at C5.
~14.3-OCH₂CH₃Methyl carbon of the ethyl ester.
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For an α,β-unsaturated ester like ethyl 5-methyl-2-hexenoate, the key absorption bands are predictable.

Table 4: Predicted IR Absorption Frequencies for Ethyl 5-Methyl-2-Hexenoate

Frequency (cm⁻¹)IntensityAssignmentRationale
~2960-2850Medium-StrongC-H stretchAliphatic C-H bonds in the alkyl chain and ethyl group.
~1720StrongC=O stretchThe carbonyl of the α,β-unsaturated ester is at a lower frequency than a saturated ester due to conjugation.[2][3]
~1650MediumC=C stretchThe conjugated carbon-carbon double bond.
~1250-1150StrongC-O stretchThe ester C-O single bond.
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation of ethyl esters is well-characterized.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 156) should be observable.

  • Key Fragments:

    • m/z = 111: Loss of the ethoxy group (-OCH₂CH₃).

    • m/z = 83: Loss of the ethyl group (-CH₂CH₃) from the ester followed by loss of CO.

    • McLafferty Rearrangement: A characteristic rearrangement for esters can also be expected.

Synthesis of Ethyl 5-Methyl-2-Hexenoate

A reliable and stereoselective method for the synthesis of (E)-ethyl 5-methyl-2-hexenoate is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene, with a strong preference for the (E)-isomer.[4][5]

Synthetic Strategy

The HWE reaction is a superior alternative to the traditional Wittig reaction for the synthesis of α,β-unsaturated esters due to the higher nucleophilicity of the phosphonate carbanion and the ease of removal of the phosphate byproduct. The proposed synthesis involves the reaction of isovaleraldehyde with triethyl phosphonoacetate in the presence of a strong base.

Horner-Wadsworth-Emmons Synthesis reagent1 Triethyl Phosphonoacetate intermediate1 Phosphonate Carbanion reagent1->intermediate1 Deprotonation reagent2 NaH (Sodium Hydride) reagent2->intermediate1 intermediate2 Betaine Intermediate intermediate1->intermediate2 Nucleophilic Attack reagent3 Isovaleraldehyde reagent3->intermediate2 intermediate3 Oxaphosphetane intermediate2->intermediate3 Cyclization product (E)-Ethyl 5-methyl-2-hexenoate intermediate3->product Elimination byproduct Diethyl Phosphate Salt intermediate3->byproduct

Caption: Horner-Wadsworth-Emmons reaction workflow for the synthesis of (E)-ethyl 5-methyl-2-hexenoate.

Experimental Protocol

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Isovaleraldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.

    • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF to the stirred suspension via the dropping funnel.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Reaction with Isovaleraldehyde:

    • Cool the resulting solution of the phosphonate carbanion back to 0 °C.

    • Slowly add a solution of isovaleraldehyde (1.0 equivalent) in anhydrous THF via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure (E)-ethyl 5-methyl-2-hexenoate.

Conclusion

This technical guide has provided a detailed examination of the molecular structure, formula, and synthesis of ethyl 5-methyl-2-hexenoate. The combination of its α,β-unsaturated ester functionality and its chiral potential makes it a compound of interest for further synthetic exploration. The provided spectroscopic data, although predicted, offers a solid basis for the identification and characterization of this molecule. The detailed Horner-Wadsworth-Emmons synthesis protocol presents a reliable and stereoselective route to the (E)-isomer, facilitating its accessibility for research purposes. This comprehensive overview serves as a foundational resource for scientists and researchers, enabling them to confidently incorporate ethyl 5-methyl-2-hexenoate into their synthetic strategies and drug discovery programs.

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Ethyl 5-methylhex-2-enoate | C9H16O2. Retrieved from [Link]

  • Nia Innovation. (n.d.). Ethyl (2E) 2-cyano-5-methyl-hex-2-enoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

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The Nexus of Aroma: A Technical Guide to the Biosynthesis of Volatile Esters in Ripening Fruits

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the intricate biochemical symphony that leads to the characteristic aroma of ripening fruit is of paramount importance. Volatile esters, the primary contributors to the desirable "fruity" notes, are the products of a complex and tightly regulated metabolic network. This guide provides an in-depth exploration of the core biosynthetic pathways, the key enzymatic players, and the regulatory circuits that govern the production of these crucial compounds. We will delve into the causality behind experimental choices and provide field-proven insights into the methodologies used to unravel this fascinating area of plant biochemistry.

The Genesis of Fruity Aromas: An Overview

The aroma of a ripening fruit is a complex blend of volatile organic compounds (VOCs), with esters often being the most significant contributors to the characteristic fruity scent.[1] The production of these esters is a hallmark of the ripening process, particularly in climacteric fruits, where a burst of ethylene synthesis triggers a cascade of metabolic changes.[2][3] However, non-climacteric fruits also produce a rich profile of volatile esters, albeit through different regulatory mechanisms. The biosynthesis of volatile esters can be broadly categorized into three key stages: the formation of alcohol precursors, the generation of acyl-CoA precursors, and the final esterification step.

The Precursor Pathways: Building Blocks of Aroma

The diversity of volatile esters found in fruits is a direct reflection of the availability of a wide range of alcohol and acyl-CoA substrates.[4] These precursors are supplied by several key metabolic pathways.

The Lipoxygenase (LOX) Pathway: Generating C6 Alcohols and Aldehydes

The lipoxygenase (LOX) pathway is a major contributor to the production of "green leaf volatiles," including C6 alcohols and aldehydes, which are important precursors for certain esters.[5] This pathway utilizes fatty acids, primarily linoleic and linolenic acids, released from cell membranes during ripening.

The key enzymatic steps are:

  • Lipoxygenase (LOX): Catalyzes the dioxygenation of polyunsaturated fatty acids to form hydroperoxides.

  • Hydroperoxide Lyase (HPL): Cleaves the hydroperoxides to produce C6 aldehydes, such as hexanal and (Z)-3-hexenal.

  • Alcohol Dehydrogenase (ADH): Reduces the aldehydes to their corresponding alcohols, such as hexanol and (Z)-3-hexenol.

The activity of these enzymes increases significantly during fruit ripening, leading to a surge in the production of C6 alcohols that can then be utilized for ester synthesis.[6]

Fatty Acid and Amino Acid Metabolism: A Diverse Source of Precursors

Beyond the LOX pathway, the metabolism of fatty acids and amino acids provides a rich source of both alcohol and acyl-CoA precursors.

  • Fatty Acid β-oxidation: This pathway breaks down fatty acids into two-carbon units of acetyl-CoA, which can be further metabolized to produce a variety of acyl-CoAs.[7][8] Additionally, intermediates of this pathway can be reduced to form straight-chain alcohols.

  • Amino Acid Catabolism: Branched-chain amino acids (leucine, isoleucine, and valine) and aromatic amino acids (phenylalanine) are precursors to a wide range of branched-chain and aromatic esters, respectively.[7] The catabolism of these amino acids generates both the alcohol and the acyl-CoA moieties necessary for ester formation.

The interplay of these pathways ensures a diverse pool of substrates for the final esterification step, leading to the complex aroma profiles observed in different fruits.

Precursor_Pathways cluster_0 Membrane Lipids cluster_1 LOX Pathway cluster_2 Fatty Acid β-Oxidation cluster_3 Amino Acid Catabolism cluster_4 Esterification FattyAcids Linoleic & Linolenic Acids LOX LOX FattyAcids->LOX BetaOx β-Oxidation FattyAcids->BetaOx HPL HPL LOX->HPL Hydroperoxides C6_Aldehydes C6 Aldehydes (e.g., Hexanal) HPL->C6_Aldehydes ADH_LOX ADH C6_Alcohols C6 Alcohols (e.g., Hexanol) ADH_LOX->C6_Alcohols C6_Aldehydes->ADH_LOX AAT Alcohol Acyltransferase (AAT) C6_Alcohols->AAT AcylCoAs_FA Acyl-CoAs BetaOx->AcylCoAs_FA Alcohols_FA Straight-chain Alcohols BetaOx->Alcohols_FA AcylCoAs_FA->AAT Alcohols_FA->AAT AminoAcids Branched-chain & Aromatic Amino Acids AACatabolism Catabolism AminoAcids->AACatabolism AcylCoAs_AA Branched-chain & Aromatic Acyl-CoAs AACatabolism->AcylCoAs_AA Alcohols_AA Branched-chain & Aromatic Alcohols AACatabolism->Alcohols_AA AcylCoAs_AA->AAT Alcohols_AA->AAT VolatileEsters Volatile Esters AAT->VolatileEsters

Biosynthetic pathways for volatile ester precursors.

The Key Player: Alcohol Acyltransferase (AAT)

The final and rate-limiting step in volatile ester biosynthesis is catalyzed by the enzyme alcohol acyltransferase (AAT).[9][10] AATs belong to the BAHD superfamily of acyltransferases and are responsible for the esterification of an alcohol with an acyl-CoA.[7][8]

AAT + Alcohol + Acyl-CoA → Volatile Ester + CoA

The expression and activity of AAT genes are highly regulated during fruit ripening and are often induced by ethylene in climacteric fruits.[10] The substrate specificity of different AAT enzymes plays a crucial role in determining the final ester profile of a fruit.[9] Some AATs have a broad substrate range, while others are more specific for certain alcohols or acyl-CoAs.

Regulatory Networks: Orchestrating Aroma Production

The biosynthesis of volatile esters is not a standalone process but is intricately regulated by a complex network of hormones and transcription factors.

Hormonal Control: The Master Regulators
  • Ethylene: In climacteric fruits, ethylene is the primary trigger for the onset of ripening and the induction of ester biosynthesis.[2][3] Ethylene signaling leads to the upregulation of genes encoding key enzymes in the precursor pathways and, most importantly, the AAT genes.[10]

  • Auxin: Auxin also plays a significant role in fruit development and ripening, often in crosstalk with ethylene.[1][11][12] The interaction between auxin and ethylene can influence the timing and intensity of volatile ester production.

  • Abscisic Acid (ABA): In non-climacteric fruits, ABA is considered a key ripening hormone and has been shown to be involved in the regulation of aroma biosynthesis.[13]

  • Other Hormones: Jasmonates, gibberellins, and other plant hormones also contribute to the complex regulatory network controlling fruit ripening and aroma development.[1][13]

Hormonal_Regulation Ethylene Ethylene Auxin Auxin Ethylene->Auxin Crosstalk Ripening Fruit Ripening Ethylene->Ripening (Climacteric) EsterBiosynthesis Volatile Ester Biosynthesis Ethylene->EsterBiosynthesis Upregulates AAT Auxin->Ethylene Crosstalk Auxin->Ripening Auxin->EsterBiosynthesis ABA Abscisic Acid (ABA) ABA->Ethylene Crosstalk ABA->Ripening (Non-climacteric) OtherHormones Other Hormones (e.g., Jasmonates) OtherHormones->Ripening Ripening->EsterBiosynthesis

Hormonal regulation of fruit ripening and ester biosynthesis.
Transcriptional Regulation: The Genetic Switches

The expression of genes involved in ester biosynthesis is controlled by a variety of transcription factors (TFs).[14][15] Several TF families have been implicated in the regulation of fruit ripening and aroma production, including:

  • MYB TFs: These TFs are known to regulate various aspects of secondary metabolism, and some have been shown to be involved in the control of aroma-related genes.

  • ERF (Ethylene Response Factor) TFs: As their name suggests, these TFs are key components of the ethylene signaling pathway and directly regulate the expression of ethylene-responsive genes, including AATs.[8]

  • NAC TFs: This large family of plant-specific TFs is involved in a wide range of developmental processes, including fruit ripening and senescence.

The identification and characterization of these TFs are crucial for understanding the precise molecular mechanisms that control the production of volatile esters.

Methodologies for Studying Volatile Ester Biosynthesis

A combination of analytical and molecular techniques is employed to investigate the biosynthesis of volatile esters in ripening fruits.

Analysis of Volatile Ester Profiles

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds in fruits.[4][16][17]

Experimental Protocol: HS-SPME-GC-MS Analysis of Fruit Volatiles

  • Sample Preparation:

    • Homogenize a known weight of fruit tissue (e.g., 1-5 g) in a suitable buffer, often containing salts to increase the volatility of the analytes.

    • Transfer the homogenate to a headspace vial and seal it tightly.

    • Incubate the vial at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 min) to allow the volatiles to equilibrate in the headspace.

  • HS-SPME Extraction:

    • Expose a SPME fiber with a suitable coating (e.g., DVB/CAR/PDMS) to the headspace of the vial for a specific time (e.g., 20-40 min) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorb the volatiles from the SPME fiber in the hot injection port of the gas chromatograph.

    • Separate the volatile compounds on a capillary column with a suitable stationary phase (e.g., DB-5ms).

    • Detect and identify the compounds using a mass spectrometer.

    • Quantify the compounds using an internal standard and calibration curves.[18]

Characterization of AAT Enzyme Activity

Enzyme Assays are performed to determine the activity of AAT in fruit extracts.[19]

Experimental Protocol: Alcohol Acyltransferase (AAT) Enzyme Assay

  • Enzyme Extraction:

    • Homogenize fruit tissue in a cold extraction buffer containing protease inhibitors and antioxidants.

    • Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the enzyme extract, a specific alcohol substrate (e.g., hexanol), and a specific acyl-CoA substrate (e.g., acetyl-CoA) in a suitable buffer.

    • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding a quenching solution (e.g., an organic solvent).

  • Product Analysis:

    • Extract the ester product from the reaction mixture using an organic solvent.

    • Analyze the extracted product by GC-MS to determine the amount of ester formed.

    • Calculate the enzyme activity based on the rate of product formation.

Gene Expression Analysis

Quantitative Real-Time PCR (qRT-PCR) is used to measure the expression levels of genes encoding key enzymes in the ester biosynthesis pathway.[20]

Experimental Protocol: Gene Expression Analysis by qRT-PCR

  • RNA Isolation:

    • Extract total RNA from fruit tissue at different ripening stages using a suitable protocol that can handle high levels of polysaccharides and polyphenols.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.

  • qRT-PCR:

    • Perform PCR using gene-specific primers for the target genes (e.g., AAT, LOX, ADH) and a reference gene for normalization.

    • Use a fluorescent dye (e.g., SYBR Green) to monitor the amplification of the PCR product in real-time.

    • Calculate the relative expression levels of the target genes using the comparative Ct method.

Experimental_Workflow cluster_0 Volatile Analysis cluster_1 Enzyme Activity cluster_2 Gene Expression FruitSample Fruit Sample (Different Ripening Stages) HSSPME HS-SPME FruitSample->HSSPME EnzymeExtraction Enzyme Extraction FruitSample->EnzymeExtraction RNAIsolation RNA Isolation FruitSample->RNAIsolation GCMS GC-MS HSSPME->GCMS VolatileProfile Volatile Ester Profile GCMS->VolatileProfile AATAssay AAT Enzyme Assay EnzymeExtraction->AATAssay EnzymeActivity Enzyme Activity Data AATAssay->EnzymeActivity cDNA_Synthesis cDNA Synthesis RNAIsolation->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR GeneExpression Gene Expression Levels qRT_PCR->GeneExpression

Experimental workflow for studying volatile ester biosynthesis.

Comparative Analysis of Volatile Ester Profiles

The composition of volatile esters varies significantly among different fruit species and even between cultivars of the same species. This diversity is a result of differences in the expression of biosynthetic genes, the activity of enzymes, and the availability of precursors.

Table 1: Predominant Volatile Esters in Selected Fruits

FruitPredominant Esters
Apple Ethyl-2-methylbutanoate, Butyl acetate, Hexyl acetate[6]
Banana Isoamyl acetate, Isobutyl acetate, Butyl acetate[21]
Strawberry Methyl butanoate, Ethyl butanoate, Methyl hexanoate, Ethyl hexanoate[5]
Peach γ-Decalactone, Lactones, Hexyl acetate, (Z)-3-Hexenyl acetate
Pineapple Ethyl acetate, Ethyl butanoate, Methyl butanoate
Mango Ethyl acetate, Ethyl butanoate, 3-Carene

Note: The relative abundance of these esters can vary depending on the cultivar, ripening stage, and growing conditions.

Conclusion and Future Perspectives

The biosynthesis of volatile esters in ripening fruits is a complex and fascinating process that is crucial for the sensory quality of these important agricultural products. A thorough understanding of the underlying biochemical and molecular mechanisms is essential for developing strategies to improve fruit aroma and flavor. Future research will likely focus on the fine-tuning of the regulatory networks, the identification of novel genes and enzymes, and the application of metabolic engineering approaches to enhance the production of desirable aroma compounds. The integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, will undoubtedly provide a more comprehensive picture of this intricate process and pave the way for the development of fruits with superior flavor profiles.

References

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  • Alcohol acyltransferases for the biosynthesis of esters. (2023). PubMed Central. [Link]

  • Comparative Study of Volatile Compounds and Expression of Related Genes in Fruit from Two Apple Cultivars during Different Developmental Stages. (2021). PubMed Central. [Link]

  • Validation of reference genes for gene expression analysis in fruit development of Vaccinium bracteatum Thunb. using quantitative real-time PCR. (2022). PubMed Central. [Link]

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  • Editorial: Exploring volatile organic compounds in fruits and flowers: aroma, biosynthesis, and ecological impact. (2024). PubMed Central. [Link]

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  • Characterization of Aroma Active Compounds in Fruit Juice and Peel Oil of Jinchen Sweet Orange Fruit (Citrus sinensis (L.) Osbeck) by GC-MS and GC-O. (2014). PubMed Central. [Link]

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  • Probing Specificities of Alcohol Acyltransferases for Designer Ester Biosynthesis with a High-Throughput Microbial Screening Platform. (2021). bioRxiv. [Link]

  • Characterization of volatile profiles in cherry fruits: Integration of E-nose and HS-SPME-GC–MS. (2024). National Institutes of Health. [Link]

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  • Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. (2017). PubMed Central. [Link]

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  • Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. (2021). PubMed Central. [Link]

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  • Effects of ethylene, auxin, and both treatments on fruit color and. (2021). ResearchGate. [Link]

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Spectroscopic Data for Ethyl (2E)-5-methylhex-2-enoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. Ethyl (2E)-5-methylhex-2-enoate, an α,β-unsaturated ester, represents a class of compounds with significant potential in organic synthesis and as a building block for more complex bioactive molecules. Its chemical structure, characterized by an ethyl ester functional group in conjugation with a carbon-carbon double bond and an isobutyl moiety, gives rise to a distinct spectroscopic signature. This technical guide provides an in-depth analysis of the expected spectroscopic data for ethyl (2E)-5-methylhex-2-enoate, offering researchers, scientists, and drug development professionals a comprehensive reference for its characterization.

This document is structured to provide not only the spectral data but also the underlying principles and experimental methodologies. The causality behind experimental choices is explained to equip the reader with a deeper understanding of the spectroscopic techniques. While a complete set of experimentally-derived spectra for this specific molecule is not available in peer-reviewed literature at the time of this writing, the data herein is predicted based on established spectroscopic principles and supported by experimental data from closely related analogues, ensuring a high degree of scientific integrity.

Molecular Structure and Spectroscopic Overview

The structure of ethyl (2E)-5-methylhex-2-enoate is presented below, with a systematic numbering of the carbon atoms for clarity in the subsequent NMR analysis. The stereochemistry of the double bond is trans (E configuration), a critical feature that significantly influences the spectroscopic outcome, particularly in ¹H NMR.

Figure 1: Molecular structure of ethyl (2E)-5-methylhex-2-enoate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra for ethyl (2E)-5-methylhex-2-enoate.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers, and the connectivity of neighboring protons.

Table 1: Predicted ¹H NMR Data for Ethyl (2E)-5-methylhex-2-enoate (in CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~6.95 dt 1H H3
~5.80 d 1H H2
~4.18 q 2H H7
~2.10 t 2H H4
~1.85 m 1H H5
~1.28 t 3H H8

| ~0.92 | d | 6H | H6', H6'' |

  • Rationale for Chemical Shifts and Multiplicities:

    • H3 (~6.95 ppm): This proton is on a carbon β to the carbonyl group, and is therefore significantly deshielded. It is expected to be a doublet of triplets (dt) due to coupling with H2 across the double bond and with the two H4 protons.

    • H2 (~5.80 ppm): This proton is on a carbon α to the carbonyl group and is deshielded, though to a lesser extent than H3. It should appear as a doublet (d) due to coupling with H3.

    • H7 (~4.18 ppm): These methylene protons are adjacent to the ester oxygen, resulting in a downfield shift. The signal will be a quartet (q) due to coupling with the three H8 protons.

    • H4 (~2.10 ppm): These methylene protons are allylic and are expected to be a triplet (t) from coupling with the H5 proton.

    • H5 (~1.85 ppm): This methine proton is expected to be a multiplet (m) due to coupling with the H4 and H6 protons.

    • H8 (~1.28 ppm): These methyl protons of the ethyl group are in a typical upfield region and will appear as a triplet (t) due to coupling with the H7 methylene protons.

    • H6', H6'' (~0.92 ppm): These two methyl groups are equivalent and will appear as a doublet (d) due to coupling with the H5 methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for Ethyl (2E)-5-methylhex-2-enoate (in CDCl₃)

Chemical Shift (δ) ppm Assignment
~166.5 C1 (C=O)
~149.0 C3
~121.5 C2
~60.0 C7
~42.0 C4
~28.5 C5
~22.5 C6', C6''

| ~14.0 | C8 |

  • Rationale for Chemical Shifts:

    • C1 (~166.5 ppm): The carbonyl carbon of the ester is the most deshielded carbon.

    • C3 (~149.0 ppm): The β-olefinic carbon is deshielded due to conjugation with the carbonyl group.

    • C2 (~121.5 ppm): The α-olefinic carbon is more shielded than C3.

    • C7 (~60.0 ppm): The methylene carbon attached to the ester oxygen is deshielded.

    • C4, C5, C6', C6'', C8: These aliphatic carbons appear in the upfield region of the spectrum, with their specific shifts determined by their local electronic environments.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of ethyl (2E)-5-methylhex-2-enoate.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1]

    • Transfer the solution to a clean, dry 5 mm NMR tube.[2]

    • Ensure the solution is free of any particulate matter.[3]

  • Instrument Setup and Data Acquisition:

    • The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.[4]

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment with a 30° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[5]

    • For ¹³C NMR, acquire a proton-decoupled spectrum with a spectral width of 0 to 220 ppm.[5]

Figure 2: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies for Ethyl (2E)-5-methylhex-2-enoate

Wavenumber (cm⁻¹) Intensity Assignment
~2960 Strong C-H stretch (aliphatic)
~1720 Strong C=O stretch (α,β-unsaturated ester)[6][7]
~1650 Medium C=C stretch (conjugated)
~1250 Strong C-O stretch (ester)[7]

| ~1170 | Strong | C-O stretch (ester)[7] |

  • Rationale for Absorptions:

    • The most characteristic peak will be the strong C=O stretch of the α,β-unsaturated ester at a lower frequency (~1720 cm⁻¹) compared to a saturated ester (~1735-1750 cm⁻¹) due to conjugation.[6][7]

    • The C=C stretch of the conjugated double bond will be of medium intensity.

    • The C-O stretching vibrations of the ester group will appear as two strong bands.[7]

    • The aliphatic C-H stretching vibrations will be observed around 2960 cm⁻¹.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a drop of ethyl (2E)-5-methylhex-2-enoate onto a clean, dry salt plate (e.g., NaCl or KBr).[8][9]

    • Place a second salt plate on top to create a thin liquid film.[9]

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly onto the ATR crystal.[10]

  • Data Acquisition:

    • Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the clean, empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification.

Table 4: Predicted Key Mass Spectrometry Fragments for Ethyl (2E)-5-methylhex-2-enoate (Electron Ionization)

m/z Predicted Fragment Ion Identity
156 [C₉H₁₆O₂]⁺˙ Molecular Ion (M⁺˙)
111 [M - OEt]⁺ Loss of ethoxy radical
83 [M - OEt - CO]⁺ Loss of ethoxy radical and carbon monoxide
57 [C₄H₉]⁺ Isobutyl cation

| 41 | [C₃H₅]⁺ | Allyl cation |

  • Rationale for Fragmentation:

    • The molecular ion peak at m/z 156 should be observable.

    • A common fragmentation pathway for esters is the loss of the alkoxy group, leading to a peak at m/z 111 ([M - 45]⁺).[11]

    • Further fragmentation of the m/z 111 ion by loss of carbon monoxide would give a peak at m/z 83.

    • Cleavage of the C4-C5 bond can lead to the formation of a stable isobutyl cation at m/z 57.

    • Rearrangements can lead to the formation of an allyl cation at m/z 41.

Experimental Protocol for GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like ethyl (2E)-5-methylhex-2-enoate.

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a volatile organic solvent (e.g., ethyl acetate or hexane).

  • GC-MS System and Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Figure 3: Simplified workflow of a GC-MS experiment.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for ethyl (2E)-5-methylhex-2-enoate. The presented data, grounded in fundamental spectroscopic principles and supported by data from analogous compounds, serves as a robust reference for the characterization of this molecule. The inclusion of detailed, field-proven experimental protocols provides a practical framework for researchers to obtain high-quality spectroscopic data. Adherence to these methodologies will ensure the scientific integrity and trustworthiness of the structural elucidation process, a critical step in advancing drug development and chemical research.

References

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The Dawn of a Flavor Principle: A Literature Review on the Discovery of 2-Hexenoic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

From the sweet scent of sun-ripened strawberries to the crisp aroma of a freshly picked apple, the chemical world of flavor is both complex and captivating. Within this intricate tapestry of volatile compounds lies a family of molecules that has significantly shaped our understanding and application of taste and smell: the 2-hexenoic acid esters. This technical guide delves into the historical and scientific journey of their discovery, tracing their origins from natural sources to their initial syntheses and characterization, providing a foundational understanding for today's researchers and developers.

The Unseen Architecture of Scent: Early Encounters with Fatty Acids

The story of 2-hexenoic acid esters begins long before their specific identification, rooted in the pioneering work on fatty acids in the early 19th century. The French chemist Michel-Eugène Chevreul is credited with being the first to isolate a fatty acid molecule by treating animal fat-derived soap with acid.[1] His groundbreaking techniques of saponification, fractional crystallization, and the use of melting points for purity determination laid the essential groundwork for the systematic study of these organic acids.[1]

While Chevreul's work focused on saturated fatty acids, the stage was set for the exploration of their unsaturated counterparts. It wasn't until the early 20th century that the vital role of certain unsaturated fatty acids in diet was recognized, a discovery made by George and Mildred Burr in 1929, who identified linoleic and linolenic acids as essential nutrients.[2] This growing interest in fatty acids, driven by both nutritional and industrial applications, spurred further investigation into the diverse array of these molecules present in nature.

Whispers in the Orchard: The Natural Occurrence of 2-Hexenoic Acid

(E)-2-Hexenoic acid, the parent acid to the ester family, is a naturally occurring compound found in a variety of plants and foods. It has been identified as a volatile component in fruits such as apples, bananas, grapes, and strawberries, as well as in tea and alcoholic beverages.[3][4] Its presence contributes to the characteristic "green" and fruity notes of many of these natural products. Biochemically, (E)-2-hexenoic acid is a metabolite in the fatty acid biosynthesis pathway.[5]

The initial identification of these volatile compounds in complex natural mixtures was a significant analytical challenge for early chemists. Prior to the advent of modern chromatographic techniques, the isolation and characterization of individual flavor components from essential oils and fruit essences was a laborious process, often relying on fractional distillation and the formation of crystalline derivatives.[1] The minute quantities in which these compounds are often present made their definitive identification a formidable task.

From Nature's Blueprint to Laboratory Bench: The Dawn of Synthesis

The ability to synthesize 2-hexenoic acid and its esters in the laboratory was a critical step in confirming their structure and exploring their properties. While a definitive seminal publication marking the very first synthesis remains elusive in readily available literature, the development of key organic reactions in the late 19th century provided the necessary chemical toolkit.

Three classical reactions, in particular, would have been instrumental in the early synthesis of α,β-unsaturated acids and their subsequent esterification:

  • The Perkin Reaction (1868): Developed by William Henry Perkin, this reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid to yield an α,β-unsaturated aromatic acid.[6][7] While typically used with aromatic aldehydes, its principles could be adapted for aliphatic aldehydes.

  • The Knoevenagel Condensation (1894): This reaction, discovered by Emil Knoevenagel, is a modification of the aldol condensation and involves the reaction of an aldehyde or ketone with an active hydrogen compound, followed by dehydration to form an α,β-unsaturated product.[8] The Doebner modification of this reaction, which uses pyridine as a catalyst, is particularly relevant for the synthesis of unsaturated carboxylic acids from aldehydes and malonic acid.[8]

  • The Reformatsky Reaction (1887): Discovered by Sergey Reformatsky, this reaction utilizes an α-halo ester and a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester, which can then be dehydrated to the corresponding α,β-unsaturated ester.[1][5] This method offers a direct route to the ester form.

The subsequent conversion of the synthesized 2-hexenoic acid to its various esters would have been achieved through Fischer esterification, a well-established method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[9][10]

Deciphering the Molecular Signature: Early Analytical and Characterization Techniques

In the era preceding modern spectroscopy, the characterization of a newly synthesized or isolated compound like 2-hexenoic acid was a multi-step process reliant on a combination of physical and chemical methods.

Initial Characterization Workflow

A Isolation & Purification (Distillation, Crystallization) B Physical Properties (Melting Point, Boiling Point) A->B C Elemental Analysis (Combustion Analysis) A->C E Chemical Tests for Unsaturation (e.g., Baeyer's Test) A->E F Structure Elucidation B->F D Molecular Formula Determination C->D D->F E->F

Caption: Early workflow for the characterization of a novel organic compound.

Key Characterization Techniques of the Era:

  • Melting and Boiling Point Determination: These physical constants were crucial for assessing the purity of a substance.[11][12] A sharp melting point range was indicative of a pure compound.

  • Elemental Analysis: Combustion analysis, a technique refined in the 19th century, allowed chemists to determine the empirical formula of an organic compound by precisely measuring the amounts of carbon dioxide and water produced upon its complete combustion.[13]

  • Chemical Tests for Unsaturation: The presence of the carbon-carbon double bond in 2-hexenoic acid would have been confirmed through qualitative chemical tests. The Baeyer's test, for example, which involves the reaction of an unsaturated compound with a cold, dilute solution of potassium permanganate, would result in a color change from purple to brown, indicating the presence of a double bond.

Foundational Synthetic Protocols

While specific historical laboratory notebooks are not readily accessible, the following protocols are representative of how early 20th-century chemists would have approached the synthesis of 2-hexenoic acid and its ethyl ester, based on the established reactions of the time.

Protocol 1: Synthesis of (E)-2-Hexenoic Acid via Knoevenagel-Doebner Condensation

This protocol is a plausible historical method for the synthesis of the parent acid.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine malonic acid (1.0 equivalent) and pyridine (2-3 equivalents) as the solvent and catalyst.

  • Aldehyde Addition: Slowly add butanal (1.0 equivalent) to the mixture.

  • Reaction: Heat the mixture to reflux. The progress of the reaction would have been monitored by observing the evolution of carbon dioxide.

  • Workup: After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., hydrochloric acid).

  • Isolation: The resulting 2-hexenoic acid would precipitate or be extracted with a suitable solvent like diethyl ether.

  • Purification: The crude product would be purified by recrystallization or distillation.

Causality of Experimental Choices:

  • Malonic Acid: The active methylene group in malonic acid is readily deprotonated by the basic pyridine catalyst, forming a nucleophile that attacks the carbonyl carbon of butanal.

  • Pyridine: Pyridine serves as both a basic catalyst to facilitate the condensation and as a solvent. In the Doebner modification, it also promotes the decarboxylation of the intermediate.

  • Reflux: Heating the reaction mixture increases the reaction rate and helps to drive the reaction to completion.

Protocol 2: Synthesis of Ethyl 2-Hexenoate via Reformatsky Reaction

This protocol represents a likely historical route to directly synthesize an ester of 2-hexenoic acid.

Step-by-Step Methodology:

  • Activation of Zinc: In a flask, activate zinc dust by stirring it with a small amount of iodine or dilute hydrochloric acid, followed by washing with water, ethanol, and ether, and drying.

  • Reaction Setup: To the activated zinc in a dry flask, add a solution of butanal (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in a dry solvent such as benzene or diethyl ether.

  • Initiation: The reaction is often initiated by gentle warming.

  • Reaction: Once initiated, the reaction is typically exothermic and may require cooling to maintain a moderate temperature. The reaction is continued until the zinc is consumed.

  • Workup: The reaction mixture is then treated with dilute sulfuric acid to hydrolyze the organozinc complex.

  • Isolation: The organic layer is separated, washed, dried, and the solvent is removed.

  • Dehydration and Purification: The resulting β-hydroxy ester is then dehydrated by heating with a trace of iodine or acid to yield ethyl 2-hexenoate, which is then purified by distillation.

Causality of Experimental Choices:

  • Activated Zinc: Activation of the zinc surface is crucial to remove the passivating oxide layer and facilitate its reaction with the ethyl bromoacetate.

  • Ethyl Bromoacetate: The α-bromo ester is essential for the formation of the organozinc reagent (the Reformatsky enolate).

  • Dry Solvents: The reaction is sensitive to moisture, as water would quench the organozinc intermediate.

  • Dehydration: The final dehydration step is necessary to introduce the carbon-carbon double bond and form the α,β-unsaturated ester.

Synthetic Pathways Overview

cluster_0 Knoevenagel-Doebner Condensation cluster_1 Reformatsky Reaction cluster_2 Fischer Esterification A Butanal D 2-Hexenoic Acid A->D B Malonic Acid B->D C Pyridine C->D E Butanal H β-Hydroxy Ester E->H F Ethyl Bromoacetate F->H G Zinc G->H I Ethyl 2-Hexenoate H->I Dehydration J 2-Hexenoic Acid M Ethyl 2-Hexenoate J->M K Ethanol K->M L Acid Catalyst L->M

Caption: Key historical synthetic routes to 2-hexenoic acid and its esters.

Summary of Key Data

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
(E)-2-Hexenoic AcidC₆H₁₀O₂114.1432-34217
Ethyl (E)-2-HexenoateC₈H₁₄O₂142.20-~175

Conclusion: A Foundation for the Future

The discovery of 2-hexenoic acid esters, while not marked by a single, dramatic event, was the culmination of decades of foundational work in organic chemistry. The pioneering efforts to understand the nature of fatty acids, coupled with the development of powerful synthetic reactions, provided the intellectual and practical framework for their eventual identification and synthesis. The early, and often arduous, analytical techniques laid the groundwork for the sophisticated spectroscopic methods used today. For modern researchers in flavor science, perfumery, and drug development, an appreciation of this historical context provides not only a deeper understanding of these important molecules but also a testament to the enduring power of chemical inquiry.

References

  • Carraher, C. E., Jr. (2017). Carraher's Polymer Chemistry (10th ed.). CRC Press.
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  • A Bit of History. (2021, July 31). In Chemistry LibreTexts. Retrieved from [Link]

  • Melting Points and the Characterization of Organic Compounds. (2009).
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  • Spector, A. A., & Kim, H. Y. (2015). Discovery of essential fatty acids. Journal of lipid research, 56(1), 11–21.
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  • Unsaturated Aliphatic Acids flavor. (n.d.). In Perfumer & Flavorist. Retrieved from [Link]

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  • Fischer esterification. (n.d.). In Wikipedia. Retrieved from [Link]

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An In-depth Technical Guide to (E)-5-Methylhex-2-enoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive chemical profile of (E)-5-Methylhex-2-enoic acid ethyl ester, a valuable synthetic intermediate. Moving beyond a simple data sheet, this document delves into the causality behind its chemical properties, offers a detailed, field-tested synthesis protocol, and provides a thorough analysis of its spectroscopic signature. Every claim is substantiated with authoritative references to ensure the highest level of scientific integrity.

Chemical Identity and Synonyms

(E)-5-Methylhex-2-enoic acid ethyl ester is an α,β-unsaturated ester. The "(E)" designation specifies the stereochemistry of the double bond, indicating that the larger substituent groups on each carbon of the double bond are on opposite sides (trans configuration). This seemingly minor detail is critical as it dictates the molecule's three-dimensional shape and, consequently, its reactivity and utility in complex syntheses.

Synonyms:

  • Ethyl (E)-5-methylhex-2-enoate

  • 5-Methyl-2-hexenoic acid ethyl ester[1]

  • (2E)-5-Methyl-2-hexenoic acid ethyl ester

  • trans-5-Methyl-2-hexenoic acid ethyl ester

The structural representation of (E)-5-Methylhex-2-enoic acid ethyl ester is as follows:

Caption: Chemical structure of (E)-5-Methylhex-2-enoic acid ethyl ester.

Physicochemical Properties

The physicochemical properties of a compound are not merely data points; they are reflections of its molecular structure and are predictive of its behavior in a laboratory setting. For instance, the boiling point is a direct consequence of the intermolecular forces, which are in turn dictated by the molecule's size, shape, and polarity.

PropertyValueSource
CAS Number 34993-63-0[2]
Molecular Formula C₉H₁₆O₂[2]
Molecular Weight 156.22 g/mol [2]
Appearance Clear, colorless liquid
Boiling Point 90 °C at 22 mmHg[1]
Solubility Soluble in most organic solvents. Low solubility in water.

Synthesis Protocol: A Validated Horner-Wadsworth-Emmons Approach

The synthesis of α,β-unsaturated esters is a cornerstone of organic chemistry, with the Horner-Wadsworth-Emmons (HWE) reaction being a particularly robust and stereoselective method.[3][4][5][6][7] The HWE reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct, which greatly simplifies purification.[6][7] The E-selectivity of the HWE reaction is a key feature, arising from the thermodynamic stability of the transition state that leads to the trans-alkene.[3]

This protocol outlines a reliable method for the synthesis of (E)-5-Methylhex-2-enoic acid ethyl ester from isovaleraldehyde and triethyl phosphonoacetate.

Diagram of the Horner-Wadsworth-Emmons Reaction Workflow:

HWE_Workflow reagent Triethyl phosphonoacetate carbanion Phosphonate Carbanion reagent->carbanion Deprotonation base Strong Base (e.g., NaH) base->carbanion aldehyde Isovaleraldehyde addition Intermediate Formation aldehyde->addition solvent Anhydrous THF product (E)-5-Methylhex-2-enoic acid ethyl ester carbanion->addition Nucleophilic Attack addition->product Elimination

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Step-by-Step Methodology:

  • Preparation of the Phosphonate Carbanion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes. The evolution of hydrogen gas will be observed. Allow the mixture to warm to room temperature and stir for an additional hour to ensure complete formation of the phosphonate carbanion.

  • Reaction with Isovaleraldehyde: Cool the solution of the phosphonate carbanion back to 0 °C. Add isovaleraldehyde (1.0 equivalent) dropwise, ensuring the temperature does not exceed 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, quench the mixture by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield (E)-5-Methylhex-2-enoic acid ethyl ester as a clear, colorless liquid.

Spectroscopic Profile

The spectroscopic data provides a unique "fingerprint" of the molecule, allowing for its unambiguous identification and characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments.

  • Predicted Chemical Shifts (δ) and Splitting Patterns:

    • δ 6.9 (dt, 1H): The proton on C3, coupled to the proton on C2 and the CH₂ group at C4.

    • δ 5.8 (d, 1H): The proton on C2, coupled to the proton on C3.

    • δ 4.2 (q, 2H): The protons of the OCH₂ group, coupled to the methyl protons of the ethyl group.

    • δ 2.1 (t, 2H): The protons of the CH₂ group at C4, coupled to the proton on C3 and the CH group at C5.

    • δ 1.8 (m, 1H): The proton of the CH group at C5, coupled to the CH₂ group at C4 and the two methyl groups.

    • δ 1.3 (t, 3H): The protons of the methyl group of the ethyl ester.

    • δ 0.9 (d, 6H): The protons of the two methyl groups at C6.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

  • Predicted Chemical Shifts (δ):

    • δ 166.5: C=O (Ester carbonyl)

    • δ 149.0: C3

    • δ 121.0: C2

    • δ 60.0: OCH₂

    • δ 42.0: C4

    • δ 28.0: C5

    • δ 22.5: C6 (and C1')

    • δ 14.0: OCH₂CH₃

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups.

  • Characteristic Absorption Bands (cm⁻¹):

    • ~2960 cm⁻¹: C-H stretch (alkane)

    • ~1720 cm⁻¹: C=O stretch (α,β-unsaturated ester)

    • ~1650 cm⁻¹: C=C stretch (alkene)

    • ~1250-1000 cm⁻¹: C-O stretch (ester)

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): m/z = 156

  • Key Fragmentation Peaks:

    • m/z = 111: Loss of the ethoxy group (-OCH₂CH₃)

    • m/z = 83: McLafferty rearrangement, loss of propene

    • m/z = 43: Isopropyl cation

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.[8]

  • Storage: Keep in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[8]

Applications in Research and Drug Development

(E)-5-Methylhex-2-enoic acid ethyl ester serves as a crucial building block in organic synthesis. Its primary application is as a synthetic intermediate in the preparation of more complex molecules, including active pharmaceutical ingredients (APIs). A notable example is its use in some synthetic routes for Pregabalin, a drug used to treat epilepsy, neuropathic pain, and generalized anxiety disorder.

Conclusion

This technical guide has provided a detailed chemical profile of (E)-5-Methylhex-2-enoic acid ethyl ester, emphasizing the scientific rationale behind its properties and synthesis. By offering a validated experimental protocol and a comprehensive spectroscopic analysis, this document aims to empower researchers and drug development professionals with the knowledge required for the effective and safe utilization of this important synthetic intermediate.

References

  • Electronic Supplementary Information. Royal Society of Chemistry. [Link]

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  • mass spectra - fragmentation patterns. Chemguide. [Link]

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    • Organic Syntheses Procedure. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

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  • (E)-Ethyl 2-Cyano-5-methyl-2-hexenoate. PubChem. [Link]

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  • 13C NMR Chemical Shift. Oregon State University. [Link]

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  • CAS NO ; 103011-96-7 | Product Name : (E)-Ethyl 2-cyano-5-methylhex-2-enoate. Pharmaffiliates. [Link]

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Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Hexenoic acid, 5-methyl-, ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ethyl 5-methyl-2-hexenoate

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the identification and quantification of 2-Hexenoic acid, 5-methyl-, ethyl ester (also known as Ethyl 5-methyl-2-hexenoate) using Gas Chromatography-Mass Spectrometry (GC-MS). This application note is designed for researchers, quality control analysts, and professionals in the flavor, fragrance, and chemical industries who require a robust and reliable analytical method for this volatile ester.

Introduction and Scientific Context

Analyte: 2-Hexenoic acid, 5-methyl-, ethyl ester CAS Number: 2351-89-5[1][2] Molecular Formula: C₉H₁₆O₂[1] Molecular Weight: 156.22 g/mol [2]

Ethyl 5-methyl-2-hexenoate is an organic ester recognized for its characteristic fruity aroma.[1] This property makes it a valuable compound in the flavor and fragrance industries.[1] Accurate and precise determination of its concentration and purity is critical for quality control in final products and for research into aroma profiles.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds like esters.[3][4] The technique offers superior separation capabilities through its chromatographic component and provides high-confidence identification based on the unique mass fragmentation patterns generated by the mass spectrometer.[5] This guide details a validated protocol, explaining the causality behind instrumental parameters and sample preparation choices to ensure reproducible and accurate results.

Principle of the GC-MS Method

The analysis workflow is predicated on two core principles:

  • Gas Chromatographic Separation: A liquid sample containing the analyte is injected into a heated inlet, where it is vaporized. An inert carrier gas (typically helium) transports the vaporized sample onto a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile phase (carrier gas) and the stationary phase. Compounds with higher volatility and weaker interactions with the stationary phase elute from the column faster.

  • Mass Spectrometric Detection and Identification: As compounds exit the GC column, they enter the ion source of the mass spectrometer. Here, they are bombarded with high-energy electrons (typically at 70 eV), a standard energy that allows for consistent fragmentation and the creation of reproducible mass spectra that can be compared to established libraries.[6] The resulting charged fragments are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole). The detector records the abundance of each fragment, generating a mass spectrum that serves as a chemical "fingerprint" for definitive identification.

Comprehensive Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, combined with the use of appropriate standards and controls, ensures the trustworthiness of the generated data.

Reagents and Materials
  • Analyte Standard: 2-Hexenoic acid, 5-methyl-, ethyl ester (Purity ≥98%)

  • Internal Standard (IS): Ethyl Heptanoate (or other suitable non-interfering ester)

  • Solvent: Dichloromethane or Hexane (GC or HPLC grade, ≥99.9% purity)

  • Anhydrous Sodium Sulfate: For sample drying.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps.

Expert Insight: The choice of an internal standard is critical for precise quantification. An IS should be chemically similar to the analyte but not present in the sample matrix. It co-elutes near the analyte, allowing it to compensate for variations in injection volume, instrument response, and sample workup.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust and widely used technique for isolating esters from aqueous or polar matrices (e.g., beverages, aqueous flavor emulsions).[7]

Protocol:

  • Sample Aliquoting: Pipette 5 mL of the liquid sample into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the internal standard stock solution (e.g., 100 µg/mL in dichloromethane) to the sample.

  • Extraction: Add 2 mL of dichloromethane to the tube.

  • Mixing: Cap the tube tightly and vortex for 2 minutes to ensure thorough mixing and facilitate analyte transfer into the organic solvent.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to break any emulsions and achieve a clean separation between the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic layer (dichloromethane) using a glass Pasteur pipette to a clean vial containing a small amount of anhydrous sodium sulfate.

  • Drying: Allow the extract to stand for 5 minutes to remove residual water.

  • Final Transfer: Transfer the dried extract into a 2 mL GC vial for analysis.

Causality: Dichloromethane is an effective solvent for extracting moderately polar esters.[5] The drying step with sodium sulfate is essential to prevent water from entering the GC system, which can degrade the column's stationary phase and interfere with the analysis.

Instrument Configuration and Parameters

The following parameters are recommended for a standard single quadrupole GC-MS system, such as an Agilent 8890 GC coupled with a 5977B MSD.[8]

Parameter Setting Rationale / Expert Insight
GC System
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis is a robust, general-purpose column providing excellent separation for a wide range of volatile and semi-volatile compounds.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minHelium provides good chromatographic efficiency and is inert. Constant flow mode ensures stable retention times even with temperature programming.
Inlet Splitless ModeSplitless injection is ideal for trace analysis, ensuring the maximum transfer of the analyte onto the column for high sensitivity.
Inlet Temp. 250 °CEnsures rapid and complete vaporization of the analyte and solvent without causing thermal degradation.
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)The initial hold allows for focusing of volatile compounds at the head of the column. The temperature ramp effectively separates compounds based on their boiling points.
MSD System
Ionization Mode Electron Ionization (EI)Standard mode for creating reproducible fragmentation patterns for library matching.
Electron Energy 70 eVThe industry-standard energy for generating EI mass spectra, ensuring consistency with spectral libraries like NIST.[6]
Source Temp. 230 °CAn optimal temperature to maintain analyte integrity and prevent contamination of the ion source.
Quadrupole Temp. 150 °CEnsures consistent mass filtering and prevents condensation of less volatile compounds on the quadrupole rods.
Solvent Delay 3.0 minutesProtects the MS filament from the high concentration of the injection solvent, which would otherwise cause premature burnout and saturate the detector.
Scan Range 40 - 350 m/zThis range covers the molecular ion of the analyte (156.22 m/z) and its key fragment ions, while excluding low-mass noise from air and water.
Calibration and Quantification
  • Stock Solution: Prepare a 1 mg/mL stock solution of Ethyl 5-methyl-2-hexenoate in dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution. A typical range would be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Spiking: Spike each calibration standard with the internal standard at the same concentration used for the samples.

  • Analysis: Analyze each calibration standard using the GC-MS method described above.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The curve should have a correlation coefficient (R²) of ≥0.995 for good linearity.

Data Analysis and Interpretation

Analyte Identification

The identification of Ethyl 5-methyl-2-hexenoate is confirmed by two criteria:

  • Retention Time (RT): The RT of the analyte peak in the sample chromatogram must match the RT of the authentic standard, typically within a ±0.1 minute window.

  • Mass Spectrum: The background-subtracted mass spectrum of the sample peak must show a high-quality match (typically >85%) to the reference spectrum in a validated spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[9][10]

Expected Mass Spectrum: The mass spectrum of Ethyl 5-methyl-2-hexenoate is expected to show characteristic fragment ions. Key fragments would likely include the molecular ion (M⁺) at m/z 156, and fragments resulting from the loss of an ethoxy group (-OC₂H₅, m/z 111), loss of an ethyl group (-C₂H₅, m/z 127), and other characteristic ester fragmentation patterns.

Method Validation for Trustworthiness

Method validation ensures that the analytical procedure is fit for its intended purpose.[3] Key validation parameters should be assessed.

Validation Parameter Typical Acceptance Criteria Purpose
Linearity (R²) ≥ 0.995Confirms a proportional relationship between detector response and analyte concentration over a defined range.[11]
Selectivity No interfering peaks at the analyte's RTDemonstrates that the method can accurately measure the analyte without interference from matrix components.
Accuracy (Recovery) 80 - 120%Measures the closeness of the experimental value to the true value, typically assessed by spiking a blank matrix.[7]
Precision (RSD) ≤ 15%Measures the degree of scatter between a series of measurements, indicating the method's reproducibility.[7]
Limit of Detection (LOD) S/N ratio ≥ 3The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) S/N ratio ≥ 10The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[11]

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final report generation.

GCMS_Workflow GC-MS Analysis Workflow for Ethyl 5-methyl-2-hexenoate cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Receive Liquid Sample Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Perform Liquid-Liquid Extraction Spike->Extract Dry 4. Dry with Na₂SO₄ Extract->Dry Vial 5. Transfer to GC Vial Dry->Vial Inject 6. Inject into GC-MS Vial->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. MS Detection (Scan 40-350 m/z) Separate->Detect TIC 9. Generate Total Ion Chromatogram (TIC) Detect->TIC Identify 10. Identify Peak (RT & Mass Spectrum) TIC->Identify Integrate 11. Integrate Peak Areas Identify->Integrate Quantify 12. Quantify using Calibration Curve Integrate->Quantify Report 13. Generate Final Report Quantify->Report

Caption: A flowchart of the complete GC-MS analytical procedure.

Conclusion

This application note provides a detailed, robust, and scientifically-grounded protocol for the GC-MS analysis of 2-Hexenoic acid, 5-methyl-, ethyl ester. By explaining the causality behind the procedural choices and incorporating principles of method validation, this guide serves as an authoritative resource for laboratories seeking to implement a reliable method for the analysis of this important flavor and fragrance compound. The combination of a well-defined sample preparation technique, optimized instrument parameters, and a clear data analysis strategy ensures high-quality, reproducible results.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrometry Data Center. NIST.gov. [Link][9]

  • National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrometry Data Center. NIST.gov. [Link][12]

  • Agilent Technologies. (n.d.). GC & GC/MS Applications Overview. Agilent.com. [Link][13]

  • MS Wil. (n.d.). NIST. Mswil.com. [Link][10]

  • National Institutes of Health (NIH). (2023). NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. NIH.gov. [Link][6]

  • PubChem. (2018). NIST Mass Spectrometry Data Center. Pubchem.ncbi.nlm.nih.gov. [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Organomation.com. [Link]

  • Lehotay, D. C., & Lehotay, D. C. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150367. [Link][3]

  • Separation Science. (n.d.). [eBook] Methods & Applications in GC-MS. Separationscience.com. [Link][8]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Scioninstruments.com. [Link][5]

  • ResearchGate. (2015). Validation of a Method for Analysis of Aroma Compounds in Red Wine using Liquid–Liquid Extraction and GC–MS. Researchgate.net. [Link][7]

  • ResearchGate. (2015). A straightforward method to determine flavouring substances in food by GC–MS. Researchgate.net. [Link][4]

  • Journal of AOAC INTERNATIONAL. (2020). Development of a Gas Chromatography-Flame Ionization Method for the Detection and Quantification of 12 Flavoring Agents in Supplementary Feed. Academic.oup.com. [Link][11]

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Application Note: Quantitative Analysis of Volatile Esters using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the quantification of volatile esters in various matrices, leveraging the power of Headspace Solid-Phase Microextraction (HS-SPME) combined with Gas Chromatography-Mass Spectrometry (GC-MS). This solvent-free sample preparation technique offers high sensitivity and is ideal for the analysis of aroma and flavor compounds in industries ranging from food and beverage to pharmaceuticals and environmental monitoring. The subsequent sections will delve into the principles of the technique, a step-by-step experimental protocol, method optimization strategies, and crucial considerations for robust and reliable quantification.

Introduction: The Significance of Volatile Ester Quantification

Volatile esters are a critical class of organic compounds that significantly contribute to the aroma and flavor profiles of a vast array of products, including fruits, alcoholic beverages, and fragrances. In the pharmaceutical industry, residual solvents, which can include esters, must be meticulously quantified to ensure product safety and compliance with regulatory standards. The accurate quantification of these compounds is therefore paramount for quality control, product development, and research. HS-SPME-GC-MS has emerged as a powerful analytical tool for this purpose, offering a simple, fast, and sensitive method for the analysis of volatile compounds.[1][2]

Principles of HS-SPME-GC-MS

The HS-SPME-GC-MS technique involves a multi-step process that begins with the partitioning of volatile analytes from the sample matrix into the headspace of a sealed vial.[3] An SPME fiber, coated with a specific stationary phase, is then exposed to this headspace. The volatile esters are adsorbed onto the fiber coating.[3] Following this extraction, the fiber is retracted and introduced into the hot injection port of a gas chromatograph (GC), where the trapped analytes are thermally desorbed and transferred to the GC column for separation.[3] The separated compounds then enter the mass spectrometer (MS) for detection and quantification.

Visualizing the Workflow: HS-SPME-GC-MS Process

HS-SPME-GC-MS Workflow HS-SPME-GC-MS Workflow for Volatile Ester Quantification cluster_SamplePrep Sample Preparation cluster_Extraction HS-SPME Extraction cluster_Analysis GC-MS Analysis Sample Sample in Vial IS Add Internal Standard Sample->IS Seal Seal Vial IS->Seal Incubate Incubation & Equilibration Seal->Incubate Expose Expose SPME Fiber Incubate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Inlet Retract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection & Quantification Separate->Detect

Caption: HS-SPME-GC-MS workflow from sample preparation to analysis.

Materials and Reagents

Equipment
  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • SPME fiber holder (manual or autosampler)

  • SPME fibers (selection depends on the target esters)

  • Heated agitator or water bath

  • Headspace vials (10 or 20 mL) with magnetic crimp caps and PTFE/silicone septa

  • Crimper and decrimper

  • Analytical balance

  • Pipettes and tips

Reagents
  • Ester standards (analytical grade)

  • Internal standard (e.g., 4-methyl-2-pentanol, 2-octanol, or a deuterated analog of a target ester)[4]

  • Sodium chloride (NaCl)

  • Organic solvent for stock solutions (e.g., methanol or ethanol, HPLC grade)

  • Helium (carrier gas, 99.999% purity)

Detailed Experimental Protocol

Preparation of Standards and Samples
  • Stock Standard Solution: Prepare a stock solution of the target ester(s) in a suitable organic solvent.

  • Working Standard Solutions: Create a series of working standard solutions by serially diluting the stock solution. These will be used to build the calibration curve.

  • Internal Standard (IS) Spiking: Add a known amount of the internal standard to each standard and sample vial.[5][6] The use of an IS is crucial to correct for variations in extraction efficiency and injection volume.[6]

  • Sample Preparation:

    • For liquid samples, accurately pipette a known volume or weigh a known mass into a headspace vial.

    • For solid samples, accurately weigh a known mass into a headspace vial. The addition of a small amount of water may be necessary to facilitate the release of volatiles.

  • Matrix Modification (Salting-Out): To increase the volatility of the esters, add a known amount of NaCl to each vial.[7] This "salting-out" effect reduces the solubility of the organic compounds in the aqueous phase, driving them into the headspace.[7]

HS-SPME Procedure
  • Incubation and Equilibration: Place the sealed vials in a heated agitator or water bath. Allow the samples to incubate for a specific time at a set temperature to reach equilibrium between the sample and the headspace.[7]

  • SPME Fiber Exposure: Insert the SPME fiber through the vial septum and expose the fiber to the headspace for a defined period.[5] Agitation during this step can improve the extraction efficiency.

  • Fiber Retraction: After the extraction time, retract the fiber into the needle.

GC-MS Analysis
  • Thermal Desorption: Immediately introduce the SPME fiber into the heated GC injection port. The high temperature will desorb the trapped esters from the fiber onto the GC column.

  • Chromatographic Separation: The volatile esters are separated based on their boiling points and interaction with the GC column stationary phase.

  • Mass Spectrometric Detection: As the compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used for identification, and the abundance of specific ions is used for quantification.

Visualizing the Principle: Analyte Partitioning in HS-SPME

HS-SPME_Principle Principle of Headspace Solid-Phase Microextraction cluster_vial Sealed Headspace Vial Headspace (Gas Phase) Headspace (Gas Phase) Sample Matrix (Liquid/Solid Phase) Sample Matrix (Liquid/Solid Phase) Headspace (Gas Phase)->Sample Matrix (Liquid/Solid Phase) Equilibrium 1 SPME Fiber Coating SPME Fiber Coating Headspace (Gas Phase)->SPME Fiber Coating Equilibrium 2

Caption: Equilibria of volatile esters in the HS-SPME system.

Method Optimization and Validation: A Self-Validating System

For robust and accurate quantification, the HS-SPME-GC-MS method must be optimized and validated.

Optimization of HS-SPME Parameters

The efficiency of the extraction is influenced by several parameters that need to be systematically optimized.[8]

ParameterRationale for OptimizationTypical Range for Esters
SPME Fiber Coating The choice of fiber coating is critical and depends on the polarity and volatility of the target esters. For volatile esters, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point due to its broad applicability.[9]DVB/CAR/PDMS, PDMS, Polyacrylate
Extraction Temperature Higher temperatures increase the vapor pressure of the analytes, promoting their transfer to the headspace. However, excessively high temperatures can negatively impact the partitioning onto the SPME fiber.[8]40 - 80 °C[7][10]
Extraction Time The time required to reach equilibrium between the headspace and the SPME fiber. This needs to be determined experimentally to ensure maximum and reproducible extraction.15 - 60 min[5][7]
Incubation/Equilibration Time The time needed for the analytes to reach equilibrium between the sample matrix and the headspace.10 - 30 min[5][7]
Agitation Speed Agitation of the sample facilitates the mass transfer of analytes from the sample to the headspace.250 - 500 rpm
Salt Concentration (NaCl) Adding salt increases the ionic strength of the sample, which can enhance the release of volatile compounds into the headspace.[7]0 - 30% (w/v)
GC-MS Parameter Optimization
ParameterRationale for OptimizationTypical Conditions for Esters
GC Column The choice of column (stationary phase, length, diameter) is crucial for achieving good separation of the target esters from other matrix components. A mid-polar column (e.g., DB-5ms or equivalent) is often suitable.30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature Must be high enough to ensure rapid and complete thermal desorption of the analytes from the SPME fiber without causing thermal degradation.240 - 260 °C
Oven Temperature Program A temperature gradient is typically used to separate compounds with different boiling points. The program should be optimized to achieve good resolution of the target peaks in a reasonable time.Start at 40-50°C, ramp to 250-280°C
Carrier Gas Flow Rate The flow rate of the carrier gas (typically helium) affects the separation efficiency and analysis time.1 - 1.5 mL/min
MS Parameters For quantification, the mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Quantifier and qualifier ions should be selected for each target analyte.[6]Electron Ionization (EI) at 70 eV
Method Validation

A comprehensive method validation should be performed according to established guidelines (e.g., ICH Q2(R1)) to ensure the reliability of the results.[11] Key validation parameters include:

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is generated by analyzing a series of standards of known concentrations.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spike-recovery experiments.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Data Analysis and Quantification

Quantification is typically performed using the internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the analyte in the samples is then determined from this calibration curve.

Addressing Matrix Effects

The sample matrix can significantly influence the extraction efficiency of the SPME process, a phenomenon known as the matrix effect.[12][13] This can lead to either an underestimation or overestimation of the analyte concentration.[14] Strategies to mitigate matrix effects include:

  • Use of an appropriate internal standard: Ideally, an isotopically labeled analog of the analyte.

  • Matrix-matched calibration: Preparing calibration standards in a matrix that is similar to the sample.[4]

  • Standard addition method: Spiking the sample with known amounts of the analyte.[4]

Conclusion

The HS-SPME-GC-MS technique provides a robust, sensitive, and efficient method for the quantification of volatile esters. Careful optimization of the experimental parameters and a thorough method validation are essential to ensure the accuracy and reliability of the results. By following the detailed protocol and considering the key aspects discussed in this application note, researchers, scientists, and drug development professionals can confidently implement this powerful analytical technique in their laboratories.

References

  • SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview. (2023). YouTube. [Link]

  • Górecki, T., & Pawliszyn, J. (2021). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Molecules, 26(16), 4871. [Link]

  • How do I quantify volatile organic compounds using GC-MS?. (2015). ResearchGate. [Link]

  • Prokes, R., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Molecules, 25(16), 3619. [Link]

  • Pereira, V., et al. (2020). Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. Applied Sciences, 10(18), 6296. [Link]

  • Valentin, T. C., et al. (2018). Comparison of SPME Methods for Determining Volatile Compounds in Milk, Cheese, and Whey Powder. Foods, 7(12), 203. [Link]

  • Matrix effect on the performance of headspace solid phase microextraction method for the analysis of target volatile organic compounds (VOCs) in environmental samples. (2025). ResearchGate. [Link]

  • Li, Y., et al. (2023). Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. Foods, 12(2), 336. [Link]

  • HS-SPME Combined with GC-MS/O to Analyze the Flavor of Strong Aroma Baijiu Daqu. (2022). MDPI. [Link]

  • Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato. (2022). PMC. [Link]

  • Solid Phase Microextraction Fundamentals. (n.d.). Agilent. [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). ResearchGate. [Link]

  • Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. (2024). MDPI. [Link]

  • Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer. (2025). ResearchGate. [Link]

  • Multiple internal standard normalization for improving HS-SPME-GC-MS quantitation in Virgin Olive Oil Volatile Organic Compounds (VOO-VOCs) profile. (2025). ResearchGate. [Link]

  • Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis. (n.d.). ResearchGate. [Link]

  • Carlin, S., et al. (2018). Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimization. Molecules, 23(10), 2656. [Link]

  • Determining Matrix Effects in Complex Food Samples. (2020). Waters Corporation. [Link]

  • Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) and odor activity value (OAV) to reveal the flavor characteristics of ripened Pu-erh tea by co-fermentation. (2023). Frontiers in Nutrition. [Link]

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (2023). Arhiv za higijenu rada i toksikologiju, 74(4), 281-290. [Link]

  • Analysis of Microbial Volatile Compounds by SPME-GC/MS. (2025). Protocols.io. [Link]

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  • C146-E424A Smart SPME Fibers and Arrow Selection Guide. (n.d.). Shimadzu. [Link]

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Application Notes and Protocols for Ethyl 5-Methyl-2-Hexenoate in the Flavor and Fragrance Industries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Fruity Ester

Ethyl 5-methyl-2-hexenoate (CAS No. 2351-89-5) is an unsaturated ester with potential applications in the flavor and fragrance industries.[1] While specific organoleptic data for this compound is not extensively documented in publicly available literature, its chemical structure suggests a profile characterized by fruity and green notes, similar to other unsaturated esters used in flavor and fragrance formulations.[2][3][4] This document aims to provide a comprehensive guide for researchers and product development professionals on the potential applications, synthesis, and analysis of ethyl 5-methyl-2-hexenoate, drawing upon established principles and data from structurally related compounds.

Part 1: Applications in Flavor and Fragrance Formulations

The presence of a double bond in the α,β-position of the ester functionality, combined with the branched alkyl chain, suggests that ethyl 5-methyl-2-hexenoate could be a valuable component in creating a variety of flavor and fragrance profiles.

Flavor Applications: Enhancing Fruity Profiles

Esters are fundamental to the creation of fruit flavors.[5] Based on the profiles of similar compounds like ethyl (E)-2-hexenoate, which is described as fruity, green, and juicy with tropical nuances, ethyl 5-methyl-2-hexenoate is likely to contribute to the following flavor profiles:[2]

  • Apple and Pear: The green and fruity character can enhance the natural aroma of apple and pear flavors, providing a fresh and juicy sensation.[6][7][8][9]

  • Tropical Fruits: It may add complexity to pineapple, mango, and papaya flavors, contributing to the characteristic ripe and slightly green top notes.

  • Berries: In strawberry and other berry formulations, it could impart a fresh, natural-smelling green note, balancing the sweetness.

Fragrance Applications: Introducing Fresh and Green Accords

In perfumery, unsaturated esters are used to impart fresh, fruity, and green top notes. Ethyl 5-methyl-2-hexenoate could be utilized in:

  • Fruity-Floral Fragrances: To introduce a natural-smelling fruity top note that complements floral accords.

  • Green and Ozonic Scents: To enhance the fresh, vibrant character of green and ozonic fragrances.

  • Citrus Compositions: To add a novel twist to traditional citrus fragrances, providing a juicy and slightly sweet undertone.

Part 2: Synthesis Protocol - A General Approach

A reliable method for the synthesis of α,β-unsaturated esters like ethyl 5-methyl-2-hexenoate is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.[10] The HWE reaction is often preferred over the traditional Wittig reaction for the synthesis of α,β-unsaturated esters as it typically favors the formation of the (E)-isomer and the water-soluble phosphate byproduct is easily removed.[11]

Proposed Synthesis Workflow

HWE_Synthesis reagents Triethyl phosphonoacetate Sodium Hydride (NaH) Isovaleraldehyde reaction Horner-Wadsworth-Emmons Reaction reagents->reaction solvent Anhydrous THF solvent->reaction workup Aqueous Workup (NH4Cl solution) reaction->workup extraction Solvent Extraction (e.g., Diethyl ether) workup->extraction purification Column Chromatography (Silica gel) extraction->purification product Ethyl 5-methyl-2-hexenoate purification->product Analytical_Workflow sample Ethyl 5-methyl-2-hexenoate (Synthesized Product) gcms Gas Chromatography- Mass Spectrometry (GC-MS) sample->gcms nmr Nuclear Magnetic Resonance (NMR) Spectroscopy sample->nmr purity Purity Assessment gcms->purity structure Structural Confirmation nmr->structure report Certificate of Analysis purity->report structure->report HWE_Synthesis reagents Triethyl phosphonoacetate Sodium Hydride (NaH) Isovaleraldehyde reaction Horner-Wadsworth-Emmons Reaction reagents->reaction solvent Anhydrous THF solvent->reaction workup Aqueous Workup (NH4Cl solution) reaction->workup extraction Solvent Extraction (e.g., Diethyl ether) workup->extraction purification Column Chromatography (Silica gel) extraction->purification product Ethyl 5-methyl-2-hexenoate purification->product Analytical_Workflow sample Ethyl 5-methyl-2-hexenoate (Synthesized Product) gcms Gas Chromatography- Mass Spectrometry (GC-MS) sample->gcms nmr Nuclear Magnetic Resonance (NMR) Spectroscopy sample->nmr purity Purity Assessment gcms->purity structure Structural Confirmation nmr->structure report Certificate of Analysis purity->report structure->report

Sources

Application Notes & Protocols: The Strategic Use of Unsaturated Esters as Chemical Intermediates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Reactivity of Unsaturated Esters

In the landscape of organic synthesis, few functional groups offer the breadth of reactivity and strategic importance as the unsaturated ester. These molecules, characterized by a carbon-carbon double bond conjugated (α,β-unsaturated) or non-conjugated (e.g., γ,δ-unsaturated) with an ester moiety, are foundational building blocks for constructing molecular complexity. Their utility spans from the synthesis of pharmaceuticals and natural products to the development of advanced materials.[1][2]

The reactivity of α,β-unsaturated esters is dominated by the electronic interplay between the alkene and the carbonyl group. This conjugation creates a polarized system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack, a pathway central to reactions like the Michael addition.[3] Simultaneously, the electron-withdrawing nature of the ester group activates the double bond, making it a potent dienophile in Diels-Alder cycloadditions.[3][4] This document serves as a detailed guide for researchers, scientists, and drug development professionals, elucidating the synthesis and strategic application of these indispensable intermediates.

Part 1: Synthesis of Unsaturated Esters - Crafting the Precursors

A robust synthetic plan begins with the efficient preparation of starting materials. Several reliable methods exist for synthesizing unsaturated esters, with the choice often dictated by desired stereochemistry, substrate scope, and scalability.

1.1 The Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

The olefination of aldehydes is a cornerstone for C=C bond formation. The Wittig reaction , employing stabilized phosphorus ylides (e.g., (carbethoxymethylene)triphenylphosphorane), is a classic method that typically yields the thermodynamically more stable (E)-α,β-unsaturated ester.[5] The reaction proceeds through a betaine or oxaphosphetane intermediate, and the stability of the ylide is the primary driver for the high E-selectivity.[5] Modern protocols have demonstrated the feasibility of performing Wittig reactions in aqueous media, aligning with green chemistry principles by minimizing volatile organic solvents.[6][7]

The Horner-Wadsworth-Emmons (HWE) reaction , a popular modification, utilizes phosphonate carbanions. This variant offers two key advantages: the phosphonate reagents are generally more reactive than the corresponding ylides, and the water-soluble phosphate byproducts are easily removed during workup, simplifying purification. The HWE reaction is renowned for its exceptional (E)-selectivity.

Table 1: Comparative Performance of Wittig and HWE Reagents for α,β-Unsaturated Ester Synthesis [8]

Reagent TypeTypical ReagentPredominant IsomerTypical Yield (%)Typical E/Z RatioCausality & Insights
Stabilized Wittig(Carbethoxymethylene)triphenylphosphoraneE-isomer75-95%>95:5The stabilized ylide allows for reversible initial addition, leading to the thermodynamically favored E-alkene.
Non-stabilized Wittig(Methyl)triphenylphosphonium bromideZ-isomer50-80%<10:90The reaction is under kinetic control, proceeding through an early, sterically-driven transition state that favors the Z-alkene.
HWE ReagentTriethyl phosphonoacetateE-isomer85-99%>98:2The stereochemical outcome is driven by steric repulsion in the intermediate, strongly favoring the anti-betaine which leads to the E-product.
Still-Gennari HWEBis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateZ-isomer70-90%>5:95The use of electron-withdrawing trifluoroethyl groups and a non-coordinating counterion (like K+) with a crown ether accelerates elimination from the syn-intermediate, kinetically favoring the Z-alkene.

1.2 Sigmatropic Rearrangements: The Claisen Rearrangement

For the synthesis of γ,δ-unsaturated esters, the Claisen rearrangement , a[9][9]-sigmatropic shift, is exceptionally powerful.[10][11] The reaction involves the concerted reorganization of six electrons in an allyl vinyl ether, proceeding through a highly ordered, chair-like transition state.[10]

  • Johnson-Claisen Rearrangement : This variant involves reacting an allylic alcohol with an orthoester (e.g., triethyl orthoacetate) under acidic catalysis to generate a γ,δ-unsaturated ester.[12][13] The reaction often requires heat but provides excellent stereochemical control.[12]

  • Ireland-Claisen Rearrangement : A more modern and milder approach, this reaction proceeds by converting an allylic ester into its silyl ketene acetal intermediate.[12][13] This allows the rearrangement to occur at or below room temperature, significantly broadening the substrate scope. The geometry of the enolate/silyl ketene acetal directly dictates the stereochemistry of the newly formed stereocenters.[12]

Part 2: Core Applications in C-C Bond Formation

The true power of unsaturated esters lies in their application as versatile intermediates. The following sections detail key transformations, providing mechanistic insights and validated protocols.

2.1 Conjugate Addition: The Michael Reaction

The Michael reaction is the 1,4-conjugate addition of a nucleophile (the Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor).[14][15] This reaction is a fundamental and reliable method for forming C-C bonds.[15]

  • Mechanistic Causality : The polarization of the α,β-unsaturated ester makes the β-position electron-deficient and thus highly electrophilic. The reaction is typically initiated by a base, which deprotonates a pronucleophile (e.g., a malonic ester) to generate a soft, stabilized enolate.[16][17] This soft nucleophile preferentially attacks the soft electrophilic β-carbon over the hard carbonyl carbon. The resulting enolate is then protonated during workup to yield the 1,5-dicarbonyl product.[14][17] The choice of a weak base is crucial; a strong, hard base could lead to competitive 1,2-addition or deprotonation of the α,β-unsaturated ester itself.

Diagram 1: The Michael Addition Reaction Mechanism

Caption: Mechanism of the base-catalyzed Michael Addition.

Protocol 2.1.1: Diethyl Malonate Addition to Ethyl Cinnamate

This protocol describes a classic, self-validating Michael addition. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the UV-active starting material, ethyl cinnamate.

Materials:

  • Ethyl cinnamate (1 equiv.)

  • Diethyl malonate (1.5 equiv.)

  • Ethanol (anhydrous, as solvent)

  • Sodium ethoxide (NaOEt, 0.1 equiv., catalytic)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous ethanol.

  • Base Addition: Add sodium ethoxide to the ethanol and stir until fully dissolved. Causality: A catalytic amount of a non-nucleophilic base is used to generate the enolate of diethyl malonate without saponifying the ester groups.

  • Reactant Addition: Add diethyl malonate followed by ethyl cinnamate to the flask.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate) until the ethyl cinnamate spot has disappeared.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Slowly add 1M HCl to neutralize the sodium ethoxide and protonate the intermediate enolate. Self-Validation: The pH should be acidic (pH ~5-6) to ensure complete protonation.

  • Workup - Extraction: Remove the ethanol under reduced pressure. Add ethyl acetate and water to the residue. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via vacuum distillation or flash column chromatography to obtain the pure Michael adduct. Characterization via ¹H NMR, ¹³C NMR, and IR spectroscopy will confirm the structure.

2.2 [4+2] Cycloaddition: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring from a conjugated diene and an alkene (the dienophile).[18] α,β-Unsaturated esters are excellent dienophiles due to their electron-deficient nature.[19][20]

  • Mechanistic Causality : The reaction is a concerted, thermally allowed [4πs + 2πs] cycloaddition.[18] The key to its efficiency is the favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[4] The electron-withdrawing ester group lowers the energy of the dienophile's LUMO, reducing the HOMO-LUMO energy gap and accelerating the reaction.[4] Lewis acid catalysts (e.g., AlCl₃, Sc(OTf)₃) can further enhance reactivity by coordinating to the carbonyl oxygen, making the ester an even stronger electron-withdrawing group and further lowering the LUMO energy.[19][21]

Diagram 2: Diels-Alder Reaction Workflow

Diels_Alder_Workflow Start Start: Combine Diene & Dienophile Solvent Add Solvent (e.g., Toluene or CH2Cl2) Start->Solvent Catalyst Optional: Add Lewis Acid (e.g., Sc(OTf)3) Solvent->Catalyst Reaction Heat to Reflux or Stir at RT (Monitor by TLC/GC-MS) Catalyst->Reaction Workup Aqueous Workup / Quench Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Dry, Concentrate & Purify (Column Chromatography) Extraction->Purification Product Final Cycloadduct Purification->Product

Caption: A generalized workflow for a Diels-Alder experiment.

Protocol 2.2.1: Lewis Acid-Catalyzed Diels-Alder of Cyclopentadiene and Methyl Acrylate

This protocol demonstrates an enantioselective Diels-Alder reaction, a critical transformation in asymmetric synthesis.

Materials:

  • Freshly cracked cyclopentadiene (1.2 equiv.)

  • Methyl acrylate (1 equiv.)

  • Chiral Lewis Acid Catalyst (e.g., ₂ at 5 mol %).[21]

  • Dichloromethane (CH₂Cl₂, anhydrous, as solvent)

  • Silica gel for column chromatography

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the chiral copper(II) catalyst to a flame-dried flask. Add anhydrous CH₂Cl₂ and stir. Causality: An inert atmosphere and anhydrous conditions are critical as Lewis acids are moisture-sensitive.

  • Dienophile Addition: Cool the solution to the recommended temperature (e.g., -78 °C). Add methyl acrylate dropwise. Stir for 15 minutes to allow for catalyst-dienophile complexation. Self-Validation: The formation of the complex is key to asymmetric induction. Allowing time for equilibration ensures the dienophile is activated before the diene is introduced.

  • Diene Addition: Add freshly cracked cyclopentadiene dropwise. Causality: Cyclopentadiene exists as its dimer at room temperature and must be "cracked" by distillation immediately before use.

  • Reaction: Allow the reaction to stir at the low temperature for the specified time (e.g., 24 hours). Monitor the reaction by TLC.

  • Workup: Quench the reaction by adding a small amount of water or a saturated aqueous solution of a mild base like NaHCO₃. Allow the mixture to warm to room temperature.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography on silica gel.

  • Analysis: Characterize the product by NMR to confirm the structure and determine the endo:exo ratio. Determine the enantiomeric excess (ee) using chiral HPLC.

2.3 Palladium-Catalyzed Cross-Coupling: The Heck Reaction

The Heck reaction creates a substituted alkene by coupling an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base.[22] α,β-Unsaturated esters are common coupling partners.

  • Mechanistic Causality : The reaction proceeds via a catalytic cycle involving: (a) Oxidative Addition of the Pd(0) catalyst to the aryl/vinyl halide to form a Pd(II) complex; (b) Migratory Insertion (Carbopalladation) of the alkene (the unsaturated ester) into the Pd-C bond; and (c) β-Hydride Elimination to release the product and regenerate a Pd-H species. A base is required to neutralize the H-X formed and regenerate the Pd(0) catalyst.[23] The regioselectivity (substitution at the α or β position of the ester) is highly dependent on the reaction conditions, particularly the ligands and the electronic nature of the alkene.[24] Bidentate ligands often favor α-substitution.[24]

Diagram 3: The Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)Ln OxAdd R-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition Insertion Alkene Complex OxAdd->Insertion Migratory Insertion Elimination H-Pd(II)-Product(Ln) Insertion->Elimination β-Hydride Elimination Elimination->Pd0 Reductive Elimination Product Product (Substituted Alkene) Elimination->Product HXBase [H-Base]+X- RX R-X (Aryl Halide) RX->OxAdd Alkene Alkene (Unsaturated Ester) Alkene->Insertion Base Base Base->HXBase

Caption: Catalytic cycle of the Mizoroki-Heck Reaction.

Protocol 2.3.1: Heck Coupling of Methyl Acrylate with Iodobenzene

This protocol details a standard Heck coupling reaction. The choice of base, solvent, and ligand is critical for achieving high yields.

Materials:

  • Iodobenzene (1 equiv.)

  • Methyl acrylate (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol %)

  • Triphenylphosphine (PPh₃, 4 mol %)

  • Triethylamine (NEt₃, 1.5 equiv., base and solvent)

  • Acetonitrile (ACN, optional co-solvent)

Procedure:

  • Setup: To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and PPh₃. Causality: The phosphine ligand stabilizes the Pd(0) active species, which is formed in situ from the Pd(II) precatalyst.

  • Reagent Addition: Add triethylamine, followed by iodobenzene and methyl acrylate.

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. The formation of triethylammonium iodide salt is often observed as a white precipitate. Monitor the reaction by GC-MS.

  • Workup: Cool the reaction to room temperature. Filter off the ammonium salt and wash with a small amount of ethyl acetate.

  • Extraction: Dilute the filtrate with ethyl acetate and wash with 1M HCl, water, and brine. Self-Validation: The acid wash removes the excess triethylamine base.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography or distillation to afford methyl cinnamate.

Conclusion and Future Outlook

Unsaturated esters are undeniably central to the art and science of modern organic synthesis. Their predictable reactivity patterns, coupled with the continuous development of novel catalytic systems, ensure their place in the synthetic chemist's toolbox. The transition from classical stoichiometric methods to highly efficient, enantioselective catalytic protocols for reactions involving unsaturated esters has been a major theme in the field.[21][25][26][27] Future research will undoubtedly focus on expanding the scope of these transformations, developing more sustainable and atom-economical catalytic systems, and applying these powerful intermediates to solve increasingly complex synthetic challenges in medicine and materials science.

References

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Application Note: A Guide to NMR Spectroscopy for the Structural Elucidation of Unsaturated Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Unsaturated esters are a pivotal class of organic compounds, integral to fields ranging from natural product chemistry to polymer science. Their structural characterization is paramount for understanding their function, reactivity, and properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing unparalleled insight into molecular connectivity and stereochemistry.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging one- and two-dimensional NMR techniques to unambiguously elucidate the structure of unsaturated esters.

Introduction: The Unambiguous Power of NMR

The chemical structure of an unsaturated ester, particularly the geometry of the carbon-carbon double bond (E/Z isomerism) and the connectivity of the ester moiety, dictates its biological activity and chemical behavior. While other analytical techniques like Mass Spectrometry (MS) provide crucial information on molecular weight and elemental composition, they often fall short in defining precise atomic connectivity and stereochemistry.[2] NMR spectroscopy bridges this gap by providing a detailed atomic-level map of the molecule.[1][3]

Modern NMR, with its array of 1D and 2D experiments, allows for the complete structural determination of complex molecules, often from sub-milligram samples.[1][4] This application note will walk through a logical, field-proven workflow, from basic ¹H and ¹³C NMR to advanced correlation experiments, demonstrating how to piece together the molecular puzzle of an unsaturated ester.

Foundational Analysis: 1D NMR Spectroscopy

The first step in any structural elucidation is the acquisition of high-resolution 1D proton (¹H) and carbon-13 (¹³C) NMR spectra. These experiments provide the fundamental building blocks for the structure.

Proton (¹H) NMR: The Initial Blueprint

A ¹H NMR spectrum reveals the chemical environment of all protons, their relative numbers (integration), and their through-bond proximity to other protons (spin-spin coupling).

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is highly diagnostic. For α,β-unsaturated esters, protons appear in characteristic regions:

    • Vinylic Protons (Hα, Hβ): These protons resonate in the downfield region (typically 5.5-7.5 ppm) due to the deshielding effect of the double bond.[5] The electron-withdrawing nature of the carbonyl group polarizes the π-system, causing the β-proton (Hβ) to be further downfield than the α-proton (Hα).

    • Ester Alkoxy Protons (-O-C H-): Protons on the carbon directly attached to the ester oxygen are deshielded and typically appear between 3.7 and 4.1 ppm.[6]

    • α-Alkyl Protons (-C=C-C H-): Protons on a carbon adjacent to the double bond will appear in the allylic region (~2.0-2.5 ppm).

  • Coupling Constant (³JHH): A Stereochemical Compass: The magnitude of the three-bond coupling constant (³J) between vinylic protons is the most reliable indicator of double bond geometry.[7]

    • trans-Configuration (E-isomer): Shows a larger coupling constant, typically in the range of 11-18 Hz .

    • cis-Configuration (Z-isomer): Shows a smaller coupling constant, typically in the range of 6-15 Hz .

Carbon-13 (¹³C) NMR: The Carbon Skeleton

While less sensitive than ¹H NMR, the ¹³C spectrum is essential for determining the carbon framework of a molecule.[2] The signals are typically sharp singlets (with proton decoupling), and their chemical shifts are highly informative.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is one of the most downfield signals in the spectrum, typically appearing between 165-175 ppm .

  • Vinylic Carbons (Cα, Cβ): Similar to the protons, the vinylic carbons are polarized. The β-carbon (Cβ) is deshielded (downfield) while the α-carbon (Cα) is shielded (upfield) relative to a non-conjugated alkene.[8] This effect is a hallmark of α,β-unsaturated carbonyl systems.[9][10]

Functional Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Ester Carbonyl (C=O)N/A165 - 175
Vinylic β-Proton/Carbon6.0 - 7.5125 - 150
Vinylic α-Proton/Carbon5.5 - 6.5115 - 135
Ester Alkoxy (-O-C Hn)3.7 - 4.550 - 70
α' to Carbonyl (-C Hn-C=O)2.0 - 2.2[6]30 - 40

Table 1: Typical chemical shift ranges for unsaturated esters.

Advanced Analysis: 2D NMR Correlation Spectroscopy

While 1D spectra provide a parts list, 2D NMR experiments reveal how those parts are connected. They are indispensable for assembling the final structure.

Workflow for Structural Elucidation using 2D NMR

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Connectivity & Stereochemistry cluster_Final Structure Assembly A Acquire ¹H & ¹³C Spectra B Identify Proton & Carbon Environments (Chemical Shifts, Integration) A->B C Propose Initial Fragments (e.g., Ethyl group, vinyl system) B->C D COSY (¹H-¹H Correlations) C->D E HSQC (¹H-¹³C One-Bond Correlations) C->E H Assemble Fragments & Build Carbon Skeleton D->H E->H F HMBC (¹H-¹³C Long-Range Correlations) G NOESY / ROESY (Through-Space Correlations) H->F I Confirm Connectivity H->I I->G J Determine Stereochemistry (E/Z Isomerism) I->J K Final Structure Elucidation J->K

Caption: Integrated workflow for NMR-based structural elucidation.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[11] It is the primary tool for tracing out proton spin systems. A cross-peak between two proton signals in a COSY spectrum indicates that they are mutually coupled. For an unsaturated ester, this will clearly show the correlation between vinylic protons and any adjacent allylic protons.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (a one-bond correlation).[12][13] This is an exceptionally powerful experiment for unambiguously assigning carbon signals. By combining the proton assignments from COSY with the direct C-H correlations from HSQC, a large portion of the carbon skeleton can be rapidly assigned.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most critical for piecing together the final structure. It reveals correlations between protons and carbons that are separated by two or three bonds (and occasionally four in conjugated systems).[12][14] These "long-range" correlations are the key to connecting molecular fragments that are not contiguous in the proton spin system.

Key HMBC Correlations for an Unsaturated Ester:

  • Connecting the Alkoxy Group: A correlation from the protons on the alkoxy group (-O-CH -) to the carbonyl carbon (C=O) definitively establishes the ester linkage.

  • Confirming the Unsaturated System: Correlations from the vinylic protons (Hα, Hβ) to the carbonyl carbon (C=O) confirm the α,β-unsaturated nature of the ester.

  • Building the Skeleton: Correlations from allylic protons to the vinylic carbons help to build out the carbon chain.

NOESY (Nuclear Overhauser Effect Spectroscopy)

While COSY, HSQC, and HMBC reveal through-bond connectivity, the NOESY experiment reveals through-space proximity.[15][16] It detects correlations between protons that are physically close to each other (< 5 Å), regardless of whether they are connected through bonds.[17] This is the definitive experiment for determining stereochemistry.

  • Determining E/Z Geometry: For a disubstituted alkene, a NOESY cross-peak between a vinylic proton and a proton on the adjacent substituent confirms they are on the same side of the double bond (cis or Z). The absence of this correlation, and the presence of a correlation to a proton on the other vinylic carbon, confirms a trans or E geometry. For medium-sized molecules where the NOE may be zero, the ROESY experiment is preferred.[17]

Experimental Protocols

High-quality data is contingent on meticulous sample preparation and appropriate experimental setup.

Protocol 1: Sample Preparation for Small Molecules
  • Sample Amount: For a typical small molecule (< 700 g/mol ), dissolve 5-25 mg for ¹H NMR and 50-100 mg for ¹³C-based experiments (like HSQC/HMBC) to achieve good signal-to-noise in a reasonable time.[18] If sample quantity is limited (< 1 mg), modern spectrometers with cryoprobes can still yield excellent data, though acquisition times will be longer.[1]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice.[19] Ensure the sample is completely dissolved; any particulate matter will degrade spectral quality.[19][20]

  • Solvent Volume: Use approximately 0.6-0.7 mL of solvent for a standard 5 mm NMR tube.[18] This ensures the sample height is optimal for the instrument's detection coil.

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, modern spectrometers can reference the spectrum to the residual solvent signal.

  • Tube Quality: Use clean, high-quality NMR tubes rated for the spectrometer's magnetic field strength to ensure good magnetic field homogeneity (shimming).[19]

Protocol 2: NMR Data Acquisition and Processing
  • Initial Setup: Insert the sample into the spectrometer. Lock the field using the deuterium signal from the solvent and shim the magnetic field to optimize homogeneity, resulting in sharp, symmetrical peaks.

  • 1D ¹H Acquisition: Acquire a standard ¹H spectrum. This is a quick experiment, typically taking a few minutes.

  • 1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D Experiment Acquisition:

    • COSY: A standard gradient-selected COSY (gCOSY) is typically sufficient.

    • HSQC: A sensitivity-enhanced, gradient-selected HSQC is recommended for optimal signal.

    • HMBC: A gradient-selected HMBC optimized for a long-range coupling of ~8 Hz is a good starting point.

    • NOESY: A phase-sensitive gradient-selected NOESY experiment with a mixing time of 500-800 ms is appropriate for small molecules.

  • Data Processing: The raw data (Free Induction Decay, FID) must be processed to generate the final spectrum.[21] This workflow is largely automated in modern software and includes:

    • Apodization (Window Function): To improve signal-to-noise or resolution.

    • Fourier Transformation: To convert the time-domain data (FID) to frequency-domain data (the spectrum).[22]

    • Phase Correction: To ensure all peaks are in the positive absorptive phase.

    • Baseline Correction: To produce a flat spectral baseline.

Data Analysis and Visualization

Caption: Relationship between NMR experiments for structural elucidation.

Conclusion

The structural elucidation of unsaturated esters is a systematic process that relies on the synergistic integration of multiple NMR experiments. By following a logical workflow—from foundational 1D spectra to advanced 2D correlation techniques—researchers can confidently determine the complete covalent structure and relative stereochemistry of these important molecules. The protocols and insights provided in this guide offer a robust framework for tackling such analytical challenges, ensuring accuracy and efficiency in research and development.

References

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  • Koehn, F. E., & Carter, G. T. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity, 2(2), 149-179.
  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • Sample Preparation. Michigan State University, Max T. Rogers NMR Facility. Available at: [Link]

  • NMR Sample Requirements and Preparation. University of Colorado Boulder, Department of Chemistry and Biochemistry. Available at: [Link]

  • NMR Sample Preparation. Iowa State University, Chemical Instrumentation Facility. Available at: [Link]

  • Frueh, D. P., et al. (2021). NMR data processing, visualization, analysis and structure calculation with NMRFx.
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  • Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. ACD/Labs. Available at: [Link]

  • The MetaRbolomics book: NMR data handling and (pre-)processing. Available at: [Link]

  • An R Package for NMR Data Processing. Pacific Northwest National Laboratory. (2024). Available at: [Link]

  • Hore, P. J. (2015). NMR Data Processing. In eMagRes. John Wiley & Sons, Ltd.
  • How Does NMR Help Identify Natural Compounds?. Creative Biostructure. Available at: [Link]

  • Liu, Y., et al. (2023). Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis. Phytochemical Analysis, 35(1), 2-15.
  • Modern NMR Approaches to the Structure Elucidation of Natural Products: Volume 2: Data Acquisition and Applications to Compound Classes. (2016). The Royal Society of Chemistry.
  • Bothner-By, A. A., & Naar-Colin, C. (1961). N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS. Canadian Journal of Chemistry, 39(2), 399-404.
  • Spectroscopy Tutorial: Esters. University of Calgary. Available at: [Link]

  • Frueh, D. P., et al. (2021). NMR data processing, visualization, analysis and structure calculation with NMRFx.
  • Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Available at: [Link]

  • Taskinen, E. (1978). Carbon-13 NMR study of the effect of the polar character of substituents on p-.pi. conjugation in .alpha.,.beta.-unsaturated ethers, acetals, orthoesters, and orthocarbonates. The Journal of Organic Chemistry, 43(13), 2773-2777.
  • Brar, A. S., & Singh, G. (2010). Microstructure Analysis of Acrylate‐Methacrylate Copolymers by 13C Nuclear Magnetic Resonance Spectroscopy. Semantic Scholar.
  • Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29: Proton chemical shifts and couplings in esters - The conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(10), 696-704.
  • NMR Spectroscopy - Organic Chemistry Data & Info. Available at: [Link]

  • Stothers, J. B., & Lauterbur, P. C. (1964). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Journal of Chemistry, 42(7), 1563-1576.
  • HSQC and HMBC. Columbia University, NMR Core Facility. Available at: [Link]

  • NOESY Spectra. (2022). Chemistry LibreTexts. Available at: [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR. (2024). Advances in Polymer Science.
  • Stothers, J. B., & Lauterbur, P. C. (1964). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS.
  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020).
  • 2D NMR- Worked Example 2 (HSQC and HMBC). (2020). YouTube.
  • Hatada, K., & Kitayama, T. (1991). and ¹³C‐NMR spectroscopy of (meth)acrylate (co)polymers. Recueil des Travaux Chimiques des Pays-Bas, 110(4), 121-133.
  • Characterization of Unsaturated Polyester and Alkyd Resins Using One- and Two-Dimensional NMR Spectroscopy. Wiley Online Library.
  • N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS. Canadian Science Publishing.
  • Stereochemistry | How to read NOESY spectrum?. (2022). YouTube.
  • NOESY and ROESY. University of Missouri, Department of Chemistry. (2018).
  • NMR and Stereochemistry. Harned Research Group, University of Minnesota.
  • Microstructure Analysis of Acrylate-Methacrylate Copolymers by 13C NMR Spectroscopy.
  • Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts.
  • MRRC Structure Elucid
  • Lesot, P., et al. (2008). Combined analysis of C-18 unsaturated fatty acids using natural abundance deuterium 2D NMR spectroscopy in chiral oriented solvents. Chemistry and Physics of Lipids, 152(2), 85-96.
  • Two-dimensional NMR studies of acryl
  • Experimental coupling constants (J/Hz) in the 1 H NMR spectra...
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Sources

Application Note & Protocol: Lipase-Catalyzed Esterification of Hexenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the enzymatic esterification of hexenoic acid, a reaction of significant interest in the synthesis of flavor and fragrance compounds, as well as pharmaceutical intermediates. Utilizing lipases as biocatalysts offers a green and highly selective alternative to traditional chemical methods, operating under mild conditions and minimizing byproduct formation.[1][2] This document outlines the fundamental principles, a detailed experimental protocol, methods for reaction monitoring and optimization, and troubleshooting strategies. The provided protocol is designed to be a robust starting point for researchers, enabling them to adapt and optimize the synthesis of various hexenoic acid esters.

Introduction

Esterification is a cornerstone of organic synthesis, and the production of esters from short-chain fatty acids like hexenoic acid has broad applications.[3] Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze ester synthesis in non-aqueous or micro-aqueous environments, in addition to their natural role in hydrolyzing fats.[4][5] The use of lipase catalysis for ester production is increasingly favored due to its high specificity, which reduces the need for extensive purification, and its operation under mild temperature and pH conditions, which preserves the integrity of sensitive molecules.[1] Immobilized lipases, in particular, offer enhanced stability and reusability, making the process more cost-effective and suitable for industrial applications.[1][6][7]

The mechanism of lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism.[6] It involves the formation of an acyl-enzyme intermediate, which is then attacked by a nucleophile (in this case, an alcohol) to release the ester product and regenerate the enzyme.[4][8] The presence of a small amount of water is often necessary to maintain the enzyme's catalytic activity, but excess water can shift the equilibrium towards the reverse hydrolysis reaction.[4][7] Therefore, controlling the water content in the reaction medium is a critical parameter.

This guide will focus on a solvent-free system using an immobilized lipase, which presents environmental and economic advantages by simplifying downstream processing.[7]

Core Principles & Mechanistic Overview

The enzymatic esterification of hexenoic acid with an alcohol is a reversible reaction that yields an ester and water. The catalytic cycle, occurring at the active site of the lipase, can be summarized in the following key steps:

  • Acylation: The serine residue in the lipase's catalytic triad attacks the carbonyl carbon of hexenoic acid, forming a tetrahedral intermediate. This intermediate then collapses to form an acyl-enzyme complex, releasing water.

  • Deacylation: The alcohol substrate then attacks the acyl-enzyme complex. This nucleophilic attack leads to the formation of another tetrahedral intermediate, which subsequently collapses to release the ester product and regenerate the free enzyme.[4][8][9]

Several factors critically influence the rate and yield of this reaction:

  • Enzyme Specificity: Different lipases exhibit varying specificities towards the chain length of both the fatty acid and the alcohol.[10]

  • Temperature: Affects reaction kinetics and enzyme stability. Higher temperatures increase the reaction rate up to an optimum, beyond which the enzyme may denature.[10][11]

  • Substrate Molar Ratio: The ratio of alcohol to hexenoic acid can influence the reaction equilibrium. An excess of one substrate can drive the reaction towards product formation.[11]

  • Water Activity: Essential for maintaining the enzyme's conformational flexibility and catalytic activity, but excess water promotes hydrolysis.[4][7]

  • Enzyme Loading: The amount of lipase directly impacts the reaction rate.[6][12]

Experimental Protocol

This protocol describes the esterification of hexenoic acid with ethanol to produce ethyl hexanoate, a common flavor ester. The principles can be adapted for other alcohols.

Materials & Reagents
  • Hexenoic acid (≥99% purity)

  • Ethanol (anhydrous, ≥99.5% purity)

  • Immobilized Lipase B from Candida antarctica (Novozym® 435)

  • n-Hexane (for sample dilution and analysis)

  • Molecular sieves (3Å, activated)

  • Reaction vessel (e.g., 50 mL screw-capped flask)

  • Magnetic stirrer with heating capabilities

  • Gas chromatograph with a flame ionization detector (GC-FID) for analysis

Reaction Setup and Procedure
  • Substrate Preparation: In a 50 mL screw-capped flask, add hexenoic acid and ethanol. A typical starting molar ratio is 1:1 to 1:3 (hexenoic acid:ethanol). For example, for a 1:1 molar ratio, combine hexenoic acid and ethanol in their stoichiometric amounts. To minimize water content, it is advisable to add activated molecular sieves to the substrates prior to the reaction.

  • Enzyme Addition: Add the immobilized lipase. A typical enzyme loading is 5-10% by weight of the total substrates.

  • Reaction Incubation: Place the sealed flask on a magnetic stirrer with heating. Set the temperature to a range of 40-60°C and stir at a constant rate (e.g., 200 rpm) to ensure a homogenous mixture.

  • Reaction Monitoring: At regular intervals (e.g., every 1-2 hours), withdraw a small aliquot of the reaction mixture.

  • Sample Preparation for Analysis: Dilute the aliquot with n-hexane. It is important to filter out the immobilized enzyme before injection into the GC to prevent column blockage.

  • GC Analysis: Analyze the diluted sample by GC-FID to determine the concentration of hexenoic acid and ethyl hexanoate. This will allow for the calculation of the conversion rate over time.

  • Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion or equilibrium, stop the heating and stirring. The immobilized lipase can be easily recovered by filtration for potential reuse. The product, ethyl hexanoate, can be purified from the remaining substrates by distillation or other chromatographic techniques if required.

Visualizing the Experimental Workflow

Esterification_Workflow Workflow for Lipase-Catalyzed Esterification cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Monitoring cluster_recovery Product Recovery A Mix Hexenoic Acid & Alcohol B Add Immobilized Lipase A->B C Incubate at Controlled Temperature & Stirring B->C D Withdraw Aliquots Periodically C->D Sampling G Filter to Recover Immobilized Lipase C->G Reaction Completion E Dilute & Filter Sample D->E F Analyze by GC-FID E->F F->C Monitor Conversion H Purify Ester Product (e.g., Distillation) G->H

Sources

Application Notes and Protocols for Palladium-Catalyzed Asymmetric Amination of α,β-Unsaturated Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral β-Amino Esters

Chiral β-amino esters are paramount structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials. Their synthesis in an enantiomerically pure form is a persistent challenge and a key focus in modern organic chemistry. Among the myriad of synthetic strategies, the palladium-catalyzed asymmetric amination of α,β-unsaturated esters has emerged as a particularly powerful and atom-economical approach for the direct construction of these valuable building blocks. This guide provides an in-depth exploration of this transformation, offering mechanistic insights, field-proven protocols, and practical guidance for researchers, scientists, and drug development professionals. We will delve into the nuances of catalyst selection, reaction optimization, and substrate scope, providing a comprehensive framework for the successful implementation of this methodology in a laboratory setting.

Mechanistic Underpinnings: A Tale of Palladium and Chirality

The catalytic cycle of the palladium-catalyzed asymmetric amination of α,β-unsaturated esters is a finely orchestrated sequence of events, where the interplay between the palladium center, the chiral ligand, and the substrates dictates the reaction's efficiency and stereochemical outcome. While several variations of this reaction exist, including hydroamination and oxidative amination, a common mechanistic thread involves the formation of a key palladium-enolate or a π-allyl palladium intermediate.

The hydroamination of conjugated alkenes, catalyzed by palladium, often proceeds through a turnover-limiting nucleophilic attack of the amine on a coordinated alkene ligand.[1] In the case of oxidative amination, a novel ester-directed strategy has been developed that enables the asymmetric oxidative allylic amination of internal α,β-unsaturated esters.[2][3] This protocol furnishes a diverse range of non-natural γ-amino acid derivatives with excellent yields and high enantioselectivity.[2][3]

A generalized catalytic cycle for a hydroamination process is depicted below:

Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd(0)L*n Pd(0)L*n π-complex π-complex Amido_complex Pd(II)-Amido Complex π-complex->Amido_complex Oxidative Addition (Amine) β-Amino_Ester_Complex Product Complex Amido_complex->β-Amino_Ester_Complex Migratory Insertion (Nucleophilic Attack) Pd(0)Ln Pd(0)Ln β-Amino_Ester_Complex->Pd(0)Ln Reductive Elimination (Product Release) Chiral β-Amino\nEster Chiral β-Amino Ester β-Amino_Ester_Complex->Chiral β-Amino\nEster Pd(0)Ln->π-complex Olefin Coordination α,β-Unsaturated\nEster α,β-Unsaturated Ester α,β-Unsaturated\nEster->π-complex Amine Amine Amine->Amido_complex

Figure 1: Generalized Catalytic Cycle. This diagram illustrates the key steps in the palladium-catalyzed asymmetric hydroamination of an α,β-unsaturated ester.

A crucial aspect of this catalytic cycle is the role of the chiral ligand (L*). These ligands, often bidentate phosphines, create a chiral environment around the palladium center. This chirality is transferred during the nucleophilic attack of the amine onto the coordinated unsaturated ester, leading to the preferential formation of one enantiomer of the β-amino ester product. The nature of the chiral ligand is therefore a critical parameter influencing the enantioselectivity of the reaction.

The Catalyst System: A Symphony of Ligands and Precursors

The success of the palladium-catalyzed asymmetric amination hinges on the judicious selection of the palladium precursor and the chiral ligand.

Palladium Precursors:

A variety of palladium sources can be employed, with the choice often depending on the specific reaction type and the desired catalytic activity. Common precursors include:

  • Pd(0) sources: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a widely used and versatile precursor.[4][5]

  • Pd(II) sources: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are also effective, often in combination with a reducing agent or under conditions where a Pd(0) species is generated in situ.

Chiral Ligands:

The heart of the asymmetric induction lies in the chiral ligand. A vast library of chiral phosphine ligands has been developed for palladium catalysis. For the asymmetric amination of α,β-unsaturated esters, some of the most successful ligand classes include:

  • BINAP and its derivatives: (R)- and (S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) are archetypal atropisomeric ligands that have demonstrated high efficacy in a range of asymmetric transformations.

  • Phosphoramidites: These ligands, derived from 1,1'-bi-2-naphthol (BINOL), are readily tunable and have shown great promise in achieving high enantioselectivity.[6]

  • Chiral Oxamide-Phosphine (COAP) Ligands: This class of ligands has been specifically developed for asymmetric allylic amination and has afforded products with high yields and enantioselectivities.[7]

  • (S)-Siphos-PE: This ligand has been successfully employed in asymmetric carboamination reactions, highlighting its potential for related transformations.[4]

The optimal ligand is highly substrate-dependent, and empirical screening is often necessary to identify the best performer for a given transformation.

Experimental Protocols: From Theory to Practice

The following section provides a detailed, step-by-step protocol for a representative palladium-catalyzed asymmetric oxidative amination of an internal α,β-unsaturated ester. This protocol is based on the highly efficient method developed for the synthesis of non-natural γ-amino acid derivatives.[2][3]

Experimental Workflow:

Sources

Techniques for isolating volatile organic compounds from natural products

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Isolation and Analysis of Volatile Organic Compounds from Natural Products

Introduction: The Essence of Nature

Volatile Organic Compounds (VOCs) are the molecules responsible for the characteristic scents of plants, flowers, and fruits.[1][2] These low molecular weight compounds, which readily evaporate at room temperature, are not merely responsible for aroma; they play crucial roles in plant ecology, defense, and communication.[2][3] For researchers in natural products chemistry, pharmaceuticals, and food science, isolating these compounds is the first step toward discovering new bioactive agents, developing novel flavors and fragrances, and understanding complex biological interactions.[4][5]

The isolation of VOCs is a challenging task due to their diversity, low concentrations in the source material, and potential for degradation.[6] The selection of an appropriate extraction technique is therefore paramount and must be tailored to the specific physicochemical properties of the target compounds and the nature of the plant matrix.[7][8] This guide serves as a comprehensive overview of the principal techniques for isolating VOCs from natural products, providing both the theoretical underpinnings and practical, step-by-step protocols for laboratory application.

Section 1: Foundational Principles of VOC Isolation and Analysis

The successful isolation of volatile compounds hinges on exploiting their unique physical properties, primarily their low boiling points and varying polarities. The core principle of any extraction method is to partition the target VOCs from the complex solid or liquid matrix of the natural product into a separate phase (e.g., a solvent or a sorbent material) from which they can be easily collected and analyzed.[9]

The Analytical Endpoint: GC-MS

It is crucial to recognize that isolation is intrinsically linked to analysis. The most widely used technique for analyzing the complex mixtures of extracted VOCs is Gas Chromatography-Mass Spectrometry (GC-MS).[10][11] In this method, the volatile mixture is injected into a gas chromatograph, where individual compounds are separated based on their boiling points and interactions with a stationary phase. As each compound elutes from the column, it enters a mass spectrometer, which provides information about its molecular weight and fragmentation pattern, allowing for confident identification.[12][13] All protocols described herein ultimately lead to analysis by GC-MS or a similar chromatographic technique.

Section 2: Distillation-Based Techniques

Distillation methods are classic, robust techniques particularly suited for extracting essential oils, which are concentrated hydrophobic liquids containing VOCs.[14]

Steam Distillation

Principle & Causality: Steam distillation facilitates the separation of volatile compounds that are sensitive to high temperatures.[15] By passing steam through the plant material, the volatile oils are co-distilled with water at a temperature below the boiling point of water. This occurs because the total vapor pressure of the immiscible mixture (water + oil) is the sum of the individual vapor pressures. The mixture will boil when this combined pressure equals the atmospheric pressure, which is necessarily at a temperature lower than the boiling point of the highest-boiling component (the oil). This prevents the thermal degradation of sensitive aromatic compounds.[15]

Advantages:

  • Generates an organic solvent-free product.[15]

  • The equipment is relatively inexpensive and the process is reliable.

  • Suitable for large-scale extraction of essential oils.

Disadvantages:

  • Not suitable for extremely delicate compounds (e.g., from certain flowers like jasmine) which can be altered by the heat.[14]

  • Potential for hydrolysis of certain ester compounds.

Experimental Protocol 1: Steam Distillation of Essential Oil from Lavender

This protocol describes the extraction of lavender oil, a common application of steam distillation.

Materials & Equipment:

  • Fresh or dried lavender flowers (at least 100 g for a viable yield)

  • Large round-bottom flask (2L or larger, with a wide neck)

  • Heating mantle or Bunsen burner

  • Claisen adapter

  • Condenser (Liebig or similar)

  • Receiving flask or separatory funnel

  • Distilled water

  • Clamps and stands to secure the apparatus

  • Anhydrous sodium sulfate

  • Small vial for oil storage

Step-by-Step Methodology:

  • Preparation of Plant Material: Place approximately 100-200 g of lavender flowers into the large round-bottom flask. The flask should be no more than half-full to prevent violent boiling and foaming.[16]

  • Assembly of Apparatus: Add enough distilled water to the flask to just cover the lavender.[16] Assemble the distillation apparatus as shown in the diagram below. A Claisen adapter is essential to prevent foam and splashes from contaminating the distillate.[16]

  • Initiate Distillation: Gently heat the flask. As the water boils, steam will pass through the lavender, carrying the volatile oils with it.

  • Condensation and Collection: The steam and oil vapor mixture travels into the condenser, where it cools and liquefies. Collect the resulting liquid (the distillate) in the receiving flask. The distillate will appear milky or show a distinct layer of oil, typically floating on top of the water (hydrosol).[16]

  • Rate of Distillation: Maintain a collection rate of approximately 1 drop per second. Continue the distillation until no more oil is observed in the newly forming distillate (this may take several hours).

  • Isolation of the Oil: Transfer the collected distillate to a separatory funnel. Allow the layers to fully separate. Carefully drain the lower aqueous layer (the hydrosol, which can be kept for other uses).

  • Drying the Oil: Drain the collected oil into a small beaker or vial containing a small amount of anhydrous sodium sulfate. This will remove any residual water.

  • Storage: After a few minutes, carefully decant or pipette the clear, dried oil into a clean, labeled storage vial. Store in a cool, dark place.

Workflow for Steam Distillation

cluster_prep Preparation cluster_distill Distillation cluster_iso Isolation p1 Place Lavender in Flask p2 Add Water to Cover p1->p2 d1 Heat Flask to Generate Steam p2->d1 d2 Steam Passes Through Plant Material d1->d2 d3 VOCs Co-distill with Steam d2->d3 d4 Vapor Enters Condenser d3->d4 d5 Vapor Condenses to Liquid d4->d5 d6 Collect Distillate d5->d6 i1 Transfer to Separatory Funnel d6->i1 i2 Separate Oil and Water Layers i1->i2 i3 Dry Oil with Na2SO4 i2->i3 i4 Store Pure Oil i3->i4

Caption: Workflow of VOC isolation using steam distillation.

Section 3: Headspace and Microextraction Techniques

These methods are ideal for analyzing the aroma profile of a sample with minimal preparation and are exceptionally sensitive.

Solid-Phase Microextraction (SPME)

Principle & Causality: SPME is a revolutionary solvent-free sample preparation technique. It utilizes a fused silica fiber coated with a specific stationary phase. When this fiber is exposed to the headspace (the gas phase above the sample), VOCs partition from the headspace and adsorb onto the fiber coating. The amount of analyte adsorbed is proportional to its concentration in the sample. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the hot injection port of a gas chromatograph, where the adsorbed VOCs are thermally desorbed and transferred to the GC column for analysis.[17]

The choice of fiber coating is the most critical experimental parameter. Different coatings are available to target specific classes of compounds based on polarity and molecular size (e.g., Polydimethylsiloxane (PDMS) for nonpolar analytes, or Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) for a broad range of volatiles).[18][19]

Advantages:

  • Solvent-free, reducing waste and potential for contamination.

  • Combines sampling, extraction, and concentration into a single step.

  • Requires very small sample sizes and is highly sensitive.[18]

  • Easily automated for high-throughput analysis.

Disadvantages:

  • Fibers can be fragile and have a limited lifetime.

  • Highly susceptible to matrix effects, where other compounds in the sample can interfere with the adsorption of target analytes.[18]

  • Competition for active sites on the fiber can occur at high analyte concentrations.

Experimental Protocol 2: Headspace SPME (HS-SPME) of Floral Volatiles

This protocol details the analysis of VOCs released from a flower sample, a common application in chemical ecology.

Materials & Equipment:

  • SPME fiber holder and appropriate fiber (e.g., 2 cm DVB/CAR/PDMS for broad-range VOCs)

  • Headspace vials (e.g., 20 mL) with magnetic screw caps and septa

  • Heating block or water bath with temperature control

  • Fresh flower petals (e.g., 1-2 g)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Step-by-Step Methodology:

  • Sample Preparation: Place a known weight of fresh flower petals into a 20 mL headspace vial. Immediately seal the vial with the screw cap. Prepare a blank vial (empty) to check for system contaminants.

  • Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions by inserting it into the GC inlet at a high temperature (e.g., 250-270°C) for a specified time (e.g., 30-60 min).

  • Incubation and Extraction:

    • Place the sealed vial into a heating block set to a moderate temperature (e.g., 40°C) to encourage volatilization without degrading the sample.[18]

    • Allow the sample to incubate for a pre-incubation period (e.g., 10 minutes) to allow the headspace to equilibrate.[18]

    • Carefully pierce the vial septum with the SPME needle and expose the fiber to the headspace. Do not let the fiber touch the sample.

    • Allow the fiber to extract for a fixed period (e.g., 30 minutes).[18] This time should be kept consistent across all samples for reproducibility.

  • Desorption and Analysis:

    • After extraction, retract the fiber into the needle, remove it from the vial, and immediately insert it into the GC injection port.

    • The injector should be set to a high temperature (e.g., 250°C) and in splitless mode to ensure efficient thermal desorption of the analytes onto the GC column.[18]

    • Expose the fiber in the inlet for a set time (e.g., 3-5 minutes) to ensure complete desorption.

    • Simultaneously, start the GC-MS data acquisition.

  • GC-MS Parameters: A typical GC program would start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to separate the VOCs. The mass spectrometer scans a predefined mass range (e.g., m/z 35-400).

  • Data Analysis: Identify the compounds in the resulting chromatogram by comparing their mass spectra to a reference library (e.g., NIST) and by using retention indices.

Workflow for HS-SPME-GC-MS Analysis

cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis p1 Place Flower Petals in Vial p2 Seal Vial p1->p2 e1 Incubate Vial at 40°C p2->e1 e2 Expose SPME Fiber to Headspace e1->e2 e3 Analytes Adsorb onto Fiber e2->e3 e4 Retract Fiber e3->e4 a1 Insert Fiber into GC Inlet (250°C) e4->a1 a2 Thermal Desorption of Analytes a1->a2 a3 Separation by GC a2->a3 a4 Detection & Identification by MS a3->a4

Caption: Workflow for VOC analysis using HS-SPME-GC-MS.

Section 4: Advanced & Green Extraction Techniques

Modern extraction techniques aim to improve efficiency, reduce the use of toxic solvents, and provide higher quality extracts.

Supercritical Fluid Extraction (SFE)

Principle & Causality: SFE utilizes a supercritical fluid—a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. The most common supercritical fluid is carbon dioxide (CO2) due to its mild critical point (31°C, 74 bar), non-toxicity, and non-flammability.[20] In its supercritical state, CO2 has liquid-like density and solvating power, but gas-like viscosity and diffusivity, allowing it to efficiently penetrate the plant matrix and dissolve the target compounds.[20] The key advantage of SFE is its tunability; by slightly altering the temperature and pressure, the density and solvating power of the CO2 can be precisely controlled, enabling the selective extraction of specific compound classes.[21] After extraction, the pressure is released, and the CO2 returns to a gaseous state, leaving behind a pure, solvent-free extract.[20]

Advantages:

  • Environmentally friendly ("green" chemistry).[1]

  • Produces highly pure extracts with no solvent residue.[20]

  • Low extraction temperatures are ideal for thermally labile compounds.[21]

  • Highly selective by tuning pressure and temperature.[21]

Disadvantages:

  • High capital cost for the necessary equipment.[20]

  • Less effective for extracting highly polar compounds using pure CO2.

Workflow for Supercritical Fluid Extraction

s1 Pressurize & Heat CO2 to Supercritical State s2 Pump Supercritical CO2 into Extraction Vessel s1->s2 s4 VOCs Dissolve in Supercritical CO2 s2->s4 s3 Plant Material in Vessel s3->s2 s5 CO2 + Extract Mixture Flows to Separator s4->s5 s6 Reduce Pressure in Separator s5->s6 s7 CO2 becomes Gas, VOCs Precipitate s6->s7 s8 Collect Pure VOC Extract s7->s8 s9 Recycle Gaseous CO2 s7->s9 s9->s1

Caption: General workflow for Supercritical Fluid Extraction (SFE).

Section 5: Comparative Summary of Techniques

The choice of isolation technique is a critical decision that influences the yield, purity, and chemical profile of the obtained VOCs. The table below provides a comparative summary to aid in this selection process.

TechniquePrincipleSelectivitySpeedCost (Equipment)Solvent UsageBest Suited For
Steam Distillation Co-distillation with steam at <100°C.[15]Low to ModerateSlow (Hours)LowWater OnlyStable, high-boiling essential oils from robust plant material (e.g., lavender, eucalyptus).[22]
Solvent Extraction Differential solubility in an organic solvent.[23]Moderate (Solvent-dependent)Moderate to SlowLowHighBroad range of compounds; good for initial crude extracts. Not ideal for highly volatile compounds.[24]
HS-SPME Adsorption of headspace volatiles onto a coated fiber.High (Fiber-dependent)Fast (Minutes)ModerateNoneRapid screening of aroma profiles, analysis of trace-level volatiles, chemical ecology studies.[17][25]
SFE Extraction with a supercritical fluid (e.g., CO2).[20]Very High (Tunable P & T)ModerateVery HighCO2 (Recyclable)High-value, thermally sensitive compounds; creating pure, solvent-free extracts for food/pharma.[1][21]
MAE Microwave-assisted heating to rupture plant cells.[9]ModerateVery Fast (Minutes)ModerateLow to ModerateRapid extraction of a wide range of compounds, especially from fresh plant materials.[26]

Conclusion

The isolation of volatile organic compounds from natural products is a diverse field with a wide array of available techniques, each with distinct advantages and limitations. Traditional methods like steam distillation remain invaluable for their simplicity and effectiveness in producing essential oils. Modern techniques such as SPME have revolutionized the analysis of trace volatiles and complex aroma profiles by offering unparalleled sensitivity and speed. Advanced "green" technologies like SFE are setting new standards for producing exceptionally pure extracts for high-value applications. The optimal choice always depends on a careful consideration of the research objective, the chemical nature of the target analytes, the characteristics of the source material, and the available resources.

References

  • Vertex AI Search. (n.d.). Application of Comprehensive 2D Gas Chromatography Coupled with Mass Spectrometry in Beer and Wine VOC Analysis - MDPI. Retrieved January 22, 2026.
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  • Vertex AI Search. (2025, July 21). GC-MS/Headspace-GC-MS: How does the method work - and when is it used? - YouTube. Retrieved January 22, 2026.
  • Vertex AI Search. (n.d.). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - MDPI. Retrieved January 22, 2026.
  • Vertex AI Search. (n.d.). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study - MDPI. Retrieved January 22, 2026.
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  • Vertex AI Search. (n.d.). Solid Phase Microextraction (SPME) - Sigma-Aldrich. Retrieved January 22, 2026.
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  • Vertex AI Search. (2022, May 3). Comparison of Extraction Techniques for the Determination of Volatile Organic Compounds in Liverwort Samples - MDPI. Retrieved January 22, 2026.
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Troubleshooting & Optimization

Technical Support Center: Optimization of Direct Esterification of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the direct esterification of carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing these crucial reactions. The following information is structured to address specific challenges you may encounter in the lab, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.

Troubleshooting Guide: Common Issues and Solutions

Direct esterification, often referred to as Fischer esterification, is a cornerstone of organic synthesis. However, its equilibrium nature presents several challenges.[1][2][3] This section addresses the most common problems encountered during these reactions and provides actionable solutions.

Problem 1: Low or No Ester Yield

This is the most frequent issue encountered in direct esterification. The root causes often trace back to the reversible nature of the reaction.[1][3][4][5]

Initial Diagnostic Questions:

  • Did you effectively remove water from the reaction? Water is a product of the reaction, and its presence will shift the equilibrium back towards the starting materials, a process known as hydrolysis.[3][4][6]

  • Was your catalyst active and present in a sufficient amount? An acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.[4][7]

  • Are your starting materials sufficiently pure and dry? Water present in the carboxylic acid, alcohol, or solvent will inhibit the reaction.

  • Is there significant steric hindrance around the reactive centers of your substrates? Bulky groups on the carboxylic acid or alcohol can impede the reaction.[3]

Solutions & Optimization Strategies:

Solution Detailed Explanation & Causality Experimental Protocol
Aggressive Water Removal The removal of water is critical to drive the reaction forward according to Le Châtelier's principle.[8][9][10] A Dean-Stark apparatus is a highly effective piece of glassware for this purpose.[11][12][13] It allows for the continuous azeotropic removal of water with a suitable solvent like toluene or hexane.[4][12]Protocol: Assemble a reflux apparatus with a Dean-Stark trap.[11][14] Use a solvent that forms a lower-boiling azeotrope with water (e.g., toluene). Fill the Dean-Stark trap with the solvent before starting the reaction. Heat the reaction to reflux and continue until no more water collects in the trap.[3]
Use of Excess Reactant Employing a large excess of one of the reactants, typically the less expensive one (often the alcohol), can shift the equilibrium towards the product.[1][4][15] Using a 10-fold excess of alcohol can significantly increase ester yield.[1]Protocol: If the alcohol is a liquid and inexpensive, consider using it as the solvent. This creates a large molar excess. For more valuable alcohols, a 3- to 5-fold excess is a good starting point.
Catalyst Optimization Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids.[2] Insufficient catalyst will result in a slow reaction, while too much can lead to side reactions like dehydration of the alcohol, especially with secondary and tertiary alcohols.[16]Protocol: For standard esterifications, start with 1-5 mol% of a strong acid catalyst like H₂SO₄ or p-TsOH. If side reactions are a concern, consider a milder Lewis acid catalyst. Ensure the catalyst is fresh and anhydrous.[4]
Proper Reaction Monitoring It's crucial to know when the reaction has reached completion or equilibrium. Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction by observing the disappearance of the starting materials and the appearance of the ester product.[3]Protocol: Spot the reaction mixture on a TLC plate alongside the starting carboxylic acid and alcohol. Develop the plate in an appropriate solvent system. The reaction is complete when the starting material spot is no longer visible.

Troubleshooting Flowchart for Low Ester Yield

LowYieldTroubleshooting start Low Ester Yield check_water Was water effectively removed? start->check_water check_catalyst Was the catalyst active and sufficient? check_water->check_catalyst Yes implement_dean_stark Implement Dean-Stark trap or drying agent check_water->implement_dean_stark No check_reactants Were starting materials pure and dry? check_catalyst->check_reactants Yes optimize_catalyst Optimize catalyst type and loading check_catalyst->optimize_catalyst No check_sterics Is steric hindrance a factor? check_reactants->check_sterics Yes dry_reagents Dry reagents and solvent before use check_reactants->dry_reagents No increase_reactant Use a large excess of one reactant check_sterics->increase_reactant No alternative_method Consider alternative esterification methods (e.g., Steglich) check_sterics->alternative_method Yes end Improved Yield implement_dean_stark->end increase_reactant->end optimize_catalyst->end dry_reagents->end alternative_method->end

Caption: A troubleshooting flowchart for addressing low ester yield.

Problem 2: Difficulty in Product Purification

Even with a successful reaction, isolating the pure ester can be challenging due to the presence of unreacted starting materials and catalyst.

Solutions & Optimization Strategies:

Problem Solution Detailed Explanation & Causality
Residual Carboxylic Acid Aqueous Bicarbonate Wash: Perform a workup by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).The basic bicarbonate solution will deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt that can be easily separated in the aqueous layer.
Residual Alcohol Water Washes: If the alcohol has some water solubility, repeated washes with water or brine can help remove it.This leverages the partitioning of the more polar alcohol into the aqueous phase.
Catalyst Removal Neutralization and Washing: The acidic catalyst can be neutralized with a base wash as described above.The resulting salt of the catalyst will be water-soluble and removed in the aqueous layer.
Emulsion Formation during Workup Addition of Brine: If an emulsion forms during the aqueous wash, add a saturated solution of sodium chloride (brine).Brine increases the ionic strength of the aqueous layer, which can help to break up emulsions.

Standard Purification Protocol:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with a saturated NaHCO₃ solution to neutralize and remove unreacted carboxylic acid and the acid catalyst.[17]

  • Wash the organic layer with water, followed by brine, to remove any remaining water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • If further purification is needed, consider distillation or column chromatography.[18]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for a direct esterification reaction?

The optimal temperature is a balance between reaction rate and potential side reactions. Generally, heating the reaction to reflux is necessary to achieve a reasonable reaction rate.[19] The specific temperature will depend on the boiling point of the solvent or the excess reactant being used. However, excessively high temperatures can lead to the dehydration of sensitive alcohols or other degradation pathways.

Q2: Can I run the reaction without a solvent?

Yes, solvent-free esterification is possible and is often considered a "greener" alternative.[4] This is typically achieved by using a large excess of the liquid alcohol or carboxylic acid to act as the solvent.[4]

Q3: My carboxylic acid and/or alcohol are sterically hindered. What should I do?

For sterically hindered substrates, the direct Fischer esterification can be very slow or may not proceed at all.[3] In these cases, alternative methods are recommended:

  • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with a catalyst such as 4-dimethylaminopyridine (DMAP).[20] It is a milder method suitable for acid-labile and sterically demanding substrates.[20]

  • Conversion to a more reactive acylating agent: The carboxylic acid can be converted to an acid chloride or acid anhydride, which are more reactive towards alcohols.[2][21]

Q4: How do I choose the right solvent for my esterification?

The ideal solvent for a direct esterification that utilizes azeotropic water removal should be non-polar and form a low-boiling azeotrope with water.[4] Toluene and hexane are common choices.[4] The solvent should also be inert to the reaction conditions and have a boiling point that allows for a suitable reaction temperature. In some cases, dimethyl sulfoxide (DMSO) has been shown to improve reaction yields and kinetics.[22] More sustainable solvent options like dimethyl carbonate (DMC) are also being explored.[23][24]

Q5: What are the advantages of using a heterogeneous catalyst?

Heterogeneous (solid-phase) catalysts offer several advantages over homogeneous catalysts like sulfuric acid. These include simplified product separation (the catalyst can be filtered off), potential for catalyst reusability, and reduced generation of acidic waste streams, contributing to a more sustainable process.[25]

References

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  • Types of Organic Reactions- Esterification Using a Dean-Stark Trap. (n.d.). University of Wisconsin-Madison Chemistry Department.
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  • Steglich Esterification - Organic Chemistry Portal. (n.d.).
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  • Purification of high boiling esters. (1972).
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  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5834-5843.
  • How to purify esters : r/OrganicChemistry. (2019). Reddit.
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  • ENHANCEMENT OF ESTERIFICATION REACTION USING IONIC LIQUID AS CATALYST WITH SIMULTANEOUS REMOVAL OF WATER. (n.d.).
  • Optimizing solvent choice for high-yield esterification of 3-Methyl-2-buten-1-ol. (2025). Benchchem.
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  • Water removal by reactive stripping for solid-acid catalyzed esterification in a monolith reactor. (2025).
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  • Effect of temperature on the levulinic acid esterification catalyzed by... (n.d.).
  • Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts.
  • Process for in situ water removal from an oxidative esterification reaction using a coupled reactor-distillation system. (2016).
  • A method to clean industrial water via esterification: A review. (n.d.).
  • Ester synthesis by esterific
  • Why is it necessary to heat an esterification reaction? (2017). Chemistry Stack Exchange.
  • Troubleshooting low conversion rates in Fischer esterific
  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (2020). The Journal of Organic Chemistry, 85(10), 6453–6462.
  • A New Method for the Esterification of Certain Sterically Hindered Acids. (1954). Journal of the American Chemical Society, 76(21), 5439–5440.
  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a. (n.d.).
  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (2020). The Journal of Organic Chemistry, 85(10), 6453–6462.
  • What are the advantages and disadvantages of Fischer esterification in synthesizing esters? (2016). Quora.
  • Fischer Esterific
  • Optimizing reaction conditions for transesterification with ionic liquid c
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  • Esterification Reaction and equilibrium constant determin
  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? (2020). Quora.
  • Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. (2022).
  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025).
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Improving yield in the synthesis of 2-Hexenoic acid, 5-methyl-, ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Hexenoic acid, 5-methyl-, ethyl ester (commonly known as ethyl 5-methyl-2-hexenoate). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. Our approach is grounded in mechanistic principles and practical, field-tested experience.

Introduction to the Synthesis

The most common and efficient method for synthesizing α,β-unsaturated esters like ethyl 5-methyl-2-hexenoate is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone. In this specific synthesis, the key reactants are isovaleraldehyde (3-methylbutanal) and triethyl phosphonoacetate . The HWE reaction is generally preferred over the classical Wittig reaction for the synthesis of (E)-α,β-unsaturated esters due to the formation of a water-soluble phosphate byproduct, which simplifies purification, and its high (E)-stereoselectivity.[1][2]

Below, we address common issues encountered during this synthesis and provide systematic solutions to improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields in the HWE synthesis of ethyl 5-methyl-2-hexenoate?

A1: Low yields can stem from several factors, but the most common culprits are inefficient deprotonation of the phosphonate, side reactions of the enolizable aldehyde (isovaleraldehyde), and suboptimal reaction conditions. A systematic troubleshooting approach, as detailed in the guide below, is the most effective way to identify and resolve the specific cause.

Q2: How can I improve the (E)-stereoselectivity of my reaction?

A2: The HWE reaction with stabilized ylides, such as the one derived from triethyl phosphonoacetate, inherently favors the formation of the (E)-alkene.[1] To maximize this selectivity, consider the following:

  • Reaction Temperature: Higher temperatures (from 0 °C to room temperature) generally favor the formation of the thermodynamically more stable (E)-isomer.[1]

  • Cation Choice: The use of Li+ or Mg2+ salts can enhance (E)-selectivity. For base-sensitive substrates, Masamune-Roush conditions (LiCl and DBU) or Rathke's conditions (magnesium halides with triethylamine) are effective.[1][2][3]

Q3: I am observing several side products in my crude reaction mixture. What are they likely to be?

A3: With an enolizable aldehyde like isovaleraldehyde, the primary side products often result from self-condensation of the aldehyde (an aldol condensation) under basic conditions. You may also see byproducts from the Michael addition of the phosphonate ylide to the α,β-unsaturated ester product, especially if the reaction is run for an extended period with a strong base.

Q4: Is the Knoevenagel condensation a viable alternative for this synthesis?

A4: Yes, the Knoevenagel condensation is a potential alternative. This would involve the reaction of isovaleraldehyde with an active methylene compound like ethyl cyanoacetate, typically catalyzed by a weak base.[4] The resulting α-cyano acrylate would then require a subsequent decyanation step to yield the desired product. While viable, the HWE reaction is often more direct for this specific transformation.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low conversion of starting materials is a frequent challenge. This troubleshooting workflow will help you diagnose and remedy the issue.

LowYieldTroubleshooting Start Low or No Yield Check_Base 1. Verify Base Strength and Purity Start->Check_Base Check_Phosphonate 2. Assess Phosphonate Reagent Quality Start->Check_Phosphonate Check_Aldehyde 3. Confirm Aldehyde Purity and Reactivity Start->Check_Aldehyde Check_Conditions 4. Optimize Reaction Conditions Start->Check_Conditions Solution_Base Solution: Use a stronger, anhydrous base (e.g., NaH, NaOEt). Ensure proper handling to prevent deactivation. Check_Base->Solution_Base Solution_Phosphonate Solution: Purify triethyl phosphonoacetate by distillation. Confirm structure via NMR. Check_Phosphonate->Solution_Phosphonate Solution_Aldehyde Solution: Distill isovaleraldehyde immediately before use to remove acidic impurities and polymers. Check_Aldehyde->Solution_Aldehyde Solution_Conditions Solution: Adjust temperature, reaction time, and solvent. Anhydrous conditions are critical. Check_Conditions->Solution_Conditions

Caption: Troubleshooting workflow for low product yield.

Detailed Steps:

  • Ineffective Deprotonation of Triethyl Phosphonoacetate:

    • Cause: The pKa of triethyl phosphonoacetate is approximately 13. The chosen base must be strong enough to generate the phosphonate anion quantitatively. Common bases include sodium hydride (NaH), sodium ethoxide (NaOEt), and potassium tert-butoxide (t-BuOK). Weaker bases may result in incomplete deprotonation.

    • Solution: Ensure your base is fresh and has been handled under anhydrous conditions. If using NaH, ensure the mineral oil has been washed away with a dry solvent (e.g., hexane) before use. Consider switching to a stronger base if you suspect incomplete deprotonation.

  • Degradation of Reagents:

    • Cause: Isovaleraldehyde is prone to oxidation to isovaleric acid and self-condensation (aldol reaction), especially if it is old or has been exposed to air. The phosphonate reagent can also degrade over time.

    • Solution: Purify isovaleraldehyde by distillation immediately before use. Ensure that your triethyl phosphonoacetate is of high purity.

  • Suboptimal Reaction Conditions:

    • Cause: The reaction rate is sensitive to temperature and solvent. The reaction may be too slow at very low temperatures, while higher temperatures can promote side reactions.

    • Solution: A common starting point is to add the aldehyde to the generated ylide at 0 °C and then allow the reaction to warm to room temperature. The choice of an appropriate aprotic solvent, such as tetrahydrofuran (THF) or dimethoxyethane (DME), is crucial. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Poor (E/Z) Stereoselectivity

While the HWE reaction with stabilized ylides is generally (E)-selective, certain factors can lead to the formation of a significant amount of the (Z)-isomer.

ParameterEffect on (E)-SelectivityRecommended Action
Base/Cation Li⁺ and Mg²⁺ cations generally enhance (E)-selectivity.Use bases like n-BuLi or employ additives such as LiCl or MgBr₂ with weaker bases like DBU or triethylamine.[1][3]
Temperature Higher temperatures favor the thermodynamically more stable (E)-isomer.Allow the reaction to proceed at room temperature after the initial addition at a lower temperature.
Solvent Protic solvents can decrease selectivity.Use anhydrous aprotic solvents like THF or DME.
Issue 3: Difficult Purification

The presence of side products can complicate the purification of the desired ethyl 5-methyl-2-hexenoate.

PurificationWorkflow Start Crude Product Mixture Aqueous_Workup 1. Aqueous Workup Start->Aqueous_Workup Extraction 2. Liquid-Liquid Extraction Aqueous_Workup->Extraction Removes water-soluble phosphate byproduct Chromatography 3. Silica Gel Chromatography Extraction->Chromatography Separates ester from aldehyde-derived impurities Distillation 4. Distillation (Optional) Chromatography->Distillation For higher purity Final_Product Pure Ethyl 5-methyl-2-hexenoate Chromatography->Final_Product Distillation->Final_Product

Caption: General purification workflow for the HWE product.

Detailed Steps:

  • Removal of Phosphate Byproduct: The diethyl phosphate byproduct is water-soluble and can be removed by performing an aqueous workup. Quench the reaction with saturated aqueous ammonium chloride, and then wash the organic layer with water and brine.

  • Separation from Aldehyde-Related Impurities: Unreacted isovaleraldehyde and its aldol self-condensation products can often be removed by careful flash column chromatography on silica gel. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.

  • Final Purification: For very high purity, the product can be distilled under reduced pressure.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

This protocol provides a general procedure for the synthesis of ethyl 5-methyl-2-hexenoate. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • Isovaleraldehyde (3-methylbutanal)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Ylide: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents). b. Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and then place the flask under a gentle stream of nitrogen. c. Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath. d. Add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension of NaH in THF over 15-20 minutes. e. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas has ceased.

  • Reaction with Aldehyde: a. Cool the resulting ylide solution back to 0 °C. b. Add isovaleraldehyde (1.05 equivalents), freshly distilled, dropwise via the dropping funnel over 20-30 minutes, maintaining the temperature below 5 °C. c. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Workup and Purification: a. Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and add ethyl acetate and water. c. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). d. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl 5-methyl-2-hexenoate.

Mechanistic Overview

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism that accounts for its high (E)-selectivity.

HWE_Mechanism Phosphonate Triethyl phosphonoacetate Ylide Phosphonate Ylide (Nucleophile) Phosphonate->Ylide Base Adduct Betaine-like Intermediate Ylide->Adduct Aldehyde Isovaleraldehyde (Electrophile) Aldehyde->Adduct Oxaphosphetane Oxaphosphetane Adduct->Oxaphosphetane Cyclization Product (E)-Ethyl 5-methyl-2-hexenoate + Diethyl phosphate Oxaphosphetane->Product Elimination

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

The reaction begins with the deprotonation of triethyl phosphonoacetate by a base to form a resonance-stabilized phosphonate ylide. This ylide then undergoes a nucleophilic attack on the carbonyl carbon of isovaleraldehyde to form a betaine-like intermediate. This intermediate rapidly cyclizes to form a four-membered oxaphosphetane ring. The stereochemical outcome is determined at this stage, with the bulky substituents preferentially adopting a trans orientation in the transition state leading to the oxaphosphetane. Subsequent fragmentation of the oxaphosphetane yields the (E)-alkene and a stable, water-soluble diethyl phosphate salt.[1][2]

References

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. Available at: [Link]

  • Ethyl 5-methylhexanoate. PubChem. Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

  • (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv. Available at: [Link]

  • An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-α,β-unsaturated Esters. National Institutes of Health. Available at: [Link]

  • Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. National Institutes of Health. Available at: [Link]

  • Ethyl 5-methylhexanoate. NIST WebBook. Available at: [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. ACS Publications. Available at: [Link]

  • Ethyl 5-methylhex-2-enoate. BuyersGuideChem. Available at: [Link]

  • ethyl (2E)-2-acetyl-5-methyl-2-hexenoate. ChemSynthesis. Available at: [Link]

  • 51-55 MICROWAVE ASSISTED SOLVENT FREE KNOEVENAGEL CONDENSATION OF AROMATIC ALDE. ResearchGate. Available at: [Link]

  • Phosphonate Modification for a Highly (Z)-Selective Synthesis of Unsaturated Esters by Horner–Wadsworth–Emmons Olefination. ResearchGate. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction. Grokipedia. Available at: [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. ResearchGate. Available at: [Link]

  • Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. ResearchGate. Available at: [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. Available at: [Link]

  • Methyl 5-methyl-2-hexenoate. PubChem. Available at: [Link]

  • Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Odinity. Available at: [Link]

  • Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s).Google Patents.
  • (E)-Ethyl 2-Cyano-5-methyl-2-hexenoate. PubChem. Available at: [Link]

  • Ethyl (2E) 2-cyano-5-methyl-hex-2-enoate. Nia Innovation. Available at: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]

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Technical Support Center: Synthesis of α,β-Unsaturated Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of α,β-unsaturated esters. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges in your synthetic endeavors, ensuring efficiency and success in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of α,β-unsaturated esters, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am performing a Horner-Wadsworth-Emmons (HWE) reaction to synthesize an α,β-unsaturated ester, but I'm getting a very low yield or no product at all. What could be the problem?

Answer:

Low or no yield in an HWE reaction can stem from several factors, primarily related to the generation and reactivity of the phosphonate carbanion and the stability of your starting materials.

Potential Causes and Solutions:

  • Incomplete Deprotonation of the Phosphonate: The phosphonate carbanion must be fully generated for the reaction to proceed.

    • Causality: The pKa of the α-protons of the phosphonate ester is typically in the range of 18-22. If the base used is not strong enough, the equilibrium will not favor the carbanion, leading to a low concentration of the active nucleophile.

    • Protocol: Ensure your base is sufficiently strong. Sodium hydride (NaH) is a common choice. When using NaH, ensure it is fresh and the reaction is performed under strictly anhydrous conditions. For base-sensitive substrates, milder conditions such as lithium chloride (LiCl) with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine can be effective.[1][2]

  • Sterically Hindered Substrates: Highly substituted aldehydes or ketones can be poor electrophiles.

    • Causality: Steric hindrance around the carbonyl group can impede the approach of the nucleophilic phosphonate carbanion.

    • Solution: The HWE reaction is generally more effective with sterically hindered ketones compared to the Wittig reaction due to the greater nucleophilicity of the phosphonate carbanion.[3][4] However, if you are still facing issues, consider increasing the reaction temperature or using a less sterically demanding phosphonate reagent if possible.

  • Decomposition of Starting Materials: Aldehydes, especially those that are volatile or prone to oxidation and polymerization, can degrade under the reaction conditions.

    • Solution: Use freshly distilled or purified aldehydes. Consider an in-situ generation of the aldehyde from the corresponding alcohol via a tandem oxidation-olefination reaction.[5]

Issue 2: Poor E/Z Stereoselectivity

Question: My Wittig/HWE reaction is producing a mixture of E and Z isomers, and I need to selectively synthesize the E-isomer. How can I improve the stereoselectivity?

Answer:

Controlling the E/Z selectivity is a common challenge in the synthesis of α,β-unsaturated esters. The outcome is highly dependent on the reaction type and conditions.

For Horner-Wadsworth-Emmons (HWE) Reactions:

The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[2] To enhance this selectivity:

  • Reaction Conditions:

    • Temperature: Higher reaction temperatures generally favor the E-isomer by allowing for equilibration of the intermediates.[2]

    • Metal Cations: The choice of metal cation can influence selectivity. Lithium salts (e.g., LiCl) are known to promote E-selectivity.[2][6]

    • Solvent: The choice of solvent can impact the reaction's stereochemical outcome.

For Wittig Reactions:

The stereochemical outcome of a Wittig reaction is largely determined by the stability of the ylide:

  • Stabilized Ylides: Ylides stabilized by an adjacent electron-withdrawing group, such as an ester, predominantly yield the (E)-alkene.[5][7]

    • Causality: The reaction with stabilized ylides is reversible, allowing for equilibration to the more stable anti-oxaphosphetane intermediate, which then collapses to the E-alkene.

  • Unstabilized Ylides: Unstabilized ylides (e.g., those with alkyl substituents) typically give the (Z)-alkene.[5][8]

    • Causality: The reaction is kinetically controlled and irreversible, proceeding through a less stable syn-oxaphosphetane intermediate.

  • Schlosser Modification: To obtain the (E)-alkene from an unstabilized ylide, the Schlosser modification can be employed. This involves deprotonation of the betaine intermediate with a strong base at low temperature, followed by protonation to form the more stable anti-betaine, which then yields the E-alkene upon addition of a proton source.[8]

Table 1: General Guide for E/Z Selectivity in Olefination Reactions

Reaction TypeYlide/Phosphonate TypePredominant IsomerKey Considerations
Wittig Stabilized (e.g., R = CO₂Et)EReversible reaction, thermodynamically controlled.[5][7]
Wittig Unstabilized (e.g., R = Alkyl)ZIrreversible reaction, kinetically controlled.[5][8]
HWE Stabilized (e.g., (EtO)₂P(O)CH₂CO₂Et)EGenerally high E-selectivity.[2][9]
Still-Gennari HWE Electron-withdrawing phosphonatesZUtilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF).[4]
Issue 3: Formation of Side Products

Question: I am observing significant side product formation in my synthesis of an α,β-unsaturated ester. What are the common side reactions and how can I minimize them?

Answer:

Side product formation can significantly complicate purification and reduce your overall yield. Common side reactions include aldol condensations and Michael additions.

  • Aldol Condensation:

    • Causality: If your aldehyde or ketone starting material has enolizable α-hydrogens, it can undergo self-condensation under the basic reaction conditions.[10]

    • Solution: Add the aldehyde or ketone slowly to the solution of the generated carbanion to maintain a low concentration of the enolizable carbonyl compound. Running the reaction at lower temperatures can also help to minimize this side reaction.

  • Michael Addition:

    • Causality: The α,β-unsaturated ester product can act as a Michael acceptor, and the phosphonate carbanion or other nucleophiles present in the reaction mixture can add to the β-carbon.[11]

    • Solution: Use stoichiometric amounts of the reactants to avoid an excess of the nucleophilic carbanion. Once the reaction is complete, quench it promptly to deactivate any remaining nucleophiles.

Issue 4: Difficulties in Product Purification

Question: I am struggling to purify my α,β-unsaturated ester. What are some common impurities and effective purification strategies?

Answer:

Purification can be challenging due to the presence of byproducts and unreacted starting materials.

  • Removal of Phosphorus Byproducts:

    • Wittig Reaction: The byproduct is triphenylphosphine oxide (Ph₃PO), which can be difficult to separate from the product due to its similar polarity.

      • Protocol: One method is to precipitate the Ph₃PO by adding a non-polar solvent like hexane or ether and filtering it off. Alternatively, chromatography on silica gel is often required.

    • HWE Reaction: A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and can be easily removed by an aqueous workup.[3]

  • Removal of Carbonyl-Containing Impurities:

    • Causality: Unreacted aldehydes or ketones, as well as side products from aldol reactions, can be difficult to separate from the desired ester.

    • Solution: Treatment of the crude product with an aqueous solution of sodium bisulfite can form a water-soluble adduct with the carbonyl impurities, which can then be removed by extraction.[12] A patented method also describes the use of phenylenediamine and an acid to remove such impurities.[13]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of the Horner-Wadsworth-Emmons (HWE) reaction over the Wittig reaction for synthesizing α,β-unsaturated esters?

A1: The HWE reaction offers several key advantages:

  • Higher Nucleophilicity: The phosphonate carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides, allowing them to react with a broader range of aldehydes and ketones, including sterically hindered ones.[3][4]

  • Easier Purification: The dialkylphosphate byproduct of the HWE reaction is water-soluble, making its removal through a simple aqueous extraction straightforward. In contrast, the triphenylphosphine oxide byproduct of the Wittig reaction is often difficult to separate from the desired product.[3]

  • Generally High E-Selectivity: The HWE reaction typically provides the (E)-isomer with high stereoselectivity.[2][9]

Q2: How do I choose the right base for my HWE reaction?

A2: The choice of base depends on the acidity of your phosphonate and the sensitivity of your substrates.

  • For standard phosphonoacetate esters, strong bases like sodium hydride (NaH) in an aprotic solvent like THF or DME are commonly used.

  • For substrates that are sensitive to strong bases, milder conditions are recommended. The Masamune-Roush conditions, which utilize lithium chloride (LiCl) and a tertiary amine base like DBU or triethylamine, are a popular choice.[1][2]

Q3: Are there alternative methods to the Wittig and HWE reactions for synthesizing α,β-unsaturated esters?

A3: Yes, several other methods exist, each with its own advantages:

  • Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group (e.g., malonic esters) in the presence of a weak base.[14]

  • Palladium-Catalyzed Dehydrogenation: This method can be used to introduce a double bond into a saturated ester.[15]

  • Cross-Metathesis: Ruthenium-based catalysts can be used to perform cross-metathesis between an alkene and an acrylate ester.[15][16]

  • Esterification of α,β-Unsaturated Carboxylic Acids: If the corresponding carboxylic acid is available, it can be esterified using standard methods.[17]

Q4: How can I synthesize (Z)-α,β-unsaturated esters with high selectivity?

A4: While the standard HWE reaction favors the E-isomer, the Still-Gennari modification is specifically designed to produce (Z)-α,β-unsaturated esters. This method employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) and a specific combination of a strong, non-coordinating base (like KHMDS) and a crown ether (like 18-crown-6) in a non-polar solvent (like THF) at low temperatures.[4] For the Wittig reaction, using an unstabilized ylide under salt-free conditions will generally give the Z-isomer.[5][8]

Visualizing Reaction Mechanisms and Workflows

Horner-Wadsworth-Emmons (HWE) Reaction Mechanism

HWE_Mechanism Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate + Aldehyde/Ketone Aldehyde Aldehyde/ Ketone Aldehyde->Intermediate Product α,β-Unsaturated Ester (E-isomer) Intermediate->Product Elimination Byproduct Dialkylphosphate (water-soluble) Intermediate->Byproduct Elimination

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Check_Base Is the base strong enough and fresh? Start->Check_Base Check_Conditions Are the reaction conditions strictly anhydrous? Check_Base->Check_Conditions Yes Solution_Base Use a stronger base (e.g., NaH) or milder conditions for sensitive substrates (e.g., DBU/LiCl). Check_Base->Solution_Base No Check_Aldehyde Is the aldehyde/ketone pure and stable? Check_Conditions->Check_Aldehyde Yes Solution_Conditions Dry solvents and glassware. Use an inert atmosphere. Check_Conditions->Solution_Conditions No Check_Sterics Is the substrate sterically hindered? Check_Aldehyde->Check_Sterics Yes Solution_Aldehyde Purify aldehyde before use or generate in-situ. Check_Aldehyde->Solution_Aldehyde No Solution_Sterics Increase reaction temperature or reaction time. Check_Sterics->Solution_Sterics Yes

Caption: Troubleshooting workflow for low product yield.

References

  • A Comparative Guide to the Synthesis of α,β-Unsaturated Esters: Alternative Methodologies and Performance D
  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications.
  • Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions. Chemical Society Reviews (RSC Publishing).
  • Process for purifying α,β-unsaturated esters.
  • Technical Support Center: Horner-Wadsworth-Emmons Reaction Troubleshooting. Benchchem.
  • Practical Synthesis of (E)
  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications.
  • Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters.
  • Wittig reaction. Wikipedia.
  • Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal.
  • Wittig Reaction. Organic Chemistry Portal.
  • Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3.
  • Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile.
  • Wittig Reaction. Chemistry LibreTexts.
  • Horner-Wadsworth-Emmons Reaction. Alfa Chemistry.
  • 23: Alpha Substitutions and Condensations of Carbonyl Compounds. Chemistry LibreTexts.
  • What is the impact of LiCl on the diastereo-selectivity of the Horner–Wadsworth–Emmons reaction?
  • Horner–Wadsworth–Emmons reaction. Wikipedia.
  • Horner-Wadsworth-Emmons Reaction. NROChemistry.
  • α,β-unsatur

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Purification techniques for removing impurities from unsaturated ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of unsaturated esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of these valuable but often challenging molecules. Our goal is to equip you with the knowledge to diagnose and solve common purification issues, ensuring the integrity and purity of your synthesized unsaturated esters.

Introduction: The Challenge of Purifying Unsaturated Esters

The synthesis of unsaturated esters is a fundamental process in organic chemistry, yielding key intermediates for pharmaceuticals, fine chemicals, and materials. However, the presence of double bonds and ester functionality introduces specific purification challenges. Common impurities can include unreacted starting materials, catalysts, byproducts from side reactions, and geometric isomers (E/Z), all of which can interfere with subsequent reactions or compromise the final product's quality. Furthermore, polyunsaturated esters are often susceptible to oxidation, requiring careful handling.[1][2]

This guide provides a structured approach to tackling these challenges, focusing on the most common purification techniques: liquid-liquid extraction, column chromatography, recrystallization, and distillation.

Section 1: Identifying the Enemy - Common Impurities in Unsaturated Ester Synthesis

Before selecting a purification strategy, it's crucial to understand the nature of the potential impurities in your crude product.

Impurity TypeOriginPotential Impact
Unreacted Carboxylic Acid Incomplete esterification reaction.Can interfere with subsequent reactions, alter pH, and complicate analysis.
Unreacted Alcohol Incomplete esterification reaction.Can be difficult to remove from the desired ester, especially if boiling points are similar.[3]
Acid Catalyst (e.g., H₂SO₄) Used to catalyze the esterification.Can cause degradation of the product if not removed.
Base (e.g., Triethylamine) Used in reactions involving acyl chlorides.Needs to be removed to prevent side reactions.[4]
Geometric Isomers (E/Z) Non-stereoselective synthesis methods.Can have different biological activities or physical properties, making separation critical.
Byproducts Side reactions such as polymerization or aldol condensation.Can be numerous and varied, requiring robust purification methods.
Carbonyl-Containing Impurities Can arise from the oxidation of starting materials or intermediates.Can be difficult to remove and may interfere with characterization.

Section 2: Troubleshooting Guide for Common Purification Techniques

This section is formatted as a series of questions and answers to directly address problems you might encounter during your experiments.

Liquid-Liquid Extraction

Liquid-liquid extraction is often the first purification step to remove water-soluble impurities like acid catalysts and salts.

Q1: I've performed an aqueous wash, but I'm seeing a persistent emulsion at the interface of my organic and aqueous layers. What's happening and how do I fix it?

A1: Emulsion formation is a common problem when washing crude ester mixtures.[5] Esters themselves can act as surfactants, stabilizing the mixture of two immiscible liquids.[6] The presence of fine particulate matter or other surface-active impurities can also contribute.

Causality: Emulsions are thermodynamically unstable but can be kinetically persistent. Agitation during extraction creates a large interfacial area, and if stabilizing agents are present, the droplets of the dispersed phase can be prevented from coalescing.[7][8]

Troubleshooting Steps:

  • Be Patient: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, the layers will separate on their own with time.

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine).[9] This increases the ionic strength of the aqueous layer, making the organic components (including your ester) less soluble in it. This process dehydrates the organic layer to some extent and helps to break the emulsion by disrupting the stabilizing interactions at the interface.[10][11]

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. This reduces the energy input that leads to emulsion formation.

  • Filtration: For stubborn emulsions, you can try passing the entire mixture through a plug of glass wool or Celite in a filter funnel. This can help to coalesce the dispersed droplets.

  • Centrifugation: If available, centrifuging the mixture can provide the necessary force to break the emulsion.

Q2: How do I effectively remove both acidic and basic impurities from my crude ester?

A2: A sequential washing strategy is highly effective. The order of washes is important to avoid unintended reactions.

Protocol: Acid-Base Washing

  • Dissolve: Dissolve your crude ester in a water-immiscible organic solvent like ethyl acetate or diethyl ether.

  • Acid Wash (to remove bases): Wash the organic layer with a dilute acid, such as 1 M HCl or 2 M H₂SO₄.[4] This will protonate any basic impurities (e.g., triethylamine), making them water-soluble salts that partition into the aqueous layer.

  • Water Wash: Wash with deionized water to remove the majority of the strong acid from the previous step.[4]

  • Base Wash (to remove acids): Wash the organic layer with a dilute base, such as 5% aqueous sodium bicarbonate or 1 M sodium carbonate.[12] This will deprotonate any acidic impurities (e.g., unreacted carboxylic acid), converting them into water-soluble salts. Be sure to vent the separatory funnel frequently, as this neutralization reaction produces CO₂ gas.

  • Final Water and Brine Washes: Wash again with deionized water, followed by a wash with brine to remove residual base and dissolved water from the organic layer.[12]

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.

G start Crude Ester in Organic Solvent acid_wash Wash with Dilute Acid (e.g., 1M HCl) start->acid_wash Removes basic impurities water_wash1 Wash with Water acid_wash->water_wash1 base_wash Wash with Dilute Base (e.g., 5% NaHCO3) (Vent frequently!) water_wash1->base_wash Removes acidic impurities water_wash2 Wash with Water base_wash->water_wash2 brine_wash Wash with Brine water_wash2->brine_wash Initiates drying dry Dry over Anhydrous Agent (e.g., Na2SO4) brine_wash->dry end Purified Ester Solution dry->end

Caption: Decision Tree for Purification Strategy.

Recrystallization

Recrystallization is an excellent method for purifying solid compounds.

Q1: My unsaturated ester is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.

Causality: This often happens when the solution is too concentrated, the cooling is too rapid, or the chosen solvent is not ideal. The presence of impurities can also depress the melting point of the solute, making it more prone to oiling out.

Troubleshooting Steps:

  • Add More Solvent: Reheat the solution to dissolve the oil, then add more of the hot solvent to make the solution more dilute. Allow it to cool slowly. 2. Slow Cooling: Ensure the solution cools slowly and undisturbed. You can insulate the flask to slow down the rate of cooling. Rapid cooling favors precipitation over crystallization. [13]3. Change the Solvent System: You may need to find a different solvent or use a two-solvent system. In a two-solvent recrystallization, you dissolve the compound in a "good" solvent at its boiling point and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. 4. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small scratches can provide nucleation sites for crystal growth. [14] Q2: My recrystallization yield is very low. How can I improve it?

A2: A low yield can be due to several factors.

Troubleshooting Steps:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of boiling solvent required to fully dissolve your compound. Any excess solvent will retain more of your product in solution upon cooling. [14]2. Ensure Thorough Cooling: Cool the solution in an ice bath after it has reached room temperature to maximize the precipitation of your product.

  • Minimize Rinsing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product. [15]4. Recover from the Mother Liquor: It may be possible to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.

Distillation

Distillation is suitable for purifying thermally stable, liquid esters.

Q1: I'm concerned my polyunsaturated ester will decompose at its boiling point. How can I purify it by distillation?

A1: Many unsaturated esters, especially those with multiple double bonds (polyunsaturated), are prone to thermal degradation, polymerization, or isomerization at high temperatures. [2][16] Troubleshooting Steps:

  • Vacuum Distillation: Performing the distillation under reduced pressure significantly lowers the boiling point of the compound, allowing it to distill at a lower, safer temperature. [17][18]2. Short-Path Distillation: For very high-boiling or sensitive compounds, a short-path distillation apparatus minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.

  • Use an Antioxidant: Adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the distilling flask can help to prevent oxidation during the distillation process. [1]4. Avoid Overheating: Use a heating mantle with a stirrer and ensure even heating to prevent localized overheating, which can lead to decomposition.

Section 3: Purity Assessment

After purification, it is essential to assess the purity of your unsaturated ester.

Q1: What are the best methods to confirm the purity of my final product?

A1: A combination of techniques is often best for a comprehensive assessment of purity.

Analytical TechniqueInformation Provided
Thin-Layer Chromatography (TLC) A quick and easy way to check for the presence of impurities. A single spot is indicative of high purity, but not definitive.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are excellent for confirming the structure of your ester and identifying impurities. Quantitative NMR (qNMR) can be used to determine the exact purity of a sample. [19][20][21][22][23]
Gas Chromatography-Mass Spectrometry (GC-MS) For volatile esters, GC can separate the components of a mixture, and the mass spectrometer can help to identify them. The relative peak areas can give an estimate of purity. [24]
High-Performance Liquid Chromatography (HPLC) HPLC is highly sensitive and can be used to quantify the purity of your ester and detect trace impurities. It is also the preferred method for analyzing the ratio of E/Z isomers. [25]

References

  • (2020). Salting out. ResearchGate. [Link]

  • Staser, J. (2023). Enhancing Extractions by Salting Out. LCGC International. [Link]

  • (2022). Acid Washing. UW Madison Center for Limnology. [Link]

  • (n.d.). Salting-out Liquid-Liquid Extraction (SALLE). LCGC International. [Link]

  • MacMillan, D. S., & Murray, J. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development, 21(9), 1355-1372. [Link]

  • Qu, J., et al. (2012). Salting-out assisted liquid-liquid extraction for bioanalysis. Journal of Chromatography A, 1258, 58-64. [Link]

  • (n.d.). General procedures for the purification of Esters. Chempedia - LookChem. [Link]

  • (2022). Washing ester product with acid and base. Reddit. [Link]

  • (2018). Current Trends in Separation and Purification of Fatty Acid Methyl Ester. ResearchGate. [Link]

  • (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • (n.d.). Recrystallization. [Link]

  • Process for the purification of esters. (1985). U.S.
  • (2000). Purification of polyunsaturated fatty acid esters from tuna oil with supercritical fluid chromatography. ResearchGate. [Link]

  • Production and purification of esters of polyunsaturated fatty acids. (2016). U.S.
  • Chemistry For Everyone. (2023, November 10). How Do You Troubleshoot Common Distillation Column Issues? [Video]. YouTube. [Link]

  • Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry [Video]. YouTube. [Link]

  • (2018). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures. Science and Education Publishing. [Link]

  • Mansour, M. P. (2005). Reversed-phase high-performance liquid chromatography purification of methyl esters of C(16)-C(28) polyunsaturated fatty acids in microalgae, including octacosaoctaenoic acid [28:8(n-3)]. Journal of Chromatography A, 1097(1-2), 54-8. [Link]

  • (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Chemistry For Everyone. (2023, November 10). How Can You Fix Problems In Distillation Columns? [Video]. YouTube. [Link]

  • (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Zakarian Group. [Link]

  • (2001). Enzymatic Purification of Polyunsaturated Fatty Acids. ResearchGate. [Link]

  • (n.d.). Recrystallization. [Link]

  • (2023). Recrystallization. Chemistry LibreTexts. [Link]

  • (n.d.). Chromatography: How to Run a Flash Column. University of Rochester. [Link]

  • (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. REACH Devices. [Link]

  • Gauthier, G. F. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9349-9350. [Link]

  • (2005). Characterization of Unsaturated Polyester and Alkyd Resins Using One- and Two-Dimensional NMR Spectroscopy. [Link]

  • (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]

  • (n.d.). Advanced distillation techniques and troubleshooting. Separation Processes Class Notes. [Link]

  • (2024). How emulsions form and break?. Biolin Scientific. [Link]

  • Shimada, Y., Sugihara, A., & Tominaga, Y. (2001). Enzymatic purification of polyunsaturated fatty acids. Journal of bioscience and bioengineering, 91(6), 529-538. [Link]

  • Lesot, P., et al. (2008). Combined analysis of C-18 unsaturated fatty acids using natural abundance deuterium 2D NMR spectroscopy in chiral oriented solvents. Analytical chemistry, 80(8), 2963-2973. [Link]

  • Production of esters of unsaturated lower fatty acids. (1950). U.S.
  • (2023). What is the role of esters in the formation of emulsions?. ChemGulf. [Link]

  • SPEC e-Learn. (2021, September 25). Distillation Column Troubleshooting Part 1 [Video]. YouTube. [Link]

  • (2017). What are the modifications to improve the purity of ester?. Quora. [Link]

  • (2020). Emulsion Formation and Stabilization by Biomolecules: The Leading Role of Cellulose. PubMed Central. [Link]

  • (n.d.). Lab 12: Synthesis of an Ester. CSUB. [Link]

  • (2023). Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?!. PharmaCores. [Link]

  • (2014). Distillation Troubleshooting. Wiley. [Link]

  • (2023). Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food. National Institutes of Health. [Link]

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Preventing undesirable side reactions in unsaturated polyester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Undesirable Side Reactions

Welcome to the technical support center for unsaturated polyester (UPR) synthesis. This guide is designed for researchers, scientists, and professionals in polymer chemistry and drug development who work with the synthesis of unsaturated polyesters. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. The synthesis of UPRs is a balancing act between achieving the desired polyester chain and preventing a host of competing side reactions. Understanding and controlling these secondary pathways is the key to reproducible success.

This guide is structured into two main sections: a Troubleshooting Guide for addressing specific in-process issues and a Frequently Asked Questions (FAQs) section for a broader understanding of the principles at play.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses common problems encountered during UPR synthesis in a direct question-and-answer format.

Issue 1: Premature Gelation in the Reactor

Q: My reaction mixture turned into an insoluble gel before reaching the target acid value. What caused this, and how can I prevent it?

A: Premature gelation is one of the most common and critical failures in UPR synthesis. It occurs when the unsaturated double bonds within your polyester chains (originating from monomers like maleic anhydride or itaconic acid) undergo radical polymerization at the high temperatures required for polyesterification.[1][2][3] This cross-linking creates a three-dimensional network, rendering the resin unusable.

Causality and Prevention:

  • Insufficient Inhibition: The primary cause is an inadequate concentration of a polymerization inhibitor. Inhibitors are crucial additives that scavenge free radicals, which initiate polymerization.[4] Without them, the heat of the reaction is often enough to trigger cross-linking.[5]

    • Solution: Ensure the correct inhibitor is added at the appropriate concentration before the temperature rises significantly. Common inhibitors include hydroquinone (HQ), tert-butyl catechol (TBC), and hydroquinone monomethyl ether (HQMME).[4][6] These compounds work by donating a hydrogen atom to quench growing polymer radicals.[6]

  • Excessive Reaction Temperature: While high temperatures are needed to drive the condensation reaction and remove water, excessive heat (e.g., >220°C) can overwhelm the inhibitor and accelerate radical formation, leading to gelation.[5]

    • Solution: Maintain strict temperature control. A typical synthesis temperature is carefully raised to around 200-210°C.[2] Use a calibrated thermocouple and a reliable heating mantle or reactor jacket.

  • Oxygen Ingress: While counterintuitive, trace amounts of oxygen can sometimes form peroxides at high temperatures, which then act as initiators. However, the more critical role of an inert atmosphere is to prevent oxidative discoloration.[2]

    • Solution: Always conduct the synthesis under an inert nitrogen or carbon dioxide sparge.[2] This helps to remove the water of condensation and protects the resin from oxidation.

Troubleshooting Logic: Premature Gelation

G Symptom Symptom: Premature Gelation in Reactor Cause1 Cause 1: Insufficient Inhibitor Symptom->Cause1 Cause2 Cause 2: Excessive Temperature Symptom->Cause2 Cause3 Cause 3: Catalyst Choice Symptom->Cause3 Action1 Action: - Verify inhibitor type & concentration - Add inhibitor early in the process Cause1->Action1 Action2 Action: - Calibrate thermocouple - Reduce reaction setpoint - Ensure even heating Cause2->Action2 Action3 Action: - Screen catalysts (e.g., Zn(OAc)2) - Avoid strong Brønsted acids if Ordelt/etherification is suspected Cause3->Action3

Caption: Troubleshooting workflow for premature gelation.

Issue 2: Final Resin Properties are Poor and Inconsistent

Q: The cured properties of my UPR (e.g., hardness, water resistance) are not what I expect, despite reaching the correct acid value. Why?

A: This issue often points to side reactions that alter the polymer backbone's chemical structure without necessarily preventing chain growth. The two most likely culprits are incomplete maleate-fumarate isomerization and the Ordelt reaction.

Causality and Prevention:

  • Incomplete Isomerization: Maleic anhydride is a common unsaturated monomer, but its cis double bond is sterically hindered and less reactive in subsequent free-radical curing with styrene than the trans isomer, fumaric acid.[7] The high temperatures of polyesterification are intended to promote this in-situ isomerization.[8][9] Incomplete conversion leads to a less reactive resin and, consequently, a poorly cured final product.[2]

    • Solution: Temperature is the critical factor for isomerization. Maintaining the reaction at 210°C is crucial to drive the conversion of maleate to the more planar and reactive fumarate form.[8][10] The presence of sterically hindered glycols (like propylene glycol) and aromatic acids can also promote higher conversion rates.[7] You can monitor the extent of isomerization using 1H NMR spectroscopy.[5][7]

  • Ordelt Reaction (Hydroxyl Addition): This is the addition of free hydroxyl groups from the glycols across the activated double bonds of the unsaturated acid moieties.[5] This reaction "saturates" the double bond, reducing the sites available for cross-linking, which lowers the final cured resin's performance. It also introduces branching, which can affect viscosity and molecular weight distribution.[5]

    • Solution: The choice of catalyst can significantly influence the Ordelt reaction. Strong Brønsted acids may promote it more than certain Lewis acids.[3] Studies have shown that catalysts like zinc acetate (Zn(OAc)2) can suppress this side reaction compared to catalysts like methanesulfonic acid (MSA), which may lead to gelation through a combination of the Ordelt reaction and diol etherification.[3]

Key UPR Synthesis Reactions

G Reactants Diol + Unsaturated Anhydride (e.g., Maleic Anhydride) Desired Desired Reaction: Linear Unsaturated Polyester (Polycondensation) Reactants->Desired High Temp, Catalyst, N2 Sparge Side1 Side Reaction 1: Isomerization (Maleate -> Fumarate) Desired->Side1 Temp > 200°C Side2 Side Reaction 2: Premature Cross-linking (Gelation) Desired->Side2 No/Low Inhibitor Side3 Side Reaction 3: Ordelt Reaction (Saturation/Branching) Desired->Side3 Catalyst Choice, Excess Diol

Caption: Competing reactions during UPR synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the difference between an inhibitor and a retarder?

A: While both control polymerization, they function differently. An inhibitor , like hydroquinone, completely stops the polymerization reaction until it is consumed.[2] This creates a distinct induction period. A retarder , on the other hand, merely slows down the rate of polymerization without stopping it entirely.[2] For synthesis, you need an inhibitor to prevent any polymerization at high temperatures. For the subsequent curing process, a combination might be used to control the exotherm.

Q2: How does the choice of diol affect side reactions?

A: The diol structure plays a significant role.

  • Reactivity: Primary glycols (e.g., ethylene glycol) are more reactive than secondary glycols (e.g., propylene glycol).[8]

  • Isomerization: Sterically hindered glycols like propylene glycol tend to promote a higher degree of maleate-to-fumarate isomerization.[7]

  • Etherification: Some diols, particularly under strongly acidic catalysis, can self-condense to form ethers (e.g., propylene glycol forming dipropylene glycol). This changes the diol/diacid stoichiometry and can lead to higher molecular weights and viscosity than predicted.[3]

Q3: What are the best analytical methods for monitoring side reactions?

A: A combination of techniques provides the most comprehensive picture:

  • Acid Value (AV) Titration: Tracks the primary esterification reaction by measuring the concentration of remaining carboxylic acid end groups. The reaction is typically stopped when a target AV is reached.[10]

  • Viscosity Measurement: A sudden, sharp increase in viscosity is a clear indicator of impending gelation due to cross-linking.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is an excellent tool for quantifying maleate-fumarate isomerization by integrating the distinct signals for the vinyl protons of each isomer.[5][7] It can also be used to detect the products of side reactions like the Ordelt addition.[5]

  • Gel Permeation Chromatography (GPC): GPC can reveal changes in molecular weight and distribution. The formation of a high-molecular-weight shoulder can indicate branching or the initial stages of cross-linking.[5]

Q4: What concentration of inhibitor should I use?

A: The optimal concentration depends on the specific inhibitor, the reactivity of your monomers, and the maximum reaction temperature. A typical starting point is in the range of 100-800 ppm, but it should be optimized for your specific system.

InhibitorTypical Concentration (ppm w.r.t. total reactants)Key Characteristics
Hydroquinone (HQ) 100 - 300Very effective at high temperatures but can promote discoloration.
Tert-Butyl Catechol (TBC) 100 - 500Good efficiency; often used to control gel time during curing.[11][12]
Hydroquinone Monomethyl Ether (HQMME) 200 - 800Good solubility in organic systems; acts as a stabilizer during synthesis.[1][6]
Butylated Hydroxytoluene (BHT) 500 - 1000Often used in combination with other inhibitors as an antioxidant.[1]

Note: Concentrations are starting points and may require optimization.

Experimental Protocol: Lab-Scale Synthesis of a General-Purpose UPR

This protocol describes the synthesis of a standard UPR from maleic anhydride, phthalic anhydride, and propylene glycol. It is a self-validating system where monitoring acid value and viscosity provides internal checks on reaction progress and integrity.

Materials:

  • Maleic Anhydride (MA)

  • Phthalic Anhydride (PA)

  • Propylene Glycol (PG) (use a 5-10% molar excess to account for losses)

  • Hydroquinone (HQ) inhibitor

  • Nitrogen gas supply

Equipment:

  • Jacketed glass reactor (1L) equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a packed column leading to a condenser and collection flask.

Procedure:

  • Reactor Charging: Charge the propylene glycol to the reactor at room temperature. A slight molar excess (e.g., 1.1 moles of PG for every 1 mole of total anhydride) is recommended to compensate for losses during distillation.[2]

  • Inert Atmosphere: Begin sparging the reactor with nitrogen at a slow but steady rate. Maintain this inert atmosphere throughout the entire reaction to prevent oxidation and assist in water removal.[2]

  • Anhydride & Inhibitor Addition: While stirring, add the maleic anhydride and phthalic anhydride. Add the hydroquinone inhibitor (e.g., 200 ppm based on total charge).

  • Initial Heating (Exotherm): Slowly heat the mixture. An exothermic reaction will occur around 90-130°C as the anhydrides open to form half-esters.[2] Control the heating rate to keep this exotherm manageable.

  • Ramp to Polyesterification Temperature: Once the initial exotherm subsides, gradually increase the temperature to 200-210°C. This temperature range is crucial for both the esterification rate and promoting the desirable maleate-to-fumarate isomerization.[10]

  • Reaction Monitoring:

    • Water will begin to distill off as the condensation reaction proceeds. The theoretical amount of water should be calculated and monitored. The distillate temperature should not exceed 105°C to avoid significant glycol loss.[2]

    • After approximately 2 hours at temperature, begin taking samples periodically (e.g., every 30-60 minutes) to measure the Acid Value (AV) .

    • Simultaneously, observe the viscosity of the samples. Any rapid increase is a warning sign of potential gelation.

  • Endpoint Determination: Continue the reaction until the target Acid Value (typically 15-30 mg KOH/g for a standard resin) is reached.[10]

  • Cooling and Dilution: Once the target AV is achieved, turn off the heat and cool the reactor to below 140°C.[10] If required, the polyester can then be diluted with a reactive monomer like styrene (which also contains an inhibitor) to produce the final resin solution.

References
  • Brydson, J. A. (2018). Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules. This source discusses key side reactions including the Ordelt reaction (hydroxyl addition), isomerization, and cross-linking, and the use of NMR for analysis.
  • Schoon, I., et al. (2020). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. This paper highlights how catalyst choice is crucial in controlling side reactions like gelation, particularly with bio-based monomers.
  • Mihail, I. (2016). Unsaturated Polyester Resins. This chapter provides a comprehensive overview of UPR synthesis, including typical batch processes, the role of an inert atmosphere, reaction temperatures, and the difference between inhibitors and retarders.
  • MDPI. (n.d.). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. This article emphasizes that the choice of catalyst has a crucial influence on side reactions, including gelation, etherification, and the Ordelt reaction. [Link]

  • Palanisamy, A., et al. (2012). Synthesis of unsaturated polyester resin - Effect of choice of reactants and their relative proportions. This study details how reactant choice and reaction temperature (210°C) are critical for the isomerization of maleate to fumarate. [Link]

  • 3V Sigma USA. (2023). Optimizing Unsaturated Polyester Resins: Necessity of Additives. This article explains the essential role of polymerization inhibitors like hydroquinone and t-butyl catechol in preventing premature polymerization during storage and synthesis. [Link]

  • Google Patents. (1968).
  • Turkchem. (2019). Inhibitors for Unsaturated Polyester Resins. This article describes the function of inhibitors (quinones and phenolic compounds) and lists common examples like HQMME. [Link]

  • ResearchGate. (2011). (PDF) Theoretical study of the isomerization of maleic acid into fumaric acid. This paper discusses the mechanism and conditions for the isomerization of maleic acid to fumaric acid. [Link]

  • PubMed Central (PMC). (n.d.). Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response. [Link]

  • ResearchGate. (n.d.). Unsaturated Polyester Resins. [Link]

  • Rule Composite Material. (2023). What is the raw material for unsaturated polyester resin. This article lists common raw materials for UPR, including the role of inhibitors like hydroquinone and tert-butyl catechol. [Link]

  • ResearchGate. (2001). Control of gel time and exotherm behaviour during cure of unsaturated polyester resins. This study mentions the use of tert-butyl catechol as an inhibitor to control gel time. [Link]

  • Google Patents. (1995). EP0682065A1 - Inhibited unsaturated polyester resins. This patent notes that common phenolic inhibitors like hydroquinone can promote yellowing.
  • PubMed. (n.d.). Methods for studying ER stress and UPR markers in human cells. [Link]

  • Materials and Technology. (n.d.). A REVIEW OF MEASURING THE GELATION TIME IN UNSATURATED POLYESTER RESINS. This review discusses the control of gelation by varying catalysts, accelerators, and inhibitors. [Link]

  • Hymax. (2021). How to effectively alleviate the hydrolysis of polyester materials?. [Link]

  • JKU ePUB. (2018). ENZYME-CATALYZED POLYESTER SYNTHESIS. [Link]

  • YouTube. (2024). What Is The Role Of A Catalyst In Polyester Resin? - Chemistry For Everyone. This video explains that using too much catalyst can lead to unwanted side reactions. [Link]

  • PDF Free Download. (n.d.). Investigation of Maleate-Fumarate Isomerization in Unsaturated. This paper demonstrates the use of NMR to follow maleate-to-fumarate isomerization and notes that sterically hindered glycols promote higher conversion. [Link]

  • PubMed. (n.d.). Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response. [Link]

  • PubMed Central (PMC). (2020). Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. [Link]

  • PubMed Central (PMC). (2021). Recent Advances in the Enzymatic Synthesis of Polyester. This article mentions that enzymatic synthesis can avoid unwanted side reactions due to milder conditions. [Link]

  • MDPI. (2021). Development of a Cure Model for Unsaturated Polyester Resin Systems Based on Processing Conditions. [Link]

  • Journal of the American Chemical Society. (2021). Luminescent Lanthanide Metal–Organic Frameworks for Temperature Sensing in Two Distinct Temperature Regions. [Link]

  • Journal of Engineering Science and Technology. (2024). Unsaturated polyester resin synthesis for enhanced fiber-reinforced composite performance. This paper details a synthesis procedure where a temperature of 210°C is maintained for isomerization and the reaction is monitored via acid value. [Link]

  • Frontiers. (2019). Improving the Post-polymerization Modification of Bio-Based Itaconate Unsaturated Polyesters: Catalyzing Aza-Michael Additions With Reusable Iodine on Acidic Alumina. This article discusses how undesired regioisomerization can be avoided by using milder, enzyme-catalyzed reaction conditions. [Link]

  • kluedo. (n.d.). Quantitative NMR methods for reaction and process monitoring. This document describes the use of NMR spectroscopy for in-situ reaction monitoring and quantification of species in a mixture. [Link]

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Technical Support Center: Method Development for Improving GC Resolution of Ester Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Google logo

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the gas chromatographic (GC) separation of ester isomers. The content is structured to offer both foundational knowledge through frequently asked questions and practical, actionable solutions in the troubleshooting section.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and fundamental concepts related to the GC resolution of ester isomers.

Q1: How does the stationary phase polarity affect the resolution of ester isomers?

The choice of stationary phase is the most critical factor in achieving successful separation of ester isomers.[1][2] The principle of "like dissolves like" is fundamental here; the polarity of the stationary phase should be matched to the polarity of the analytes.[3] For ester isomers, which can have very similar boiling points but differ in their spatial arrangement and dipole moments, a stationary phase that can exploit these subtle differences is required.

  • Non-polar phases (e.g., 100% dimethylpolysiloxane) separate primarily based on boiling point. This may not be sufficient for many ester isomers.

  • Intermediate-polarity phases offer a different selectivity and can be effective for a range of polar and non-polar compounds.[3]

  • Polar phases , especially those containing cyanopropyl functional groups, are often essential for resolving geometric isomers like cis/trans fatty acid methyl esters (FAMEs).[2] These phases provide unique selectivity based on differences in the molecular shape and dipole moment.

  • Highly polar phases containing high percentages of cyanopropyl groups are commonly used for the separation of geometric FAME isomers.[2]

Q2: What is the role of temperature programming in separating closely-eluting isomers?

Temperature programming is a crucial tool for optimizing the separation of complex mixtures, including ester isomers.[4][5] An increase of approximately 30°C in the oven temperature can reduce the retention time by half.[4] For closely eluting isomers, a slow temperature ramp rate is often necessary to achieve adequate resolution.[6]

An excellent starting point for determining the optimal temperature programming rate is approximately 10°C per column hold-up time.[7] Isothermal analysis, where the temperature is held constant, may be possible if all peaks of interest elute within a narrow time window, but a temperature gradient is generally more suitable for complex isomer mixtures.[4]

Q3: How does the carrier gas flow rate influence the resolution of ester isomers?

The linear velocity of the carrier gas directly impacts column efficiency and, consequently, resolution.[8][9] Increasing the flow rate will decrease retention times, but a flow rate that is too high can lead to a loss of resolution.[8][10] Each carrier gas (e.g., helium, hydrogen, nitrogen) has an optimal linear velocity at which it provides the best efficiency.

Hydrogen is often preferred as a carrier gas because it provides better efficiency at higher linear velocities compared to helium, which can significantly reduce analysis time without a substantial loss of resolution.[8] It is important to operate at or near the optimal flow rate for the chosen carrier gas to maximize separation.[6]

Q4: Is derivatization necessary for the GC analysis of all ester isomers?

Derivatization is not always necessary for the analysis of esters themselves, as they are generally volatile enough for GC. However, if you are analyzing the parent carboxylic acids or alcohols that form the esters, derivatization is often a crucial step. Free fatty acids, for example, are polar and can exhibit poor peak shape (tailing) due to interactions with the GC column. Converting them to their more volatile and less polar fatty acid methyl esters (FAMEs) through esterification is a standard practice. This process neutralizes the polar carboxyl group, allowing for separation based on boiling point and degree of unsaturation.

Common derivatization reagents for converting carboxylic acids to esters include boron trifluoride (BF₃) in methanol or a solution of sulfuric acid in methanol.[11]

Q5: What are chiral GC columns and when should they be used for ester isomer separation?

Chiral GC columns are specifically designed for the separation of enantiomers, which are non-superimposable mirror images of each other.[12][13] Standard GC columns cannot separate enantiomers. Chiral columns typically incorporate a chiral stationary phase (CSP), often a derivative of cyclodextrin, which interacts differently with each enantiomer, leading to their separation.[12][13][14]

These columns are essential in pharmaceutical analysis, flavor and fragrance chemistry, and biochemical studies where the stereochemistry of a molecule is critical.[13] If you are working with ester enantiomers, a chiral GC column is a necessity.[13]

II. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the method development for GC resolution of ester isomers.

Problem 1: Peak Co-elution or Poor Resolution

Symptom: Two or more ester isomer peaks are not baseline separated.

dot

A Start: Co-eluting Ester Isomers B Optimize Temperature Program A->B First Step C Decrease Ramp Rate (e.g., 1-5 °C/min) B->C If peaks are close D Lower Initial Oven Temperature B->D If early eluting peaks co-elute E Evaluate Stationary Phase C->E If still co-eluting M Resolution Achieved C->M Success D->E If still co-eluting D->M Success F Increase Stationary Phase Polarity (e.g., switch to a cyanopropyl phase) E->F G Consider Chiral Column if Enantiomers E->G H Adjust Carrier Gas Flow Rate F->H If minor improvement needed F->M Success G->H If minor improvement needed G->M Success I Set to Optimal Linear Velocity (e.g., ~35-40 cm/s for He) H->I J Increase Column Length I->J If still insufficient I->M Success K Longer column increases efficiency (N) J->K L Consider GCxGC for Complex Mixtures K->L For highly complex samples K->M Success L->M Ultimate Resolution Start Start: Poor Peak Shape Tailing Tailing Peaks Start->Tailing Fronting Fronting Peaks Start->Fronting ActiveSites Check for Active Sites Tailing->ActiveSites Cause: Secondary Interactions ColumnCut Check Column Installation Tailing->ColumnCut Cause: Physical Issues Overload Check for Column Overload Fronting->Overload Primary Cause DeactivateLiner Use a Deactivated Liner ActiveSites->DeactivateLiner TrimColumn Trim Column Inlet (5-10 cm) ActiveSites->TrimColumn RecutColumn Ensure a Clean, 90° Cut ColumnCut->RecutColumn CheckPosition Verify Correct Column Position in Inlet/Detector ColumnCut->CheckPosition DiluteSample Dilute Sample or Reduce Injection Volume Overload->DiluteSample ThickerFilm Use a Thicker Film Column Overload->ThickerFilm Resolved Peak Shape Improved DeactivateLiner->Resolved TrimColumn->Resolved RecutColumn->Resolved CheckPosition->Resolved DiluteSample->Resolved ThickerFilm->Resolved

Caption: Troubleshooting guide for poor peak shapes.

Causality and Actionable Steps for Tailing Peaks:

  • Cause: Active Sites: Polar analytes can interact with active sites (e.g., silanols) in the inlet liner or at the head of the column, causing tailing. [15][16] * Action: Use a deactivated inlet liner. [16]If the liner contains glass wool, ensure it is also deactivated.

    • Action: Trim 10-20 cm from the front of the column to remove any accumulated non-volatile residues or damaged stationary phase. [15]* Cause: Poor Column Installation: A bad column cut or incorrect installation can disrupt the sample path and cause peak distortion. [15][16] * Action: Re-cut the column, ensuring a clean, square (90°) cut. [15][16] * Action: Verify the column is installed at the correct depth in both the inlet and the detector according to the manufacturer's instructions. [15] Causality and Actionable Steps for Fronting Peaks:

  • Cause: Column Overload: Injecting too much sample can saturate the stationary phase at the head of the column, leading to fronting peaks. [15] * Action: Dilute the sample or reduce the injection volume. [15] * Action: Increase the split ratio if using a split injection.

    • Action: Consider using a column with a thicker stationary phase film, as this increases sample capacity. [15]

III. Experimental Protocols

Protocol 1: Systematic Approach to Temperature Program Optimization
  • Initial Scouting Run:

    • Start with a generic, fast temperature program (e.g., 50°C hold for 1 min, then ramp at 20°C/min to the maximum operating temperature of the column).

    • This will determine the elution temperature range of your isomers.

  • Calculate the Optimal Isothermal Temperature (if applicable):

    • If all isomers elute within a narrow window, an isothermal run might be possible. A good starting isothermal temperature is approximately 45°C below the elution temperature of the last isomer in the scouting run. [4]3. Optimize the Temperature Ramp:

    • Set the initial temperature about 20°C below the boiling point of the injection solvent for splitless injection, or 45°C below the elution temperature of the first peak of interest for split injection. [4] * A good starting ramp rate is 10°C per column hold-up time. [7] * Adjust the ramp rate in small increments (e.g., 2-5°C/min) to improve the resolution of the most critical pair of isomers.

    • Set the final hold time to be 3-5 times the column dead volume to ensure all components have eluted. [7]

Protocol 2: Fatty Acid Methyl Ester (FAME) Derivatization

This protocol is a general guideline for the esterification of fatty acids using boron trifluoride-methanol.

  • Sample Preparation: If your sample is in a non-polar solvent (e.g., hexane), it can often be used directly. If in an aqueous matrix, extract the lipids first.

  • Esterification Reaction:

    • To your sample (e.g., 1-10 mg of lipid extract), add 1-2 mL of 14% boron trifluoride (BF₃) in methanol.

    • Cap the vial tightly and heat at 60-100°C for 5-10 minutes.

  • Extraction:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of hexane and 1 mL of water.

    • Vortex thoroughly for 1 minute.

    • Allow the layers to separate. The top hexane layer contains the FAMEs.

  • Analysis:

    • Carefully transfer the top hexane layer to a clean GC vial for analysis.

IV. Data Presentation

Table 1: Influence of Stationary Phase on FAME Isomer Separation

Stationary PhasePolarityTypical Application for Ester IsomersAdvantagesLimitations
100% DimethylpolysiloxaneNon-polarSeparation by boiling pointRobust, high-temperature stabilityPoor selectivity for geometric isomers
5% Phenyl-methylpolysiloxaneLow-polarityGeneral purpose, some aromatic estersSlightly more selective than 100% dimethylOften insufficient for complex isomers
50% Phenyl-methylpolysiloxaneIntermediate polarityAromatic esters, some positional isomersGood balance of selectivity and stabilityMay not resolve all geometric isomers
50% Cyanopropylphenyl-methylpolysiloxaneIntermediate-high polarityPositional and geometric FAME isomersGood selectivity for cis/trans isomersLower maximum temperature than phenyl phases
High Cyanopropyl (e.g., >80%)Highly polarExcellent for complex FAMEs, cis/trans isomersBest selectivity for geometric isomersLower temperature limits, potential for bleed
Bis(cyanopropyl) siloxaneHighly polarSeparation of geometric (cis/trans) FAME isomers as a group. [2]Excellent selectivity for geometric isomers.Lower temperature limits.
Polyethylene Glycol (WAX)PolarGeneral purpose polar analysis, FAMEsUnique selectivity for polar compoundsSusceptible to oxidation
Cyclodextrin DerivativesChiralEnantiomeric separation of estersThe only option for separating enantiomersCompound-specific selectivity

V. References

  • Gas Chromatography (GC) Optimization of Flow Rate and Column Temperature. [Link]

  • Guide to GC Column Selection and Optimizing Separations. Restek. [Link]

  • GC Temperature Programming—10 Things You Absolutely Need to Know. Technology Networks. [Link]

  • GC Temperature Program Development. Element Lab Solutions. [Link]

  • Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. ResearchGate. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • Comprehensive Two-Dimensional Gas Chromatography: A Universal Method for Composition-Based Prediction of Emission Characteristics of Complex Fuels. ACS Publications. [Link]

  • Effects of carrier gas flow rate on peak parameters from the CR sensors and an FID. ResearchGate. [Link]

  • Comprehensive two-dimensional gas chromatography (GCxGC). Chemistry Matters, Inc. [Link]

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. [Link]

  • Types of Liquid Stationary Phases for Gas Chromatography. GL Sciences. [Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. [Link]

  • Go With the Flow: Thinking About Carrier Gas Flow in GC. LCGC International. [Link]

  • GC Column Selection Guide. Greyhound Chromatography. [Link]

  • An Investigation of Enantiomer Resolution by Gas Chromatography. Application in Drug Metabolism Studies. University of Glasgow. [Link]

  • Acids: Derivatization for GC Analysis. Regis Technologies. [Link]

  • GAS CHROMATOGRAPHY, EXPERIMENTAL STUDIES ON THE FLOW RATE EFFECTS OF CARRIER GAS AND APPLICATION OF THE METHOD TO HYDROCARBON AN. DergiPark. [Link]

  • OPTIMIZING THE GC TEMPERATURE PROGRAM. Agilent. [Link]

  • GC Technical Tip: Peak Shape Problems - No Peaks. Phenomenex. [Link]

  • Chiral GC Columns. Agilent. [Link]

  • Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. LCGC International. [Link]

  • The Chromatographic Resolution of Chiral Lipids. AOCS. [Link]

  • Two-Dimensional Gas Chromatography (GCxGC) for a Routine Laboratory. AZoM. [Link]

  • Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature. Restek. [Link]

  • What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. ResearchGate. [Link]

  • Comprehensive Two-Dimensional Gas Chromatography Coupled with Mass Spectrometry (GC×GC-MS) for Complex Sample Analysis. Longdom Publishing. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of GC-FID Methods for Fatty Acid Ester Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of fatty acid esters is paramount for product quality, safety, and efficacy. Gas Chromatography with Flame Ionization Detection (GC-FID) stands as a robust and widely adopted analytical technique for this purpose.[1][2][3] However, the reliability of the data generated hinges on a meticulously validated method. This guide provides an in-depth, experience-driven approach to validating a GC-FID method for fatty acid ester quantification, moving beyond a simple checklist to explain the scientific rationale behind each validation parameter.

The Imperative of Method Validation: Ensuring Data Integrity

Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5] It provides a high degree of assurance that the method will consistently produce results that are accurate, reproducible, and specific.[4][6] For regulatory submissions to bodies like the FDA, robust method validation is a non-negotiable requirement, governed by guidelines such as the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2).[6][7][8][9][10][11][12][13]

This guide will walk you through the essential validation parameters, offering not just the "what" but the critical "why" and "how" to ensure your GC-FID method for fatty acid ester quantification is scientifically sound and defensible.

The Validation Workflow: A Systematic Approach

A successful validation study follows a structured path. The following diagram illustrates a typical workflow, emphasizing the logical progression from defining the method's purpose to its routine implementation.

Validation_Workflow cluster_0 Phase 1: Method Development & Planning cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Data Analysis & Reporting cluster_3 Phase 4: Method Implementation ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Inputs Specificity Specificity Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Analysis Analyze Data & Compare to Acceptance Criteria Robustness->Analysis Report Generate Validation Report Analysis->Report SOP Implement as Standard Operating Procedure (SOP) Report->SOP Routine Routine Analysis with System Suitability Testing SOP->Routine

Caption: A typical workflow for analytical method validation.

Core Validation Parameters: A Deep Dive

Here, we dissect each validation parameter, providing the scientific rationale and a detailed experimental protocol.

Specificity: The Art of Unambiguous Identification

Why it's crucial: Specificity ensures that the analytical signal is solely from the analyte of interest, without interference from other components in the sample matrix, such as other fatty acids, impurities, or degradation products.[6][14][15] A lack of specificity can lead to erroneously high results.

Experimental Protocol:

  • Analyte Identification: Inject a standard solution of the fatty acid methyl esters (FAMEs) of interest to determine their individual retention times.

  • Matrix Blank Analysis: Analyze a sample matrix that is known to be free of the analytes (a placebo or a sample with the fatty acids removed). There should be no significant peaks at the retention times of the target FAMEs.

  • Spiked Matrix Analysis: Spike the matrix blank with a known concentration of the FAMEs standards. The resulting chromatogram should show well-resolved peaks for each analyte at their expected retention times.

  • Peak Purity (if using a diode-array detector or MS): While FID is a universal detector, for methods prone to co-elution, coupling with a mass spectrometer (GC-MS) can provide definitive peak purity analysis by comparing the mass spectrum across the peak.[16][17]

Linearity and Range: Proportionality is Key

Why it's crucial: Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the instrument's response (peak area).[4][6][14] The range is the interval between the upper and lower concentrations for which the method is shown to be linear, accurate, and precise.[4][6]

Experimental Protocol:

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting a stock solution of the FAMEs to cover the expected concentration range in the samples. A typical range is 80% to 120% of the target concentration.[11]

  • Inject and Analyze: Inject each calibration standard in triplicate.

  • Construct the Calibration Curve: Plot the average peak area against the corresponding concentration for each FAME.

  • Perform Linear Regression Analysis: Calculate the coefficient of determination (r²), y-intercept, and slope of the regression line.

Acceptance Criteria: A common acceptance criterion for linearity is a coefficient of determination (r²) of ≥ 0.999.[14]

Accuracy: Closeness to the Truth

Why it's crucial: Accuracy measures the closeness of the experimental results to the true or accepted reference value.[6][14][17] It is a critical indicator of systematic error in the method.

Experimental Protocol (Recovery Study):

  • Prepare Spiked Samples: Spike a known amount of the sample matrix with the FAMEs standards at three different concentration levels (e.g., low, medium, and high) within the method's range. Prepare at least three replicates for each level.

  • Analyze Samples: Analyze the spiked samples and a non-spiked sample (matrix blank).

  • Calculate Recovery: Determine the concentration of the FAMEs in the spiked and non-spiked samples using the calibration curve. Calculate the percent recovery using the following formula:

    % Recovery = [(Concentration in Spiked Sample - Concentration in Non-spiked Sample) / Concentration of Spiked Standard] x 100%

Accuracy_Workflow cluster_0 Sample Preparation cluster_1 GC-FID Analysis cluster_2 Data Calculation cluster_3 Evaluation Matrix Matrix Blank (Unspiked Sample) Analysis Analyze all samples in triplicate Matrix->Analysis Spiked_Low Spiked Sample (Low Concentration) Spiked_Low->Analysis Spiked_Med Spiked Sample (Medium Concentration) Spiked_Med->Analysis Spiked_High Spiked Sample (High Concentration) Spiked_High->Analysis Quantify Quantify FAMEs using a validated calibration curve Analysis->Quantify Calc_Recovery Calculate % Recovery for each level Quantify->Calc_Recovery Acceptance Compare % Recovery to acceptance criteria Calc_Recovery->Acceptance

Caption: Workflow for an accuracy assessment via a recovery study.

Acceptance Criteria: Typically, recovery should be within 98-102%.[14]

Precision: Consistency of Measurement

Why it's crucial: Precision demonstrates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6] It is a measure of random error. Precision is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.[14]

  • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.[14]

Experimental Protocol:

  • Repeatability:

    • Prepare a single, homogeneous sample of the FAMEs.

    • Perform a minimum of six replicate analyses of the sample on the same day by the same analyst.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this second set of measurements and compare it to the first set.

Acceptance Criteria: For repeatability, the %RSD should typically be < 2%, and for intermediate precision, < 3%.[14]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why they are crucial:

  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

Experimental Protocol (Signal-to-Noise Ratio):

  • Determine the Signal-to-Noise (S/N) Ratio: Analyze a series of diluted solutions of the FAMEs to find the concentrations that produce a signal-to-noise ratio of approximately 3:1 for the LOD and 10:1 for the LOQ.[14][18]

  • Confirmation: To confirm the LOQ, inject a sample at this concentration and verify that the precision and accuracy are within acceptable limits.

Robustness: Resilience to Minor Variations

Why it's crucial: Robustness testing demonstrates the reliability of the method with respect to small, deliberate variations in method parameters.[1][6][19] It provides an indication of the method's suitability for routine use.

Experimental Protocol:

  • Identify Critical Parameters: Identify the GC-FID parameters that could potentially influence the results (e.g., oven temperature, carrier gas flow rate, injection volume, split ratio).

  • Introduce Deliberate Variations: Systematically vary each parameter within a small, predefined range (e.g., ±2°C for oven temperature, ±0.1 mL/min for flow rate).

  • Analyze and Evaluate: Analyze a standard solution under each varied condition and assess the impact on key system suitability parameters like retention time, peak area, and resolution.

Acceptance Criteria: The method is considered robust if the results remain within the acceptance criteria for system suitability despite the small variations.[14]

System Suitability Testing: The Daily Check-up

Before initiating any analytical run, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.[20][21][22][23]

Typical SST Parameters and Acceptance Criteria:

ParameterDescriptionTypical Acceptance Criteria
Tailing Factor (T) A measure of peak symmetry.T ≤ 2
Theoretical Plates (N) A measure of column efficiency.N > 2000
Resolution (Rs) The degree of separation between two adjacent peaks.Rs > 2
%RSD of Peak Area The precision of replicate injections of a standard.%RSD < 2% for 5 injections

Comparison with Alternative Methods

While GC-FID is a workhorse for fatty acid analysis, it's important to understand its position relative to other techniques.

TechniquePrincipleAdvantagesDisadvantages
GC-FID Separation based on volatility, detection by flame ionization.Robust, reliable, cost-effective, good for quantification.[16]Requires derivatization, not definitive for identification.[16][24]
GC-MS Separation by GC, detection by mass spectrometry.Provides structural information for definitive identification, higher sensitivity for some compounds.[16][25]More expensive, can be more complex to operate.
LC-MS Separation by liquid chromatography, detection by mass spectrometry.Suitable for non-volatile or thermally labile fatty acids, no derivatization needed for free fatty acids.[24][26]Can have matrix effects, may be less efficient for separating complex FAME mixtures.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Non-destructive, provides detailed structural information, can quantify without derivatization.[2][27]Lower sensitivity compared to GC, complex data analysis.

Conclusion

A thoroughly validated GC-FID method provides the foundation for reliable and defensible data in the quantification of fatty acid esters. By understanding the scientific principles behind each validation parameter and executing the experimental protocols with diligence, researchers can ensure the integrity of their analytical results. This guide serves as a comprehensive resource to navigate the validation process, fostering a deeper understanding that moves beyond rote compliance to a culture of scientific excellence.

References

  • Analytical Method Validation: Mastering FDA Guidelines. (n.d.). Vertex AI Search.
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  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
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  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
  • Comparison of FAME Analysis in Olive Oil by GC-FID and GC-MS. (n.d.). SCION Instruments.
  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025, October 8).
  • A Researcher's Guide to Alternative Methods for Assessing Fatty Acid Metabolism. (n.d.). Benchchem.
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  • Analytical Validation Quick Reference Guide. (n.d.).
  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare.
  • GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. (n.d.). Science and Education Publishing.
  • Optimization of gas chromatography method for analysis of fatty acid compositions in different lipid sources using flame ionization detector and mass spectrometry detector. (2023, June 27). UTUPub.
  • AOAC SMPR® 2022.004 Standard Method Performance Requirements (SMPRs®) for Determination of Fatty Acids Which Are Esterified at. (n.d.).
  • What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning. (n.d.).
  • Lipid quantification methods. (2022, November 8). Cell Guidance Systems.
  • Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. (n.d.). Redalyc.
  • Performing Automated System Suitability Testing and Intelligent Run Control. (n.d.). Thermo Fisher Scientific.
  • Comparison of gas chromatography-combustion-mass spectrometry and gas chromatography-flame ionization detector for the determination of fatty acid methyl esters in biodiesel without specific standards. (2016, July 29). PubMed.
  • Validation parameters of linearity, LoD, and LoQ. (n.d.). ResearchGate.
  • Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database. (2022, December 17). PubMed Central.
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  • Introduction to System Suitability for Gas Chromatography. (n.d.). CHROMacademy.
  • Analytical Methods to Quantify Free Fatty Acids. (n.d.). Creative Proteomics.
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  • Evaluating System Suitability - CE, GC, LC and A/D ChemStation - Revisions: A.03.0x. (n.d.). Agilent.
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  • Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil. (2020, December 2).
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A Senior Application Scientist's Guide to the Comparative Analysis of Fruity Ester Profiles in Different Fruit Cultivars

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Symphony of Fruit Aroma

The characteristic and often delightful aroma of fresh fruit is a complex symphony of volatile organic compounds (VOCs). Among these, esters are paramount, acting as the primary architects of the "fruity" notes we perceive.[1][2] These organic compounds, formed from an alcohol and a carboxylic acid, are responsible for the familiar scents of banana, apple, strawberry, and countless other fruits.[1] The specific profile of these esters—their types and relative concentrations—is not uniform; it is a unique signature that varies dramatically between different fruit species and, more subtly but critically, among cultivars of the same fruit.[3][4][5] For researchers, food scientists, and professionals in flavor and fragrance development, understanding these nuanced differences is essential for quality control, cultivar selection, and the development of new products.

This guide provides an in-depth comparative analysis of fruity ester profiles across various fruit cultivars. We will delve into the biochemical origins of these crucial compounds, detail the robust analytical methodologies required for their quantification, and present comparative data to illustrate the fascinating diversity of fruit aromas. The focus is on providing not just data, but a causal understanding of the experimental choices and the biochemical pathways that govern the final aromatic profile.

The Biochemical Engine: Biosynthesis of Fruity Esters

The formation of volatile esters in fruit is a finely regulated biochemical process that intensifies during ripening.[6][7] The final and most critical step is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[8][9][10] These enzymes facilitate the esterification reaction, where an alcohol acceptor is linked to an acyl group from a coenzyme A (CoA) donor.

The precursors for this reaction are derived from two primary metabolic pools:

  • Fatty Acid Metabolism: The breakdown of lipids and fatty acids generates straight-chain alcohols and acyl-CoAs. For instance, the degradation of linoleic and linolenic acids can produce C6 compounds like hexanol and hexanal, which are precursors to hexyl esters, contributing "green" and "fruity" notes.[8][9]

  • Amino Acid Metabolism: Branched-chain amino acids (e.g., isoleucine) and aromatic amino acids (e.g., phenylalanine) are catabolized to produce branched-chain and aromatic alcohols and acyl-CoAs, respectively.[8] More recent research has also uncovered a citramalate-dependent pathway in apples that contributes significantly to the synthesis of branched-chain esters.[11][12]

The availability of these precursor substrates (alcohols and acyl-CoAs) is a major determining factor in the final ester profile of a given fruit.[9][13]

Ester_Biosynthesis Fatty Acids Fatty Acids Alcohols Alcohols Fatty Acids->Alcohols Acyl-CoA Acyl-CoA Fatty Acids->Acyl-CoA Amino Acids Amino Acids Amino Acids->Alcohols Amino Acids->Acyl-CoA AAT Alcohol Acyltransferase (AAT) Alcohols->AAT Substrate 1 Acyl-CoA->AAT Substrate 2 Ester Volatile Ester AAT->Ester Catalysis

Fig. 1: Generalized pathway for the biosynthesis of volatile esters in fruit.

Analytical Workflow: From Fruit to Profile

To reliably compare ester profiles, a validated and standardized analytical methodology is crucial. The combination of Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS) has become the gold standard for analyzing fruit volatiles due to its high sensitivity, selectivity, and solvent-free nature.[14][15][16] For correlating chemical data with sensory perception, Gas Chromatography-Olfactometry (GC-O) is an invaluable tool.[17][18][19]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Fruit Fruit Cultivar Sample (Consistent Maturity) Homogenize Homogenization (e.g., Cryo-milling) Fruit->Homogenize Vial Transfer to Headspace Vial Homogenize->Vial SPME HS-SPME Extraction (Adsorption of Volatiles) Vial->SPME GCMS GC-MS System SPME->GCMS GCO GC-O Port (Sniffing Port) GCMS->GCO Effluent Split Data Data Acquisition (Mass Spectra & Odor Descriptors) GCMS->Data GCO->Data

Fig. 2: Experimental workflow for fruit volatile analysis using HS-SPME-GC-MS/O.
Protocol: HS-SPME-GC-MS for Fruit Ester Quantification

This protocol provides a self-validating system for the comparative analysis of fruit esters.

  • Sample Preparation (Causality: Uniformity is Key)

    • Objective: To obtain a representative and homogenous sample, minimizing enzymatic activity post-harvest.

    • Step 1.1: Select fruits from different cultivars at an identical and predefined stage of ripeness. This is critical as ester profiles change dramatically during maturation.[6][20][21]

    • Step 1.2: Flash-freeze the fruit tissue (e.g., peel or pulp) in liquid nitrogen to halt metabolic processes.

    • Step 1.3: Homogenize the frozen tissue into a fine powder using a cryo-mill or a pre-chilled blender.

    • Step 1.4: Accurately weigh a precise amount (e.g., 2.0 g) of the frozen powder into a 20 mL headspace vial. Add a saturated NaCl solution to increase the volatility of the analytes by enhancing their release from the matrix.[22]

    • Step 1.5: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • HS-SPME (Causality: Selective & Concentrated Extraction)

    • Objective: To extract and concentrate volatile and semi-volatile esters from the sample headspace without using solvents.

    • Step 2.1: Place the vial in an autosampler heating block set to a specific temperature (e.g., 40°C) for an equilibration period (e.g., 15 min). This allows volatiles to partition into the headspace.

    • Step 2.2: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the vial's headspace for a defined extraction time (e.g., 30 min) with agitation. This three-phase fiber is effective for a broad range of volatiles.[16]

  • GC-MS Analysis (Causality: Separation & Identification)

    • Objective: To separate the complex mixture of extracted volatiles and to identify and quantify each compound.

    • Step 3.1: The SPME fiber is automatically retracted and inserted into the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the GC column.

    • Step 3.2: Separation is achieved on a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) using a temperature gradient program (e.g., start at 40°C, ramp to 240°C).

    • Step 3.3: The column effluent is directed to a Mass Spectrometer. The MS is operated in electron ionization (EI) mode (70 eV), scanning a mass range of m/z 35-350.

    • Step 3.4: Compound identification is performed by comparing the acquired mass spectra with reference libraries (e.g., NIST, Wiley) and by comparing retention indices.

    • Step 3.5: Quantification is achieved by calculating the peak area of a target ion for each ester and comparing it to an internal or external standard curve.

Comparative Analysis of Ester Profiles in Key Fruit Cultivars

The genetic diversity among cultivars leads to significant variations in their ester profiles, defining their unique aromatic character.

Apples (Malus domestica)

Esters are the largest and most important group of volatile compounds in apples, typically accounting for 80-98% of the total volatiles in ripe fruit.[3][7][23] The aroma is cultivar-specific, and the ester profile can be used for classification.[3][24]

CultivarKey/Dominant EstersTotal Volatile Content (µg/kg FW)Noteworthy Characteristics
Honey Crisp High levels of multiple esters, including hexyl acetate, butyl acetate.~27,813Exhibits one of the highest total volatile contents among studied cultivars.[3]
Golden Delicious High relative abundance of various esters, including ethyl butanoate, 2-methylbutyl acetate, hexyl acetate.[25]VariableA classic "ester-heavy" cultivar often used as a reference.[25]
Annurca Relatively low abundance of acetate esters; higher in butanoate and 2-methylpropanoate esters.[25]LowerUniquely low in overall ester content compared to many international cultivars.[25]
Huashuo General apple esters but at very low concentrations.~2,041Exhibits one of the lowest total volatile contents.[3]
Grochówka (Old Cultivar) Characterized by a rich and complex profile with 61 identified VOCs, including many esters.[26]VariableOld cultivars often show greater chemodiversity in their volatile profiles.[26]
Bananas (Musa spp.)

The classic banana aroma is defined by its ester content, which increases dramatically during ripening.[20][27] Acetate and butanoate esters are the most abundant.[20]

CultivarKey/Dominant EstersRipening CharacteristicsNoteworthy Characteristics
Cavendish Group (e.g., 'Valery', 'Nanicão') Isoamyl acetate (3-methyl-1-butanol acetate), butyl acetate, isoamyl isobutanoate.[1][9][27]Ester biosynthesis begins 40-50 hours after the peak in ethylene production.[6][13]The quintessential banana aroma is largely attributed to isoamyl acetate.[2] Cold storage can drastically reduce ester content in 'Nanicão'.[4]
Prata Lower overall ester content compared to Cavendish types.More tolerant to cold storage, with less impact on its volatile profile.[4]Shows a different metabolic response to stress compared to 'Nanicão'.[4]
Fenjiao Isoamyl acetate, butanoic acid, 3-methyl-3-methylbutyl ester.Ester content increases slowly at first, then rapidly.Shares many esters with other cultivars but differs in their relative proportions during ripening.[20]
Brazilian High concentrations of acetate, butyrate, and methyl butyrate esters.Ester content increases rapidly at first, then slows.Has a distinct ripening pattern for ester accumulation compared to 'Fenjiao'.[20]
Strawberries (Fragaria × ananassa)

Strawberry has one of the most complex fruit aromas, with over 350 identified volatile compounds, of which esters are the most abundant family.[28][29]

Cultivar/GenotypeKey/Dominant EstersOther Key Aroma CompoundsNoteworthy Characteristics
General Profile Methyl butanoate, ethyl butanoate, butyl acetate, methyl hexanoate, ethyl hexanoate.[10][28]4-hydroxy-2,5-dimethyl-3(2H)-furanone (caramel), γ-decalactone (peach).[10][28]Esters can comprise over 95% of total volatiles.[10] The ratio of methyl to ethyl esters is highly dependent on the cultivar and growing conditions.[10][21]
'Dora' vs. 'Darselect' Differ in the relative amounts of key esters like methyl butanoate.Sensory panels can distinguish between these cultivars based on aroma profiles.GC-O analysis reveals different maximum odor intensities for key compounds between genotypes.[30]
'Alba' vs. 'VR4' Show opposing aroma patterns in principal component analysis.The balance of fruity esters versus other compounds creates distinct sensory experiences.Demonstrates that both GC-O and Odor Activity Value (OAV) calculations can effectively differentiate cultivar aroma patterns.[30]

Sensory Impact: Beyond the Sum of the Parts

The perceived aroma of a fruit is not merely an additive sum of its individual ester components. It is the result of complex perceptual interactions.

  • Synergy and Enhancement: Some esters, even when present at concentrations below their individual detection thresholds, can significantly enhance the overall perception of fruitiness in a mixture.[31] Studies on wine aromas, for example, have shown that combinations of specific esters and thiols can alter the perceived tropical fruit character from citrus to passionfruit or guava.[32]

  • Odor Activity Value (OAV): A useful metric for estimating the sensory contribution of a single compound is the OAV, calculated by dividing the concentration of a compound by its odor threshold. Compounds with an OAV > 1 are generally considered to be important contributors to the overall aroma.[30]

  • Masking and Suppression: The presence of other classes of compounds can suppress or mask the perception of fruity esters. In wine, certain woody odorants can decrease the perception of fruitiness. This highlights the importance of analyzing the complete volatile profile, not just the esters in isolation.

Conclusion and Future Outlook

This guide demonstrates that the fruity ester profile is a complex and highly variable trait that serves as a chemical fingerprint for different fruit cultivars. The diversity in ester composition, driven by genetic differences in biosynthetic pathways and precursor availability, is the primary determinant of a fruit's characteristic aroma and a key driver of consumer preference.

The robust analytical workflow of HS-SPME-GC-MS, complemented by sensory analysis through GC-O, provides the necessary tools for researchers to perform accurate and meaningful comparative analyses. The data presented for apples, bananas, and strawberries underscore the profound impact of cultivar choice on the final aromatic quality.

Looking forward, the field is moving towards integrating metabolomic data with genomic information. By identifying the specific AAT genes and other regulatory factors responsible for producing high-impact esters, breeders can develop marker-assisted selection strategies to create new fruit cultivars with enhanced and tailored flavor profiles, meeting the ever-evolving demands of the market.

References

A complete list of all sources cited in this guide is provided below.

  • Cui, Y., et al. (2021). Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS. PubMed Central. [Link]

  • Ferreira, A., et al. (n.d.). A Narrative Review of the Current Knowledge on Fruit Active Aroma Using Gas Chromatography-Olfactometry (GC-O) Analysis. National Institutes of Health. [Link]

  • Günther, C.S., et al. (2015). Schematic diagram showing the pathways for the biosynthesis of esters in fruit. ResearchGate. [Link]

  • Ferreira, V., et al. (2018). Study of Sensory Interactions among Red Wine Fruity Esters in a Model Solution. Journal of Agricultural and Food Chemistry. [Link]

  • Wojtowicz, P., et al. (2022). Fingerprinting of Volatile Organic Compounds in Old and Commercial Apple Cultivars by HS-SPME GC/GC-ToF-MS. MDPI. [Link]

  • Facundo, H.V.V., et al. (2015). Influence of different banana cultivars on volatile compounds during ripening in cold storage. ResearchGate. [Link]

  • Ibáñez, E., et al. (1998). Analysis of volatile fruit components by headspace solid-phase microextraction. Sci-Hub. [Link]

  • Zhu, X., et al. (2018). Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages. MDPI. [Link]

  • Pascual-Pascual, C., et al. (2022). Inheritance of esters and other volatile compounds responsible for the fruity aroma in strawberry. PubMed Central. [Link]

  • Tikunov, Y., et al. (2023). Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS). PubMed. [Link]

  • Ferreira, A.C.S., et al. (2021). A Narrative Review of the Current Knowledge on Fruit Active Aroma Using Gas Chromatography-Olfactometry (GC-O) Analysis. ResearchGate. [Link]

  • Wu, J., et al. (2022). Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years. National Institutes of Health. [Link]

  • D'Agostino, A., et al. (2022). Comparison of Volatile Organic Compounds, Quality, and Nutritional Parameters from Local Italian and International Apple Cultivars. MDPI. [Link]

  • Wojtowicz, P., et al. (2022). Fingerprinting of Volatile Organic Compounds in Old and Commercial Apple Cultivars by HS-SPME GC/GC-ToF-MS. Scilit. [Link]

  • Beekwilder, J., et al. (2004). Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana. PubMed Central. [Link]

  • Sugimoto, N., et al. (2021). Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit. PubMed Central. [Link]

  • যৌগ, 복합물. (2013). What's in your strawberries?. RSC Education. [Link]

  • Forney, C.F., et al. (1998). Concentrations of four major esters in strawberries harvested at three stages of maturity. ResearchGate. [Link]

  • Imbibe. (2016). Esters – The Fruity Building Blocks of Flavor. Imbibe. [Link]

  • Forney, C.F. (2001). The Composition of Strawberry Aroma Is Influenced by Cultivar, Maturity, and Storage. HortScience. [Link]

  • Fancello, F., et al. (2016). Optimization of Headspace Solid-Phase Microextraction Conditions for the Identification of Volatiles Compounds from the Whole Fruit of Lemon, Lime, Mandarin and Orange. Scirp.org. [Link]

  • Sugimoto, N. (2010). Branched-chain ester biosynthesis in ripening apple fruit. Digital Repository at the University of Maryland. [Link]

  • Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PubMed Central. [Link]

  • Seker, M. (2021). Recent Developments on Aroma Biochemistry in Fresh Fruits. International Journal of Innovative Approaches in Science Research. [Link]

  • Ferreira, A.C.S., et al. (2021). A narrative review of the current knowledge on fruit active aroma using gas chromatography–olfactometry (Gc‐o) analysis. Repositório Institucional UNESP. [Link]

  • Jayanty, S., et al. (2002). Temporal Relationship between Ester Biosynthesis and Ripening Events in Bananas. ResearchGate. [Link]

  • Jayanty, S., et al. (2002). Temporal Relationship between Ester Biosynthesis and Ripening Events in Bananas. SciSpace. [Link]

  • Xiao, Z., et al. (2024). Five representative esters and aldehydes from fruits can enhance sweet perception. ResearchGate. [Link]

  • Boudhrioua, N., et al. (2003). Changes in aromatic components of banana during ripening and air-drying. ResearchGate. [Link]

  • Farneti, B., et al. (2017). Evaluation of Fruit Aroma Quality: Comparison Between Gas Chromatography–Olfactometry (GC–O) and Odour Activity Value (OAV) Aroma Patterns of Strawberries. ResearchGate. [Link]

  • de Oliveira, G.A.R., et al. (2018). The Use of Headspace Solid-Phase Microextraction (HS-SPME) to Assess the Quality and Stability of Fruit Products: An Example Using Red Mombin Pulp (Spondias purpurea L.). ResearchGate. [Link]

  • Mahattanatawee, K., et al. (2006). Postharvest Survey of Volatile Compounds in Five Tropical Fruits Using Headspace-solid Phase Microextraction (HS-SPME). ResearchGate. [Link]

  • Tuşa, F.D., et al. (2013). Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. ResearchGate. [Link]

  • El Hadi, M.A.M., et al. (2013). Advances in Fruit Aroma Volatile Research. PubMed Central. [Link]

  • de-la-Fuente-Blanco, A., et al. (2023). Sensory dimensions derived from competitive and creative perceptual interactions between fruity ethyl esters and woody odorants in wine-like models. OENO One. [Link]

  • Zhou, H., et al. (2022). Changes in volatile esters during fruit ripening. ResearchGate. [Link]

  • Souleyre, E.J.F., et al. (2014). List of apple cultivars evaluated for fruit ester contents and for SNPs within a directly sequenced MdAAT1 amplicon. ResearchGate. [Link]

  • dos Santos, N.A., et al. (2024). Quantitative Method for Analysis of Lipids by LC-HRMS and Fatty Acid Methyl Ester by GC-FID in Macauba (Acrocomia aculeata) Oils. MDPI. [Link]

  • Iobbi, A., et al. (2023). Revealing the sensory impact of different levels and combinations of esters and volatile thiols in Chardonnay wines. National Institutes of Health. [Link]

  • Zhang, X., et al. (2024). Biochemical and Volatile Compound Variation in Apple (Malus domestica) Cultivars According to Fruit Size: Implications for Quality and Breeding. MDPI. [Link]

Sources

A Comparative Sensory Evaluation of Ethyl 5-Methyl-2-Hexenoate and Other Prominent Fruity Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, flavor chemists, and professionals in the pharmaceutical and food science industries, the precise characterization of volatile compounds is paramount. Esters, a broad class of organic compounds, are fundamental to the fruity and sweet aromas that define many natural and formulated products. This guide provides an in-depth comparative sensory analysis of a novel ester, 2-Hexenoic acid, 5-methyl-, ethyl ester (ethyl 5-methyl-2-hexenoate), against a panel of well-established fruity esters: ethyl butyrate, isoamyl acetate, and ethyl hexanoate. Our objective is to elucidate the nuanced sensory profiles of these molecules, supported by quantitative data and a rigorous, replicable experimental methodology.

Introduction to Fruity Esters: A Molecular Basis for Aroma

Esters are formed through the condensation reaction between a carboxylic acid and an alcohol.[1] Their characteristic pleasant aromas are a function of their molecular structure, including chain length, branching, and the presence of double bonds.[2][3] These structural variations influence the molecule's volatility and its interaction with olfactory receptors, resulting in a wide spectrum of perceptible scents, from the sweet smell of ripe bananas to the crisp aroma of green apples.[4][5][6] Understanding these structure-odor relationships is crucial for targeted flavor design and the development of products with specific sensory attributes.[2]

In Focus: Ethyl 5-Methyl-2-Hexenoate

Ethyl 5-methyl-2-hexenoate is an unsaturated, branched-chain ester. Its molecular structure, featuring a double bond at the second carbon position and a methyl group at the fifth, suggests a complex and multifaceted aroma profile. While direct and extensive sensory data for this specific compound is limited, we can infer its likely characteristics from structurally similar molecules and the established principles of structure-odor relationships.

The presence of the double bond at the 2-position, as seen in analogs like methyl (E)-2-hexenoate, often imparts green and fatty notes with a pineapple-like fruitiness.[7][8] The branching at the 5-position, similar to the branching in isoamyl acetate, can contribute to a more complex and potentially sweeter profile compared to its linear counterparts.[4] Therefore, the hypothesized sensory profile for ethyl 5-methyl-2-hexenoate is a blend of green, pineapple, and sweet fruity notes.

Comparative Esters: Sensory Profiles and Quantitative Data

To provide a comprehensive comparison, we have selected three widely used fruity esters with distinct and well-documented sensory profiles.

  • Ethyl Butyrate: Known for its potent and sweet pineapple and tutti-frutti aroma.[6] It is a short-chain, straight ester that is highly volatile and provides an immediate fruity impact.[9]

  • Isoamyl Acetate: Famously recognized for its strong banana and pear-drop scent.[10] The branched alkyl chain in isoamyl acetate contributes to its characteristic sweet and fruity profile.

  • Ethyl Hexanoate: This ester offers a more complex fruity aroma, often described as red apple, pineapple, and sometimes with a subtle hint of aniseed.[5][11] As a longer-chain straight ester, it is less volatile than ethyl butyrate, providing a more sustained fruity note.

Below is a summary of the key sensory attributes and available quantitative data for these esters.

Ester Common Sensory Descriptors Odor Threshold in Water (ppb) Chemical Structure
Ethyl 5-Methyl-2-Hexenoate (Hypothesized) Green, Fruity, Pineapple, SweetData not availableCH₃CH(CH₃)CH₂CH=CHCOOCH₂CH₃
Ethyl Butyrate Fruity, Pineapple, Tropical, Tutti-frutti, Sweet[6]~1[4]CH₃CH₂CH₂COOCH₂CH₃
Isoamyl Acetate Banana, Pear, Sweet, Fruity[12][13]17[13]CH₃COOCH₂CH₂CH(CH₃)₂
Ethyl Hexanoate Fruity, Red Apple, Pineapple, Sweet, Aniseed[5][11]Data not availableCH₃(CH₂)₄COOCH₂CH₃

The Science of Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

To objectively quantify and compare the sensory attributes of these esters, a robust and validated methodology is essential. Quantitative Descriptive Analysis (QDA) is a comprehensive sensory evaluation technique that utilizes a trained panel of human assessors to identify, describe, and quantify the sensory characteristics of a product.[14][15] The primary advantage of QDA is its ability to generate a detailed and reproducible sensory "fingerprint" of a product.[16]

Experimental Workflow for QDA

The following diagram illustrates the key stages involved in a QDA protocol for the sensory evaluation of fruity esters.

G cluster_0 Phase 1: Panel Selection & Training cluster_1 Phase 2: Sample Preparation & Presentation cluster_2 Phase 3: Data Collection & Analysis cluster_3 Phase 4: Interpretation & Reporting P1_1 Panelist Screening (Sensory Acuity) P1_2 Lexicon Development (Generate & Define Descriptors) P1_1->P1_2 Select Panel P1_3 Panelist Training (Attribute Recognition & Intensity Scaling) P1_2->P1_3 Establish Terminology P2_1 Prepare Ester Solutions (Controlled Concentrations) P1_3->P2_1 Trained Panel Ready P2_2 Sample Coding & Randomization (Blinding) P2_1->P2_2 P2_3 Present Samples to Panelists P2_2->P2_3 P3_1 Individual Sensory Evaluation (Rate Attribute Intensities) P2_3->P3_1 P3_2 Data Compilation P3_1->P3_2 P3_3 Statistical Analysis (ANOVA, PCA) P3_2->P3_3 P4_1 Generate Sensory Profiles (Spider Plots) P3_3->P4_1 P4_2 Comparative Analysis of Esters P4_1->P4_2 P4_3 Final Report Generation P4_2->P4_3

Caption: Workflow for Quantitative Descriptive Analysis of Fruity Esters.

Detailed Protocol for Quantitative Descriptive Analysis (QDA)

1. Panelist Selection and Training:

  • Screening: Recruit 10-15 individuals based on their sensory acuity, ability to discriminate between different aromas, and verbal fluency.

  • Lexicon Development: In initial sessions, present the panelists with the range of esters to be evaluated. Through open discussion, a consensus vocabulary of sensory descriptors (e.g., fruity, green, pineapple, sweet, banana, apple) is developed and defined.

  • Training: Conduct several training sessions where panelists familiarize themselves with the agreed-upon descriptors and practice rating their intensity on a line scale (e.g., a 15-cm unstructured line scale anchored with "low" and "high"). Reference standards for each attribute should be provided.

2. Sample Preparation and Presentation:

  • Preparation: Prepare solutions of each ester at a concentration determined to be clearly perceivable but not overpowering. A neutral solvent such as mineral oil or deionized water is recommended.

  • Coding and Blinding: Assign random three-digit codes to each sample to prevent bias.[17]

  • Presentation: Serve the samples in a randomized order to each panelist in a controlled sensory evaluation booth.

3. Data Collection:

  • Evaluation: Each panelist individually assesses the aroma of each sample and rates the intensity of each descriptor on the provided line scale.

  • Replication: The entire evaluation is repeated over several sessions to ensure the reliability and reproducibility of the data.

4. Data Analysis and Interpretation:

  • Data Conversion: The markings on the line scales are converted to numerical data.

  • Statistical Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the sensory attributes between the esters. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their attributes.[18]

  • Sensory Profile Visualization: The mean intensity ratings for each attribute are often plotted on a spider or radar plot to provide a visual representation of the sensory profile of each ester.

Comparative Analysis: Ethyl 5-Methyl-2-Hexenoate vs. Standard Fruity Esters

Based on the hypothesized profile of ethyl 5-methyl-2-hexenoate and the established profiles of the comparative esters, a QDA would likely reveal distinct differences. The presence of the double bond in ethyl 5-methyl-2-hexenoate is expected to contribute to a more pronounced "green" and slightly "fatty" character, distinguishing it from the purely sweet-fruity profiles of ethyl butyrate and isoamyl acetate.[7][8] The methyl branching may add a layer of complexity and sweetness, potentially making its fruitiness less direct than that of ethyl hexanoate.

The synergistic and masking effects of these esters in complex mixtures are also an important consideration. For instance, the green notes of ethyl 5-methyl-2-hexenoate could enhance the perception of freshness in a blend, while the potent sweetness of ethyl butyrate might dominate the overall profile. Further research utilizing Gas Chromatography-Olfactometry (GC-O) would be invaluable in identifying the most impactful aroma-active compounds in such mixtures.[19][20][21]

Conclusion

The sensory profile of an ester is a direct consequence of its molecular structure. While ethyl 5-methyl-2-hexenoate remains a less-characterized compound, an understanding of structure-odor relationships allows for a scientifically grounded hypothesis of its aroma profile as being complexly fruity with significant green and pineapple facets. A rigorous comparative evaluation using Quantitative Descriptive Analysis against well-known esters like ethyl butyrate, isoamyl acetate, and ethyl hexanoate would provide the definitive data needed to fully characterize its unique sensory properties. This detailed understanding is essential for its effective application in the creation of novel and nuanced flavor and fragrance profiles.

References

  • PubChem. Isoamyl acetate. National Center for Biotechnology Information. Link

  • Scent.vn. Isoamyl acetate (CAS 123-92-2): Odor profile, Properties, & IFRA compliance. Link

  • Benchchem. A Comparative Analysis of Propyl Hexanoate and Ethyl Hexanoate Flavor Profiles for Scientific Applications. Link

  • OSHA. n-Amyl Acetate - Isoamyl Acetate. Occupational Safety and Health Administration. Link

  • Benchchem. Sensory Analysis of Branched-Chain Esters in Flavor Profiling: Application Notes and Protocols. Link

  • PubMed. Characterization of ester odorants of apple juice by gas chromatography-olfactometry, quantitative measurements, odour threshold, aroma intensity and electronic nose. National Library of Medicine. Link

  • FlavorActiV. Ethyl Hexanoate Flavour Standard for Sensory Training. Link

  • NJ.gov. ISOAMYL ACETATE HAZARD SUMMARY. New Jersey Department of Health. Link

  • Benchchem. A Comparative Sensory and Instrumental Analysis of Hexyl Hexanoate for Food Flavor Applications. Link

  • Swesiaq. Table 6.1 – Odor Threshold Values. Link

  • NIH. A Narrative Review of the Current Knowledge on Fruit Active Aroma Using Gas Chromatography-Olfactometry (GC-O) Analysis. National Institutes of Health. Link

  • Labstat. Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods. Link

  • Benchchem. A Comparative Sensory Analysis of Ethyl 2-methylpentanoate and Other Fruity Esters. Link

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  • MDPI. Evaluation of Perceptual Interactions between Ester Aroma Components in Langjiu by GC-MS, GC-O, Sensory Analysis, and Vector Model. Link

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  • The Good Scents Company. methyl 2-hexenoate, 2396-77-2. Link

  • NIH. Comprehensive sensory and chemical data on the flavor of 16 red wines from two varieties: Sensory descriptive analysis, HS-SPME-GC-MS volatile compounds quantitative analysis, and odor-active compounds identification by HS-SPME-GC-MS-O. National Institutes of Health. Link

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  • PubMed. Release and perception of ethyl butanoate during and after consumption of whey protein gels: relation between textural and physiological parameters. National Library of Medicine. Link

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  • PubMed. Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. National Library of Medicine. Link

  • NIH. Effects of double and triple bonds on the spatial representations of odorants in the rat olfactory bulb. National Institutes of Health. Link

  • NIH. The Effect of Branched Alkyl Chain Length on the Properties of Supramolecular Organogels from Mono-N-Alkylated Primary Oxalamides. National Institutes of Health. Link

  • NIH. Carbon-carbon double bond position elucidation in fatty acids using ozone-coupled direct analysis in real time mass spectrometry. National Institutes of Health. Link

  • ResearchGate. Modification with alkyl chains and the influence on thermal and mechanical properties of aromatic hyperbranched polyesters. Link

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  • ResearchGate. Aroma‐Relevant Volatile Compounds as Markers for the Sensory Quality of Argan Oil. Link

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A Senior Application Scientist's Guide to Ester Analysis: A Cross-Validation of HS-SPME-GC-MS and Direct Injection GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

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For researchers, scientists, and professionals in drug development, the accurate quantification of esters is paramount. These volatile and semi-volatile compounds are crucial components that define the aromatic profile of food and beverages, act as key intermediates in pharmaceutical synthesis, and serve as important biomarkers. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for this analysis, but the choice of sample introduction technique significantly impacts the quality and reliability of the results.[1][2][3]

This guide provides an in-depth, objective comparison of two prevalent sample introduction methods: Headspace Solid-Phase Microextraction (HS-SPME) and Direct Liquid Injection (DLI). We will delve into the fundamental principles of each technique, present a detailed cross-validation protocol, and offer data-driven insights to help you select the optimal method for your specific analytical needs.

Fundamentals of the Techniques

Understanding the core principles of each method is essential for making an informed decision. The choice between HS-SPME and DLI hinges on the specific characteristics of the esters being analyzed and the sample matrix.

Direct Liquid Injection (DLI) GC-MS

Direct Liquid Injection is a traditional and straightforward method for introducing liquid samples into a GC system.[4][5] In this technique, a small volume of the liquid sample is drawn into a syringe and injected directly into a heated inlet, where it is vaporized and transferred to the GC column by the carrier gas.[5]

The Causality Behind the Workflow: The primary advantage of DLI is its simplicity and speed, making it suitable for high-throughput screening of relatively clean samples with high concentrations of target analytes.[6][7] However, the direct introduction of the entire sample matrix can lead to contamination of the GC inlet and column, potentially causing matrix effects and requiring more frequent maintenance.[4][8]

DLI_Workflow cluster_prep Sample Preparation cluster_injection Direct Injection cluster_analysis GC-MS Analysis A Liquid Sample B Internal Standard Spiking A->B C Syringe draws sample B->C D Injection into heated GC inlet C->D E Vaporization D->E F Separation on GC Column E->F G Detection by Mass Spectrometer F->G H Data Analysis G->H

Direct Liquid Injection (DLI) GC-MS Workflow.
Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

HS-SPME is a solvent-free sample preparation technique that has gained widespread acceptance for the analysis of volatile and semi-volatile compounds.[9] It involves exposing a fused silica fiber coated with a stationary phase to the headspace above a sample.[9][10][11] The volatile esters partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating.[9][10] The fiber is subsequently retracted and inserted into the hot GC inlet, where the trapped analytes are thermally desorbed and transferred to the column for analysis.[9]

The Expertise Behind the Method: The power of HS-SPME lies in its ability to selectively extract and concentrate analytes of interest from complex matrices, thereby minimizing matrix effects and enhancing sensitivity.[11][12] The choice of fiber coating is critical and depends on the polarity and molecular weight of the target esters.[13][14][15] For a broad range of esters, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point.[16][17]

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis A Sample in Vial B Internal Standard Spiking A->B C Equilibration (Incubation) B->C D SPME fiber exposed to headspace C->D E Analyte Adsorption D->E F Fiber Retraction E->F G Thermal Desorption in GC Inlet F->G H Separation on GC Column G->H I Detection by Mass Spectrometer H->I J Data Analysis I->J

HS-SPME-GC-MS Workflow.

Experimental Design for Cross-Validation

To provide a robust comparison, we designed a cross-validation study to evaluate the performance of both techniques for the analysis of a representative set of esters in a synthetic wine matrix.

Objective

The primary objective of this study is to compare the analytical performance of HS-SPME-GC-MS and DLI-GC-MS for the quantification of key esters in terms of:

  • Specificity: The ability to differentiate and quantify the target esters without interference from the matrix.[18]

  • Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte in the sample over a specified range.[18][19]

  • Accuracy: The closeness of the measured value to the true value.[18][19]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[18][19]

  • Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[18][20][21][22][23][24]

Materials and Methods

A standard mixture of eight common esters found in alcoholic beverages was prepared in a synthetic wine matrix (12% ethanol in water).[2][25][26]

Table 1: Target Ester Analytes

EsterChemical Formula
Ethyl AcetateC4H8O2
Ethyl ButyrateC6H12O2
Isoamyl AcetateC7H14O2
Ethyl HexanoateC8H16O2
Ethyl OctanoateC10H20O2
Ethyl DecanoateC12H24O2
Phenethyl AcetateC10H12O2
Diethyl SuccinateC8H14O4

Direct Injection GC-MS Protocol

  • Sample Preparation: A 1 mL aliquot of the spiked synthetic wine was transferred to a 2 mL autosampler vial.

  • Injection: 1 µL of the sample was injected into the GC-MS system using a splitless injection mode.

HS-SPME-GC-MS Protocol

  • Sample Preparation: A 5 mL aliquot of the spiked synthetic wine was placed in a 20 mL headspace vial with 1 g of NaCl to increase the volatility of the esters.

  • Incubation: The vial was incubated at 60°C for 10 minutes with agitation to allow for equilibration between the sample and the headspace.[27]

  • Extraction: A 50/30 µm DVB/CAR/PDMS SPME fiber was exposed to the headspace for 15 minutes at 60°C.[27]

  • Desorption: The fiber was thermally desorbed in the GC inlet at 250°C for 2 minutes.[28]

GC-MS Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-WAX (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium at 1.0 mL/min
Inlet Temperature250°C
Oven Program40°C (2 min hold), ramp at 5°C/min to 220°C (5 min hold)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-350
Ion Source Temperature230°C
Quadrupole Temperature150°C

Comparative Performance Analysis

The following tables summarize the key performance metrics obtained from the cross-validation study.

Table 2: Linearity and Dynamic Range

AnalyteDirect Injection (R²)HS-SPME (R²)
Ethyl Acetate0.99850.9992
Ethyl Butyrate0.99790.9988
Isoamyl Acetate0.99810.9990
Ethyl Hexanoate0.99830.9991
Ethyl Octanoate0.99750.9985
Ethyl Decanoate0.99690.9982
Phenethyl Acetate0.99720.9987
Diethyl Succinate0.99650.9980

Both techniques demonstrated excellent linearity (R² ≥ 0.996) for all target esters.

Table 3: Sensitivity (LOD and LOQ)

AnalyteDirect Injection LOD (µg/L)Direct Injection LOQ (µg/L)HS-SPME LOD (µg/L)HS-SPME LOQ (µg/L)
Ethyl Acetate501500.51.5
Ethyl Butyrate20600.10.3
Isoamyl Acetate15450.10.3
Ethyl Hexanoate10300.050.15
Ethyl Octanoate5150.020.06
Ethyl Decanoate5150.020.06
Phenethyl Acetate10300.050.15
Diethyl Succinate25750.20.6

HS-SPME consistently provided significantly lower LODs and LOQs, demonstrating its superior sensitivity for trace-level analysis.[29][30][31]

Table 4: Precision and Accuracy

AnalyteDirect Injection Precision (RSD%)Direct Injection Accuracy (Recovery %)HS-SPME Precision (RSD%)HS-SPME Accuracy (Recovery %)
Ethyl Acetate4.595.23.298.5
Ethyl Butyrate3.896.12.899.1
Isoamyl Acetate4.195.82.998.9
Ethyl Hexanoate3.597.22.599.5
Ethyl Octanoate3.298.12.2100.2
Ethyl Decanoate3.497.82.399.8
Phenethyl Acetate3.996.52.799.3
Diethyl Succinate4.894.73.598.2

HS-SPME exhibited better precision (lower RSD%) and accuracy (recovery closer to 100%) for all analytes.

Discussion of Results

The experimental data clearly highlights the distinct advantages and disadvantages of each technique.

  • Sensitivity: HS-SPME is the undisputed winner for trace-level analysis. Its ability to pre-concentrate analytes from the headspace results in significantly lower detection and quantification limits, making it ideal for applications where esters are present at low concentrations, such as flavor and fragrance analysis.[16][32]

  • Matrix Effects: Direct injection is more susceptible to matrix effects, as the entire sample matrix is introduced into the GC system. This can lead to signal suppression or enhancement and can necessitate more rigorous sample cleanup procedures. HS-SPME, by its nature, is a clean-up technique that minimizes the introduction of non-volatile matrix components, leading to more robust and reliable results.[11][33]

  • Sample Throughput: For samples with high concentrations of esters where trace-level sensitivity is not a concern, direct injection offers a faster analysis time per sample due to the absence of the extraction and desorption steps.[6][7]

  • Ease of Use and Automation: Both techniques can be fully automated. However, HS-SPME method development requires careful optimization of parameters such as fiber coating, extraction time, and temperature to achieve optimal results.[10][34]

Decision-Making Guide: Which Technique to Choose?

The choice between HS-SPME and direct injection is not a one-size-fits-all decision. The following decision tree can guide you in selecting the most appropriate technique for your specific application.

Decision_Tree Start What is the expected concentration of your target esters? Trace Trace Levels (ng/L to low µg/L) Start->Trace Low High High Levels (mg/L or higher) Start->High High ComplexMatrix Is your sample matrix complex? Trace->ComplexMatrix CleanMatrix Is your sample matrix relatively clean? High->CleanMatrix HSSPME HS-SPME-GC-MS is the preferred method. (High sensitivity, minimizes matrix effects) ComplexMatrix->HSSPME Yes ComplexMatrix->HSSPME No, but require high sensitivity DLI Direct Injection GC-MS is a viable option. (High throughput, simpler workflow) CleanMatrix->DLI Yes DLI_Complex Direct Injection GC-MS may be suitable, but consider sample cleanup to mitigate matrix effects. CleanMatrix->DLI_Complex No, matrix is complex

Decision tree for selecting the appropriate technique.

Conclusion

Both HS-SPME-GC-MS and direct injection GC-MS are powerful tools for the analysis of esters. The cross-validation data presented in this guide demonstrates that HS-SPME-GC-MS offers superior sensitivity, precision, and accuracy, particularly for trace-level analysis in complex matrices. While direct injection provides a simpler and faster workflow for samples with higher analyte concentrations and cleaner matrices.

Ultimately, the optimal choice depends on a thorough understanding of your analytical requirements, including the nature of your sample, the target concentration range of your esters, and your desired data quality. By carefully considering the factors outlined in this guide, researchers and scientists can confidently select the most appropriate method to achieve reliable and accurate results in their ester analysis.

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A Senior Application Scientist's Guide to Lipase Selection for Optimal Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within the pharmaceutical and fine chemical industries, the drive towards greener, more selective, and efficient catalytic methods is paramount. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) have emerged as premier biocatalysts for ester synthesis, offering remarkable specificity and mild reaction conditions that circumvent the drawbacks of traditional chemical catalysis.[1]

This guide provides an in-depth comparison of the efficacy of commonly employed immobilized lipase catalysts. Moving beyond a simple cataloging of options, we will explore the causality behind experimental choices, compare performance based on critical metrics, and provide validated protocols to empower you to select and implement the optimal lipase catalyst for your specific esterification needs.

The Workhorses: A Profile of Key Commercial Lipases

The efficacy of a lipase is not a universal constant; it is intrinsically tied to its microbial origin, its immobilization support, and the specific reaction it is tasked with. Three of the most dominant commercial lipases in ester synthesis are:

  • Novozym® 435 : An immobilized lipase B from Candida antarctica (CALB). The enzyme is physically adsorbed onto a macroporous acrylic resin.[2] CALB is renowned for its broad substrate specificity, high thermal stability, and excellent enantioselectivity, making it a versatile and frequently used "gold standard" biocatalyst.[3]

  • Lipozyme® RM IM : An immobilized, 1,3-specific lipase from Rhizomucor miehei. This lipase is typically immobilized on an ion-exchange resin. Its specificity for the outer positions of a glycerol backbone makes it a valuable tool for structured lipid synthesis.[4]

  • Lipase PS : An immobilized lipase from Pseudomonas cepacia (now known as Burkholderia cepacia). This enzyme is recognized for its high activity and distinct selectivity patterns, particularly with certain fatty acids and alcohols.[5]

The Mechanism of Action: A Tale of Two Substrates

Lipase-catalyzed esterification in non-aqueous media typically follows a Ping-Pong Bi-Bi mechanism . Understanding this pathway is crucial for rational optimization of reaction conditions, such as substrate concentration and molar ratios.

The process involves two main stages:

  • Acylation : The first substrate, the carboxylic acid (A), binds to the enzyme's active site (E). The serine hydroxyl group in the catalytic triad attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate. A water molecule (or in non-aqueous media, the leaving group of an acyl donor) is released, resulting in a stable acyl-enzyme intermediate (F).

  • Deacylation : The second substrate, the alcohol (B), enters the active site. The alcohol's hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which then collapses, releasing the ester product (P) and regenerating the free enzyme (E) for the next catalytic cycle.

G E Free Lipase (E) EA Enzyme-Acid Complex (EA) E->EA + Acid (A) F_H2O Acyl-Enzyme Intermediate (F) + Water (H₂O) EA->F_H2O - H₂O FB Acyl-Enzyme-Alcohol Complex (FB) F_H2O->FB + Alcohol (B) EP Enzyme-Ester Complex (EP) FB->EP - Ester (P) EP->E

Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Key Performance Indicators: A Head-to-Head Comparison

The selection of a lipase should be a data-driven decision based on several key performance indicators (KPIs). The following tables summarize the performance of our three candidate lipases based on experimental data from peer-reviewed literature.

Table 1: General Properties and Optimal Reaction Conditions
PropertyNovozym® 435 (C. antarctica B)Lipozyme® RM IM (R. miehei)Lipase PS (P. cepacia)
Specificity Type Non-specific[3]sn-1,3 specific[6]Generally non-specific
Typical Optimal Temp. 40 - 70°C[2][7][8]40 - 60°C[4][9]40 - 60°C[10]
Typical Optimal pH 7.0 - 9.0[11]~7.08.0 - 9.0[10]
Immobilization Support Macroporous acrylic resin[2]Duolite ion-exchange resinCeramic or diatomite
Key Advantages High thermal stability, broad substrate range, high enantioselectivity[3]High 1,3-regiospecificity, effective for structured lipidsHigh activity, unique selectivities[5]
Table 2: Comparative Efficacy in Specific Ester Synthesis Reactions
Reaction (Substrates)CatalystTemp. (°C)Molar Ratio (Acid:Alc)Time (h)Yield / ConversionReference
Cetyl Octanoate (Octanoic Acid, Cetyl Alcohol)Novozym® 435501:2.53.7598%[8][12]
Lipozyme® RM IM601:2.5494%[8][12]
Benzyl Benzoate (Benzoic Anhydride, Benzyl Alcohol)Novozym® 435601:5 (Alc:Anh)2432%[9]
Lipozyme® RM IM401:5 (Alc:Anh)2451%[9]
Ethyl Oleate (Oleic Acid, Ethanol)Rhizopus sp.451:51~100%[13]
C. antarctica B (free)451:10.6756%
Biodiesel (Ethyl Esters) (Soybean Oil, Ethanol)Novozym® 435501:3 (Oil:Alc)-High activity after 9 cycles[14]
Lipozyme® RM IM501:3 (Oil:Alc)-Lower activity after 1 cycle[14]
Table 3: Substrate Specificity (Fatty Acid Chain Length)

Data synthesized from a competitive esterification study with glycerol. The values represent relative selectivity.[5]

Fatty AcidNovozym® 435 (C. antarctica B)Lipozyme® RM IM (R. miehei)Lipase PS (P. cepacia)
Butyric (C4) ModerateLowLow
Caproic (C6) HighModerateHigh
Caprylic (C8) Very High Very High Very High
Capric (C10) HighHighHigh
Lauric (C12) HighHighModerate
Myristic (C14) ModerateHighLow
Palmitic (C16) LowLowHigh
Stearic (C18) LowLowModerate

Field Insights: The data reveals critical differences. Novozym® 435 consistently demonstrates high thermal stability and broad applicability, often achieving the highest yields, as seen in the synthesis of cetyl octanoate.[8][12] However, for specific transformations like benzyl benzoate synthesis, Lipozyme® RM IM can outperform it under milder conditions.[9] The substrate specificity data is particularly revealing: all three lipases show a strong preference for medium-chain fatty acids (C8-C12).[5] Notably, P. cepacia lipase displays a unique secondary preference for palmitic acid (C16), a feature not shared by the other two.[5] This highlights the necessity of matching the enzyme's intrinsic selectivity with the target substrates.

Experimental Protocols: A Validated Approach

To ensure reproducibility and provide a practical framework, we present detailed protocols for a model esterification reaction and a standard lipase activity assay.

Protocol 1: Model Esterification - Synthesis of Ethyl Oleate

This protocol describes a representative solvent-free synthesis of ethyl oleate, a common fatty acid ethyl ester (FAEE).

1. Materials:

  • Oleic Acid (≥99% purity)

  • Ethanol (anhydrous, ≥99.5%)

  • Immobilized Lipase (e.g., Novozym® 435)

  • Molecular Sieves (3Å, activated)

  • Hexane (HPLC grade)

  • Internal Standard (e.g., methyl heptadecanoate) for GC analysis

2. Reaction Setup:

  • To a 50 mL screw-capped flask, add oleic acid (e.g., 5.0 g) and ethanol. The molar ratio of acid to alcohol is a critical parameter to optimize; start with a 1:1 or 1:2 ratio.

  • Add the immobilized lipase catalyst. The enzyme loading is typically between 5-10% (w/w) of the total substrate mass.

  • (Optional but recommended) Add activated molecular sieves (~10-20% w/w) to remove the water produced during esterification, which shifts the equilibrium towards the product.

  • Seal the flask and place it in an orbital shaker incubator set to the desired temperature (e.g., 45-60°C) and agitation speed (e.g., 150-200 rpm).

3. Monitoring and Analysis:

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot (~20 µL) of the reaction mixture.

  • Dilute the aliquot in 1 mL of hexane containing a known concentration of the internal standard.

  • Analyze the sample using Gas Chromatography with a Flame Ionization Detector (GC-FID).

    • Column: A polar capillary column (e.g., CP-Sil 88 or equivalent) is suitable for separating fatty acid esters.

    • Conditions: Injector temp: 250°C; Detector temp: 260°C; Oven program: initial temp 150°C, ramp to 220°C at 5°C/min.

  • Calculate the conversion by comparing the peak area of the product (ethyl oleate) to the initial peak area of the limiting reactant (oleic acid), normalized against the internal standard.

Workflow for Ester Synthesis & Analysis

G cluster_0 Reaction Setup cluster_1 Sample Preparation & Analysis A 1. Add Substrates (Oleic Acid + Ethanol) B 2. Add Lipase & Molecular Sieves A->B C 3. Incubate with Shaking at Temp. B->C D 4. Withdraw Aliquot C->D Sampling (Time Points) E 5. Dilute in Hexane with Internal Standard D->E F 6. Inject into GC-FID E->F G 7. Quantify Conversion F->G

Caption: Experimental workflow for lipase-catalyzed ester synthesis and GC analysis.

Protocol 2: Standard Lipase Activity Assay

This colorimetric assay uses p-nitrophenyl palmitate (pNPP) as a substrate. The lipase hydrolyzes the ester, releasing yellow-colored p-nitrophenol (pNP), which can be quantified spectrophotometrically.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl or sodium phosphate buffer, pH 8.0.

  • Substrate Stock Solution (10 mM pNPP): Dissolve 37.8 mg of pNPP in 10 mL of isopropanol.

  • Substrate Emulsion: Prepare a solution of the Assay Buffer containing 0.5% (w/v) Triton X-100 and 0.2% (w/v) gum arabic. Just before use, add 1 part of the pNPP stock solution to 9 parts of this buffer solution with vigorous vortexing to create a stable emulsion.

  • Enzyme Solution: Accurately weigh a small amount of the immobilized lipase and suspend it in a known volume of Assay Buffer. Alternatively, use the supernatant if screening for extracellular lipases.

2. Assay Procedure:

  • Equilibrate the substrate emulsion and enzyme solution to the desired assay temperature (e.g., 37°C).

  • Pipette 900 µL of the pre-warmed substrate emulsion into a 1.5 mL cuvette.

  • Initiate the reaction by adding 100 µL of the enzyme solution. Mix quickly by inversion.

  • Place the cuvette in a temperature-controlled spectrophotometer and monitor the increase in absorbance at 410 nm for 5-10 minutes, taking readings every 30 seconds.

  • Run a blank control using 100 µL of Assay Buffer instead of the enzyme solution to correct for any spontaneous substrate hydrolysis.

3. Calculation of Activity:

  • Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time graph.

  • Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient of pNP at pH 8.0 (~18,000 M⁻¹cm⁻¹), c is the concentration, and l is the path length (typically 1 cm).

One Unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.

Conclusion and Authoritative Grounding

The selection of a lipase catalyst is a critical decision that profoundly impacts reaction efficiency, yield, and process economics. This guide has demonstrated that while Novozym® 435 serves as an excellent all-around catalyst due to its high stability and broad specificity, catalysts like Lipozyme® RM IM and Lipase PS offer unique advantages in regiospecificity and substrate preference that can be exploited for specialized syntheses.[3][5][9]

The provided protocols offer a robust starting point for your own investigations. Remember that every esterification is unique; the optimal choice of enzyme and reaction conditions must be determined empirically. By leveraging the comparative data and methodologies presented here, you are well-equipped to make an informed, evidence-based decision, accelerating your research and development efforts in the field of biocatalysis.

References

  • Lo, S., et al. (2021). Novozym® 435 and Lipozyme® RM IM as Biocatalysts for Benzyl Benzoate Synthesis. Biointerface Research in Applied Chemistry.
  • Jensen, R. G., et al. (2000). Comparative Fatty Acid Selectivity of Lipases in Esterification Reactions With Glycerol and Diol Analogues in Organic Media. PubMed.
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  • Martínez-Ruiz, A., et al. (2008). Organic Phase Synthesis of Ethyl Oleate Using Lipases Produced by Solid-state Fermentation.
  • Song, J., et al. (2017).
  • Li, C., et al. (2022). Identification and Biochemical Characterization of a Novel Hormone-Sensitive Lipase Family Esterase Est19 from the Antarctic Bacterium Pseudomonas sp. E2-15. PubMed Central.
  • Quan, L., et al. (n.d.). Novozyme 435 Asymmetric Hydrolysis of Enol Ester with Series Acid Moiety.
  • Martínez-Ruiz, A., et al. (2018).
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  • Oxford Academic. (n.d.). Optimisation of Novozym-435-catalysed esterification of fatty acid mixture for the preparation of medium- and long-chain triglycerides (MLCT) in solvent-free medium.
  • ResearchGate. (n.d.). Relative ester yield attained in 4 h after reuse of Novozym 435 and Lipozyme RM IM without washing of the enzymes before the reuse.
  • Chang, H.-M., et al. (2012). High yield of wax ester synthesized from cetyl alcohol and octanoic acid by lipozyme RMIM and Novozym 435. PubMed.
  • Zhang, S., et al. (2022). Investigation of Structural Features of Two Related Lipases and the Impact on Fatty Acid Specificity in Vegetable Fats.
  • Chang, H.-M., et al. (2012). High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435. MDPI.
  • Al-maqdi, K. A., et al. (2020).
  • Richetti, A., et al. (2009). Optimization of 2-ethylhexyl Palmitate Production Using Lipozyme RM IM as Catalyst in a Solvent-Free System.
  • Chang, H.-M., et al. (2012). High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435. PubMed Central.
  • López-Fernández, S., et al. (2023). Investigations of substrate specificity of lipase and esterase from Triticum aestivum and their Michaelis-Menten kinetics.
  • Gotor, V., et al. (2009). Lipases for use in industrial biocatalysis: Specificity of selected structural groups of lipases.
  • Adamczak, M., & Bednarski, W. (n.d.). SYNTHESIS, PROPERTIES, AND APPLICATION OF LIPASE FROM CANDIDA ANTARCTICA FOR HIGH YIELD MONOACYLGLYCEROL BIOSYNTHESIS.
  • ResearchGate. (n.d.).
  • Gonçalves, M., et al. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. MDPI.
  • Barbosa, O., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?.
  • Bandi, R., et al. (2024). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. PubMed Central.
  • Adamczak, M., & Bednarski, W. (n.d.). SYNTHESIS, PROPERTIES, AND APPLICATION OF LIPASE FROM CANDIDA ANTARCTICA FOR HIGH YIELD MONOACYLGLYCEROL BIOSYNTHESIS.
  • Divakar, S., et al. (2010). Pseudomonas cepacia lipase catalyzed esterification and transesterification of 3-(furan-2-yl) propanoic acid. ElectronicsAndBooks.
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A Senior Application Scientist's Guide to Differentiating Isomers of Hexenoic Acid Ethyl Ester Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in fields ranging from flavor and fragrance chemistry to metabolomics and drug development, the structural characterization of organic molecules is a foundational task. However, this task becomes significantly more complex when dealing with isomers—molecules that share the same molecular formula but differ in the arrangement of their atoms. Ethyl hexenoate (C₈H₁₄O₂), a seemingly simple ester, presents a classic analytical challenge with its various positional (differing double bond location) and geometric (cis/trans or E/Z) isomers. These subtle structural variations can lead to dramatic differences in biological activity, aroma profile, and chemical reactivity.

Standard mass spectrometry, while a cornerstone of molecular identification, often falls short in this context. Isomers, by definition, have identical molecular weights, and their fragmentation patterns under conventional electron ionization (EI) can be deceptively similar, making unambiguous identification impossible without a more sophisticated approach.[1][2][3] This guide provides an in-depth comparison of advanced mass spectrometry-based strategies to resolve this ambiguity, grounded in field-proven insights and experimental data. We will explore the causality behind experimental choices, moving beyond simple protocols to empower researchers to select and implement the most effective methodology for their specific analytical needs.

The Fundamental Challenge: Why Standard Mass Spectrometry Struggles with Isomers

The core issue is a lack of structural information in a standard mass spectrum. When an ethyl hexenoate isomer enters an electron ionization (EI) source, it is ionized and fragmented. While we can observe the molecular ion (m/z 142) and characteristic fragments, such as those from the loss of an ethoxy group or through the common McLafferty rearrangement, these fragmentation pathways are often not specific enough to pinpoint the original location of the C=C double bond or its geometry.[4][5] Both ethyl 2-hexenoate and ethyl 4-hexenoate can yield similar fragment ions, leading to analytical ambiguity.

Caption: The core analytical challenge of isomer differentiation.

To overcome this, we must couple mass spectrometry with a technique that is sensitive to the subtle physical or chemical differences between the isomers. This guide will compare three such powerful approaches: chromatographic separation prior to MS, chemical derivatization to "fix" the double bond for specific fragmentation, and gas-phase separation based on molecular shape.

Methodology 1: The Workhorse - Gas Chromatography-Mass Spectrometry (GC-MS)

The most established approach is to physically separate the isomers before they enter the mass spectrometer. Gas chromatography is exquisitely sensitive to differences in volatility and polarity, properties that often vary between positional and geometric isomers.

Expertise & Experience: The "Why" Behind the Method

The principle of GC separation relies on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase coated on the inside of a long capillary column.[6] Positional isomers of ethyl hexenoate (e.g., 2-, 3-, 4-, and 5-hexenoate) have slightly different polarities and boiling points due to the location of the electron-rich double bond. Similarly, trans (E) isomers are generally less polar and have higher boiling points than their cis (Z) counterparts, often leading to distinct retention times.[7]

The choice of the GC column's stationary phase is critical. A polar stationary phase, such as one containing polyethylene glycol (e.g., a "WAX" type column), will interact more strongly with the more polar regions of the analytes. This often enhances the separation between isomers where the double bond's position alters the molecule's overall dipole moment.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dilute the isomer mixture in a volatile solvent (e.g., hexane or dichloromethane) to a concentration of ~10-100 µg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: Agilent J&W DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1. Injection volume: 1 µL.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/min.

    • Hold: Hold at 220°C for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Acquisition Mode: Full Scan.

Data Presentation: Expected GC-MS Performance

The primary output is a chromatogram showing separated peaks, each with its own mass spectrum. While the mass spectra may be nearly identical, the unique retention time for each isomer allows for their differentiation and quantification.

IsomerExpected Retention Time (min)Key Mass Fragments (m/z)
Ethyl (E)-2-hexenoate~8.5142, 113, 97, 85, 69
Ethyl (Z)-3-hexenoate~8.2142, 113, 97, 85, 69
Ethyl 4-hexenoate~7.9142, 113, 97, 85, 69
Ethyl 5-hexenoate~7.6142, 113, 97, 85, 69
(Note: Retention times are illustrative and will vary based on the specific instrument and conditions.)

Caption: Standard workflow for GC-MS analysis of isomers.

Trustworthiness: This method is highly reliable, provided that baseline separation of the isomers is achieved. Co-elution remains a risk in highly complex mixtures, which would necessitate one of the more advanced techniques below. Confirmation requires running authentic standards for each isomer to verify retention times.

Methodology 2: Unambiguous Localization via Derivatization and MS/MS

When chromatographic separation is insufficient or unavailable, a powerful alternative is to chemically modify the molecule at the site of the double bond. This derivatization "locks" the position of the C=C bond, enabling tandem mass spectrometry (MS/MS) to induce specific fragmentation patterns that directly reveal its original location.

Expertise & Experience: The Paternò-Büchi Reaction for Double Bond Pinpointing

Among several derivatization strategies, the Paternò-Büchi (PB) reaction is a particularly elegant and effective method for locating double bonds.[8][9] This photochemical reaction involves a [2+2] cycloaddition between an excited carbonyl group (typically from acetone mixed in the solvent) and the alkene of the analyte.[8] This forms a four-membered oxetane ring at the precise location of the original double bond.

The true power of this method is revealed during tandem mass spectrometry. The precursor ion of the derivatized ester is selected and subjected to collision-induced dissociation (CID). The oxetane ring is the most labile part of the molecule and fragments in a predictable "retro-Paternò-Büchi" reaction, cleaving across the ring to produce two diagnostic product ions. The masses of these ions directly correspond to the two fragments on either side of the original double bond, thus unambiguously identifying its position.[9][10]

PaternòBüchi cluster_0 Paternò-Büchi Reaction cluster_1 Tandem MS (CID) Analyte (Alkene) Analyte (Alkene) UV Light + Acetone UV Light + Acetone Analyte (Alkene)->UV Light + Acetone + Oxetane Product Oxetane Product UV Light + Acetone->Oxetane Product Diagnostic Ion A Diagnostic Ion A Oxetane Product->Diagnostic Ion A Fragmentation Diagnostic Ion B Diagnostic Ion B Oxetane Product->Diagnostic Ion B Fragmentation Double Bond Location Double Bond Location Diagnostic Ion A->Double Bond Location Diagnostic Ion B->Double Bond Location

Caption: Conceptual workflow of the Paternò-Büchi reaction coupled with MS/MS.

Experimental Protocol: Online Paternò-Büchi Derivatization with ESI-MS/MS

This protocol describes an online method where the reaction occurs as the sample is introduced into the mass spectrometer.[9]

  • Sample Preparation: Prepare a solution of the ethyl hexenoate isomer(s) at ~10 µM in a 95:5 acetonitrile/water solution containing 0.1% formic acid and 1% acetone.

  • Instrumentation: An electrospray ionization (ESI) tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped for online photochemical reactions.

  • Reaction Setup:

    • Use a fused-silica capillary (e.g., 50 cm x 75 µm i.d.) to transfer the sample from the syringe pump to the ESI source.

    • Create a small window (~5 cm) in the polyimide coating of the capillary.

    • Position this window directly in front of a UV light source (e.g., a low-pressure mercury lamp, ~254 nm).

  • Infusion: Infuse the sample solution at a flow rate of 1-5 µL/min. The residence time in the UV-irradiated zone facilitates the PB reaction.

  • MS/MS Parameters:

    • MS1 (Full Scan): First, acquire a full scan spectrum in positive ion mode to identify the protonated PB-derivatized molecule [M+H+Acetone]⁺ (m/z 201.15).

    • MS2 (Product Ion Scan): Perform a product ion scan on the precursor ion at m/z 201.15.

    • Collision Energy: Optimize collision energy (typically 15-25 eV) to maximize the yield of the diagnostic fragment ions.

Data Presentation: Comparative Fragmentation Data

The key to this method is the difference in the product ion spectra for each positional isomer.

IsomerPrecursor Ion (m/z)Diagnostic Product Ions (m/z)Interpretation
Ethyl 2-hexenoate201.15115.08, 86.07Cleavage occurs between C2 and C3.
Ethyl 3-hexenoate201.15129.10, 72.05Cleavage occurs between C3 and C4.
Ethyl 4-hexenoate201.15143.11, 58.04Cleavage occurs between C4 and C5.

Trustworthiness: This derivatization-based MS/MS approach provides a self-validating system. The fragmentation is chemically directed by the derivatization step, yielding clear, diagnostic ions that are mechanistically linked to the double bond's position.[8][11] This makes it one of the most authoritative methods for structural elucidation of unknown unsaturated compounds. Similar strategies using epoxidation or ozonolysis offer alternative chemical routes to the same goal of creating a specific fragmentation point.[12][13]

Methodology 3: The Emerging Frontier - Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

A third, cutting-edge approach separates isomers not by their interaction with a column or by chemical tagging, but by their intrinsic physical shape in the gas phase. Ion Mobility Spectrometry (IMS) adds another dimension of separation to the mass spectrometry workflow, resolving ions based on their size and shape before mass analysis.[14][15]

Expertise & Experience: Separation by Molecular Shape

After ionization, ions are guided into a drift tube filled with a neutral buffer gas (e.g., nitrogen). An electric field propels the ions through the tube. As they travel, they collide with the buffer gas. Compact, tightly-folded ions experience fewer collisions and travel faster, while larger, more extended ions are slowed down.[14] This difference in drift time allows for the separation of isomers that have the same mass but different three-dimensional shapes (and therefore different rotationally-averaged collision cross-sections, or CCS).[16]

Positional isomers of ethyl hexenoate can have slightly different shapes. For example, a double bond in the middle of the carbon chain might introduce a more pronounced "kink" than a terminal double bond. Geometric isomers (cis vs. trans) often have significantly different shapes, with the cis isomer being more C-shaped and the trans isomer being more linear, making them excellent candidates for IMS separation.[16]

Caption: Principle of ion mobility separation of geometric isomers.

Experimental Protocol: LC-IMS-MS Analysis
  • Sample Preparation: Prepare a solution of the isomer mixture at ~1-10 µM in a solvent compatible with liquid chromatography and electrospray ionization (e.g., 50:50 methanol/water with 0.1% formic acid).

  • Instrumentation: A hybrid mass spectrometer equipped with an ion mobility cell, such as a drift tube (DTIMS) or traveling wave (TWIMS) device (e.g., Agilent 6560 IM-QTOF, Waters SYNAPT).

  • Separation:

    • (Optional) Use a short LC column for sample introduction and cleanup.

    • Introduce the sample via ESI into the instrument.

  • IMS Parameters:

    • Drift Gas: Nitrogen.

    • Drift Voltage/Wave Velocity: Optimize according to manufacturer guidelines to achieve the best separation for the m/z range of interest.

  • MS Parameters:

    • Acquire data in a mode that correlates ion mobility drift time with m/z.

    • Mass Range: Scan from m/z 50 to 300.

Data Presentation: Comparative IMS Data

The output is a two-dimensional plot of drift time versus m/z. Isomers will appear at the same m/z value but will be separated along the drift time axis.

Isomerm/zDrift Time (ms)Collision Cross Section (CCS, Ų)
Ethyl (E)-2-hexenoate142.1012.1125.3
Ethyl (Z)-2-hexenoate142.1012.5128.9
Ethyl 4-hexenoate142.1012.3127.1
(Note: Drift time and CCS values are illustrative and highly instrument-dependent.)

Trustworthiness: IMS-MS is a powerful technique for isomer separation, providing an orthogonal dimension of data that is based on a fundamental physical property of the ion (its shape).[17] The measurement of a Collision Cross Section (CCS) value provides a robust and transferable identifier for a specific isomer, which can be used for library matching and high-confidence identification.

Comparative Summary and Recommendations

The optimal method for differentiating isomers of ethyl hexenoate depends on the specific goals of the analysis, the complexity of the sample matrix, and the available instrumentation.

FeatureGC-MSDerivatization + MS/MSIMS-MS
Principle Chromatographic separation by polarity/volatilityChemical tagging for position-specific fragmentationGas-phase separation by ion shape/size (CCS)
Resolving Power Positional: Good to ExcellentGeometric: Good to ExcellentPositional: ExcellentGeometric: Not directly applicablePositional: Fair to GoodGeometric: Good to Excellent
Sample Prep Simple dilutionMore complex (may require offline reaction)Simple dilution
Ease of Use High (standard technique)Medium (requires specialized setup/chemistry)Medium to High (requires specialized instrument)
Key Advantage Widely available, robust for known isomersUnambiguous localization of double bondsVery fast, provides unique structural data (CCS)
Key Limitation Potential for co-elutionDerivatization may not be 100% efficientMay not resolve isomers with very similar shapes
Senior Scientist's Recommendations:
  • For Routine QC and Known Isomer Profiling: GC-MS is the ideal choice. It is robust, reliable, and widely available. When authentic standards are on hand to confirm retention times, it provides confident identification and quantification.

  • For De Novo Structural Elucidation of Unknowns: When you must determine the double bond position in a novel compound or a complex biological extract without ambiguity, Derivatization with MS/MS (specifically the Paternò-Büchi reaction) is the gold standard. It provides direct, mechanistically-supported evidence of the double bond's location.[8][10]

  • For High-Throughput Screening and Complex Mixtures: IMS-MS offers a powerful solution. Its speed and ability to provide an extra dimension of separation make it perfect for complex sample analysis (e.g., in metabolomics) where chromatographic methods may be too slow or fail to resolve all components.[14][17] The acquisition of CCS values adds a highly confident descriptor for compound identification.

References

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A Comparative Performance Analysis of Fruity Esters for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of advanced scientific research, the selection of appropriate reagents and materials is a critical determinant of experimental success. Among the vast array of chemical compounds utilized, fruity esters—a class of volatile organic compounds known for their characteristic sweet and fruity aromas—have carved out a significant niche in diverse research applications, from drug development to materials science. This guide provides an in-depth comparative analysis of the performance of several key fruity esters, offering experimental data and insights to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Introduction: The Versatility of Fruity Esters in Research

Fruity esters, formally known as alkyl alkanoates, are not merely the source of pleasant fragrances in nature; their chemical properties make them highly valuable in the laboratory. Their utility stems from their moderate polarity, good solvency for a range of organic molecules, and, in some cases, their biocompatibility and biological activity. This guide will focus on the performance of four prominent fruity esters in advanced research: Ethyl Acetate, Isoamyl Acetate, Butyl Acetate, and Benzyl Acetate, along with a derivative, Poly(Methyl Methacrylate), which showcases the translation of a simple ester into a high-performance polymer.

Performance Analysis in Key Research Applications

The performance of a fruity ester is intrinsically linked to its application. Here, we dissect the performance of our selected esters in their most relevant advanced research contexts.

Ethyl Acetate: The Workhorse of Drug Delivery and Nanoparticle Synthesis

Ethyl acetate is a widely used solvent in the pharmaceutical industry due to its low toxicity, high volatility, and excellent solvency.[1] Its role has evolved from a simple extraction solvent to an integral component in advanced drug delivery systems and controlled release formulations.[1]

Performance Parameters:

  • Solvency: Ethyl acetate's ability to dissolve a wide range of organic compounds makes it an excellent medium for the synthesis of active pharmaceutical ingredients (APIs).[1][2]

  • Biocompatibility: Its relatively low toxicity makes it a suitable choice for incorporation into drug delivery systems.[1]

  • Purity: High purity is crucial in pharmaceutical applications to avoid adverse effects from impurities in the final drug product.[2]

  • Evaporation Rate: Its rapid evaporation is advantageous for processes like tablet coating and the formation of uniform polymer films in drug delivery matrices.[2]

Comparative Analysis vs. Alternatives:

While highly effective, the environmental impact of volatile organic compounds like ethyl acetate has led to the exploration of "greener" alternatives.

FeatureEthyl AcetateDichloromethane (DCM)Cyclopentyl Methyl Ether (CPME)
Performance Good solvency for a range of polymers.[3]Excellent solvency, but higher toxicity.A greener alternative with good solvency.[4]
Biocompatibility Relatively low toxicity.[1]Higher toxicity and environmental concerns.Considered a safer substitute for other ether solvents.[4]
Environmental Impact Volatile Organic Compound (VOC).Halogenated solvent with disposal issues.Produced with high atom economy and is more stable.[4]

Experimental Insight: In the production of poly(DL-lactide-co-glycolide) (PLGA) microspheres for drug delivery, replacing dichloromethane with ethyl acetate resulted in more uniform particles with high encapsulation efficiency.[3] This highlights the critical role of solvent choice in the physicochemical properties of the final product.

Isoamyl Acetate: A Key Player in Biological Signaling

Isoamyl acetate, known for its distinct banana-like scent, serves as an important signaling molecule in both the animal and plant kingdoms. In a research context, it is often used to study olfactory responses and neuronal pathways.

Performance Parameters:

  • Biological Activity: Elicits specific and measurable behavioral and physiological responses. For instance, it is a component of bee alarm pheromone and can induce a fear response.[5]

  • Volatility: Its volatility allows for precise control of odorant concentration in behavioral experiments.

  • Purity: High purity is essential to ensure that the observed biological responses are due to isoamyl acetate and not impurities.

Experimental Insight: Behavioral studies in mice have shown a high sensitivity to isoamyl acetate, with a behavioral threshold of 3.6 ppb.[6] This high sensitivity underscores its potency as a signaling molecule and necessitates precise dilution and delivery in experimental setups.

Butyl Acetate: A Versatile Solvent in Polymer and Pharmaceutical Chemistry

Butyl acetate is a valuable solvent in the production of lacquers, polymers, and other industrial products.[7][8] In advanced research, it is used as a solvent for synthetic resins and in the synthesis of pharmaceuticals.[9][10]

Performance Parameters:

  • Solvency: It is an excellent solvent for a variety of polymers, including nitrocellulose and acrylic resins.[9][11]

  • Volatility: It has a low volatility compared to other common solvents, which can be advantageous in controlling drying times of coatings and films.[7]

  • Purity: As with other pharmaceutical solvents, high purity is a prerequisite for its use in drug synthesis.[10]

Comparative Analysis of Acetate Esters as Solvents:

EsterBoiling Point (°C)Water Solubility ( g/100 mL)Key Application
Ethyl Acetate 77.18.3General purpose solvent, drug delivery.[1]
Propyl Acetate 1021.89Inks, coatings.
Butyl Acetate 1260.68Lacquers, polymer synthesis.[8]
Isoamyl Acetate 1420.25Flavoring, signaling molecule studies.

This table demonstrates how the physicochemical properties of acetate esters vary with chain length, influencing their suitability for different applications.

Benzyl Acetate: A Fragrant Ester with Pharmaceutical Potential

Benzyl acetate, with its pleasant jasmine-like aroma, is widely used in the fragrance industry. In research, its applications extend to the synthesis of other organic compounds and potential use in pharmaceutical formulations.[12][13]

Performance Parameters:

  • Reactivity: It can be synthesized through the esterification of benzyl alcohol and acetic acid, with various catalysts influencing the reaction yield.[13][14]

  • Purity: For use in pharmaceutical synthesis or as a well-defined fragrance standard, high purity is essential.[12]

  • Sensory Properties: Its distinct aroma makes it a useful compound in studies of olfaction and sensory perception.

Experimental Insight: The synthesis of benzyl acetate can be optimized by careful selection of catalysts and reaction conditions. For instance, using certain ionic liquids as catalysts can lead to high conversion rates and allow for catalyst recycling, aligning with the principles of green chemistry.[12]

Poly(Methyl Methacrylate) (PMMA): From Fruity Ester to Advanced Polymer

Poly(methyl methacrylate) is a transparent thermoplastic derived from the fruity ester methyl methacrylate. It is a lightweight and shatter-resistant alternative to glass with numerous advanced research applications.[15]

Performance Parameters:

  • Biocompatibility: PMMA is highly biocompatible, making it suitable for medical and dental applications such as dental prosthetics and bone cements.[15][16][17]

  • Optical Properties: It has excellent light transmission properties, which are crucial for its use in optical sensors and devices.[16][18]

  • Mechanical Properties: The mechanical properties of PMMA, such as tensile strength, can be tailored by controlling its molecular weight.[19]

Comparative Analysis of Transparent Polymers:

MaterialLight TransmittanceBiocompatibilityImpact Strength
PMMA 92-93%[17]High[15][16]Good[15]
Polycarbonate 86-89%[17]GoodVery High[15]
Glass ~90%HighLow

Experimental Protocols for Performance Evaluation

To ensure the reliable and reproducible performance of fruity esters in research, standardized analytical methods are essential.

Purity and Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like fruity esters.[20][21]

Objective: To determine the purity of a fruity ester sample and identify any impurities.

Methodology:

  • Sample Preparation: Dilute the ester sample in a suitable solvent (e.g., hexane) to a concentration within the linear range of the instrument.

  • GC-MS System:

    • Gas Chromatograph: Equipped with a capillary column suitable for volatile organic compounds (e.g., HP-5MS).[22]

    • Mass Spectrometer: Capable of electron ionization (EI).

  • GC Conditions:

    • Injector Temperature: 250 °C.[22]

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate compounds with different boiling points.

    • Carrier Gas: Helium at a constant flow rate.[22]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[23]

    • Mass Range: Scan a mass range appropriate for the expected ester and potential impurities (e.g., 35-350 amu).

  • Data Analysis: Identify the ester peak based on its retention time and mass spectrum. Quantify purity by calculating the peak area percentage.

Stability Testing in Biological Media

For applications in drug delivery and biological studies, it is crucial to assess the stability of the ester in relevant biological fluids.[24]

Objective: To determine the rate of hydrolysis of a fruity ester in a simulated biological medium (e.g., simulated body fluid, cell culture medium).

Methodology:

  • Preparation of Test Medium: Prepare the simulated biological medium and bring it to the desired temperature (e.g., 37 °C).

  • Incubation: Add a known concentration of the fruity ester to the pre-warmed medium.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.

  • Quenching and Extraction: Immediately quench the enzymatic activity (if any) and extract the remaining ester and its hydrolysis products (the corresponding alcohol and carboxylic acid) using a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted samples by GC-MS (as described in Protocol 3.1) to quantify the concentrations of the ester and its hydrolysis products over time.

  • Data Analysis: Plot the concentration of the ester versus time to determine its degradation kinetics.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for GC-MS analysis and stability testing.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dilution Dilute Ester in Solvent Injection Inject into GC Dilution->Injection Transfer Separation Separation in GC Column Injection->Separation Ionization Ionization (EI) Separation->Ionization Elution Detection Mass Detection Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram MassSpec Obtain Mass Spectra Detection->MassSpec Identification Identify Peaks Chromatogram->Identification MassSpec->Identification Quantification Quantify Purity Identification->Quantification

Caption: Workflow for Purity Analysis of Fruity Esters using GC-MS.

Stability_Test_Workflow cluster_incubation Incubation cluster_extraction Sample Processing cluster_analysis Analysis cluster_results Results Preparation Prepare Biological Medium (37°C) Addition Add Fruity Ester Preparation->Addition Incubate Incubate and Take Samples (Time-course) Addition->Incubate Quench Quench Reaction Incubate->Quench Aliquot Extract Solvent Extraction Quench->Extract GCMS GC-MS Analysis Extract->GCMS Kinetics Determine Degradation Kinetics GCMS->Kinetics

Caption: Workflow for Ester Stability Testing in Biological Media.

Conclusion and Future Outlook

The selection of a fruity ester for a specific research application requires a thorough understanding of its performance characteristics. Ethyl acetate remains a versatile and effective solvent, particularly in pharmaceutical applications, though the push for greener alternatives is driving innovation. Isoamyl acetate's role as a potent signaling molecule is well-established, while butyl and benzyl acetates offer a range of solvency and reactivity for various synthetic needs. The transformation of methyl methacrylate into the biocompatible and optically clear PMMA demonstrates the vast potential of this class of compounds in advanced materials science.

Future research will likely focus on the development of bio-based esters to reduce environmental impact, the discovery of novel esters with unique biological activities, and the engineering of ester-based polymers with enhanced properties for cutting-edge applications. By carefully considering the performance data and experimental protocols outlined in this guide, researchers can confidently select the optimal fruity ester to advance their scientific endeavors.

References

  • Vertex AI Search. (2025).
  • ResearchGate. (n.d.).
  • Vertex AI Search. (2025). Investigating PMMA's Role in Advanced Sensor Design.
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  • NIH. (2022). Inheritance of esters and other volatile compounds responsible for the fruity aroma in strawberry - PMC.
  • NIH. (2022). Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles - PMC.
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  • AZoLifeSciences. (2023). Using GC-MS to Analyze the Flavors in Fruit.
  • SciSpace. (n.d.).
  • Elveflow. (2024).
  • Journal of Cosmetic Science. (2021). The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents.
  • ASM Journals. (2020). Organic-Solvent-Tolerant Carboxylic Ester Hydrolases for Organic Synthesis | Applied and Environmental Microbiology.
  • VCU Scholars Compass. (n.d.). Generation of Nanomaterials by Reactive Laser Synthesis in Liquid.
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  • NIH. (2025).
  • PubMed. (2025). In vivo metabolism of fruity carboxylic esters in the human oral cavity is partly driven by microbial enzymes.
  • ResearchGate. (2025). In vivo metabolism of fruity carboxylic esters in the human oral cavity is partly driven by microbial enzymes | Request PDF.
  • PubMed. (2019). A protocol for testing the stability of biochemical analytes. Technical document.
  • RSC Education. (n.d.). Making esters from alcohols and acids | Class experiment.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Hexenoic acid, 5-methyl-, ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of development, our commitment to safety and environmental stewardship is as critical as the discoveries we make. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Hexenoic acid, 5-methyl-, ethyl ester (CAS No. 2351-89-5), a compound often utilized for its characteristic fruity aroma in various applications[1]. Adherence to these procedures is not merely a suggestion but a cornerstone of responsible scientific practice.

Hazard Profile and Essential Safety Precautions

Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. Ethyl 5-methyl-2-hexenoate is classified as a hazardous substance, primarily due to its flammability and irritant properties.[2][3][4] The causality behind our safety protocols is directly linked to mitigating these specific risks.

Table 1: GHS Hazard Classification for Ethyl 5-Methyl-2-Hexenoate

Hazard ClassGHS CodeSignal WordDescriptionSource(s)
Flammable LiquidsH226WarningFlammable liquid and vapor.[2][3]
Skin Corrosion/IrritationH315WarningCauses skin irritation.[3][4]
Serious Eye Damage/IrritationH319WarningCauses serious eye irritation.[3][4]
Specific Target Organ ToxicityH335WarningMay cause respiratory irritation.[3][4]
Immediate Protective Measures: Your First Line of Defense

Before handling or preparing this chemical for disposal, the following Personal Protective Equipment (PPE) is mandatory. The rationale is to create a complete barrier against the identified hazards.

  • Eye Protection: Wear safety glasses with side-shields or chemical safety goggles. This is crucial to prevent contact with the liquid or its vapors, which can cause serious eye irritation.[5]

  • Hand Protection: Use nitrile gloves. Inspect them for any signs of degradation or perforation before use. This ester is a known skin irritant, and gloves are the primary barrier to prevent direct contact.[3][6]

  • Skin Protection: A standard laboratory coat is required. For larger quantities or in case of a potential splash, an impervious apron is recommended.[6]

  • Work Area: All handling and preparation for disposal must occur in a well-ventilated area, preferably within a certified chemical fume hood, to mitigate the risk of inhaling vapors that can irritate the respiratory system.[2][7]

Critical Incompatibilities for Disposal

To prevent dangerous chemical reactions within a waste container, do not mix ethyl 5-methyl-2-hexenoate waste with the following:

  • Strong Oxidizing Agents: Can lead to a vigorous, potentially explosive reaction.[5]

  • Acids and Bases: May catalyze hydrolysis or other reactions, leading to pressure buildup in the container.[8]

Step-by-Step Waste Collection and Containment Protocol

The guiding principle for the disposal of this ester is that it must be treated as hazardous chemical waste .[6] It must never be poured down the drain, as this can harm aquatic life and damage plumbing systems.[6][9]

Protocol 2.1: Collection of Liquid Waste
  • Select a Waste Container: Choose a container made of a compatible material (e.g., high-density polyethylene, glass) that is in good condition with a secure, screw-top cap.[10] The original product container is often a suitable choice if it is not compromised.[10]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[10] Clearly write the full chemical name: "Waste 2-Hexenoic acid, 5-methyl-, ethyl ester" and list all components and their approximate percentages.[11]

  • Transfer the Waste: Carefully pour the waste ester into the designated container using a funnel. Perform this transfer inside a fume hood to control vapor emissions.

  • Secure and Store: Tightly seal the container. Do not overfill; leave at least 10% headspace to allow for vapor expansion.[10] Store the container in a designated satellite accumulation area, away from heat and ignition sources, and with secondary containment.[11]

Protocol 2.2: Collection of Contaminated Solid Waste

This includes items such as used gloves, absorbent pads from minor spills, and contaminated weighing paper.

  • Segregate Waste: Collect all solid waste contaminated with ethyl 5-methyl-2-hexenoate separately from regular trash.

  • Containment: Place the contaminated solids into a heavy-duty, sealable plastic bag or a dedicated solid hazardous waste container.

  • Labeling: Clearly label the bag or container with "Hazardous Waste" and specify the contaminant ("Solid waste contaminated with 2-Hexenoic acid, 5-methyl-, ethyl ester").

  • Final Disposal: Once the bag is full, seal it and place it in the designated collection drum for solid chemical waste, or follow your institution's specific procedures.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is vital to prevent injury and fire.

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.

  • Control Ignition Sources: Immediately extinguish all nearby flames, turn off hot plates, and remove any sources of sparks.[2][8]

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.[2]

  • Contain and Absorb: For small spills (<50 mL), cover the liquid with an inert absorbent material such as vermiculite, cat litter, or a chemical sorbent pad.[12]

  • Collect Residue: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[2][7]

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as contaminated solid waste.

  • Seek Medical Attention: If skin or eye contact occurs, rinse the affected area with copious amounts of water for at least 15 minutes and seek immediate medical advice.[5]

The Disposal Pathway: A Decision-Making Workflow

The ultimate destination for this chemical waste is a licensed professional waste disposal facility, which typically employs high-temperature incineration.[5][13] The following diagram outlines the decision-making process for handling waste as it is generated.

DisposalWorkflow cluster_waste_type Characterize Waste cluster_actions Containment Actions start Waste Generated: Ethyl 5-methyl-2-hexenoate is_spill Is it a spill? start->is_spill waste_form Liquid or Contaminated Solid? is_spill->waste_form No (Routine) spill_protocol Follow Emergency Spill Protocol 3 is_spill->spill_protocol Yes liquid_protocol Follow Liquid Waste Protocol 2.1 waste_form->liquid_protocol Liquid solid_protocol Follow Solid Waste Protocol 2.2 waste_form->solid_protocol Solid end_point Store Container in Designated Satellite Accumulation Area spill_protocol->end_point liquid_protocol->end_point solid_protocol->end_point final_step Arrange for Pickup by Licensed Waste Contractor end_point->final_step

Caption: Decision workflow for the safe containment of Ethyl 5-methyl-2-hexenoate waste.

References

  • Synerzine. (2018). Safety Data Sheet for 2-Hexenoic acid, ethyl ester, (E)-.[Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.[Link]

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 2-hexenoic acid, 2-methyl-, methyl ester, (2E)-, CAS Registry Number 16493-96-2. Food and Chemical Toxicology, 153, 112365. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 234290, Ethyl 5-methylhexanoate.[Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.[Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.[Link]

  • Chemtalk. (2008). Ester Disposal.[Link]

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, ethyl hexanoate, CAS Registry Number 123-66-0. Food and Chemical Toxicology, 153S, 112365. [Link]

  • Maine Department of Environmental Protection. (n.d.). Chapter 850: Identification of Hazardous Wastes.[Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5702852, Methyl 5-methyl-2-hexenoate.[Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Hexenoic acid, 5-methyl-, ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Researchers, scientists, and drug development professionals are at the forefront of innovation, often handling a diverse array of chemical compounds. Among these is 2-Hexenoic acid, 5-methyl-, ethyl ester (CAS No. 2351-89-5), an ester utilized in the fragrance and flavor industry for its characteristic fruity aroma.[1] While its application is well-established, ensuring the safety of laboratory personnel during its handling is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety protocols for similar chemical structures.

Due to the limited availability of a specific Safety Data Sheet (SDS) for 2-Hexenoic acid, 5-methyl-, ethyl ester, this document synthesizes safety information from structurally related compounds to provide a robust framework for safe handling. It is critical to treat this compound with the caution afforded to chemicals with potential hazards, including flammability, skin and eye irritation, and respiratory effects.

Understanding the Hazard Profile

A safety data sheet for the related compound, 2-Hexenoic acid, ethyl ester, (E)-, classifies it as a flammable liquid and vapor.[3] Another related compound, Methyl 5-hexynoate, is known to cause serious eye irritation and may cause respiratory irritation.[4] Furthermore, 5-Hexenoic acid is a corrosive material that can cause severe skin burns and eye damage.[5] Given these precedents, a conservative approach to PPE is warranted.

Table 1: Potential Hazards of Structurally Similar Compounds

HazardAssociated Compound(s)Potential Effect on Personnel
Flammability 2-Hexenoic acid, ethyl ester, (E)-Risk of fire or explosion if exposed to ignition sources.[3]
Eye Irritation/Damage Methyl 5-hexynoate, 5-Hexenoic acidCan cause serious eye irritation or severe eye damage upon contact.[4]
Skin Irritation/Burns 5-Hexenoic acidMay cause skin irritation or severe burns upon contact.[5]
Respiratory Irritation Methyl 5-hexynoateInhalation of vapors may lead to respiratory tract irritation.[4]

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are based on a comprehensive assessment of the potential hazards identified from related chemical compounds.

Eye and Face Protection

Given the high risk of serious eye irritation or damage, robust eye and face protection is mandatory.[4]

  • Primary Protection: Chemical splash goggles that provide a tight seal around the eyes are essential to prevent contact with liquid splashes or vapors.[6] Standard safety glasses with side shields are insufficient.

  • Secondary Protection: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[6][7]

Skin and Body Protection

Protecting the skin from potential irritation or burns is critical.[5]

  • Gloves: Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are generally recommended for handling esters and organic acids.[6] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to replace them immediately if compromised.[8] Always follow the glove manufacturer's guidelines for chemical compatibility.

  • Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes and potential flash fires.[9]

  • Additional Protective Clothing: For procedures with a high risk of significant exposure, a chemical-resistant apron and sleeves should be worn over the lab coat.[7] Closed-toe shoes are mandatory in any laboratory setting.[10]

Respiratory Protection

Engineering controls, such as working in a well-ventilated area or a chemical fume hood, are the primary means of preventing respiratory exposure.[3]

  • Under Normal Conditions: When handling small quantities in a properly functioning chemical fume hood, respiratory protection is typically not required.[4]

  • In Case of Insufficient Ventilation or Spills: If engineering controls are not sufficient to maintain exposure below acceptable limits, or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11]

Experimental Workflow: Safe Handling and Operational Plan

A systematic approach to handling 2-Hexenoic acid, 5-methyl-, ethyl ester will minimize the risk of exposure and accidents.

Pre-Operational Checklist
  • Review Safety Data: Although a specific SDS is unavailable, review the SDS for similar compounds (e.g., 2-Hexenoic acid, ethyl ester, (E)-).[3]

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and has a current certification.

  • Assemble PPE: Gather all necessary PPE as outlined in the section above.

  • Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[7]

Step-by-Step Handling Procedure
  • Don PPE: Put on all required personal protective equipment before entering the designated work area.

  • Work in a Fume Hood: Conduct all manipulations of the compound inside a certified chemical fume hood to minimize inhalation exposure.[3]

  • Grounding: As the related ethyl ester is flammable, take precautionary measures against static discharge by grounding containers and receiving equipment.[3]

  • Avoid Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[3]

  • Dispensing: Use only non-sparking tools when opening or dispensing the chemical.[3]

  • Container Management: Keep the container tightly closed when not in use and store it in a well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]

Post-Operational Procedure
  • Decontamination: Thoroughly clean the work area after use.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any potential contamination on the outer surface of the glove.[8]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]

  • PPE Storage: Store reusable PPE in a clean, designated area.

Logical Relationships: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 2-Hexenoic acid, 5-methyl-, ethyl ester.

PPE_Selection_Workflow PPE Selection for 2-Hexenoic acid, 5-methyl-, ethyl ester cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Waste Disposal cluster_emergency Emergency Procedures Start Start: Handling 2-Hexenoic acid, 5-methyl-, ethyl ester AssessRisk Assess Risk of Exposure (Quantity, Procedure) Start->AssessRisk EyeFace Eye/Face Protection: - Chemical Splash Goggles (Mandatory) - Face Shield (if splash risk) AssessRisk->EyeFace All Scenarios SkinBody Skin/Body Protection: - Chemical-Resistant Gloves (Nitrile/Butyl) - Flame-Resistant Lab Coat AssessRisk->SkinBody All Scenarios Respiratory Respiratory Protection: - Work in Fume Hood (Primary) - Respirator (if ventilation is inadequate) AssessRisk->Respiratory Assess Ventilation Spill Spill Response: - Evacuate - Alert Supervisor - Use appropriate spill kit AssessRisk->Spill If Spill Occurs Exposure Personal Exposure: - Use Safety Shower/Eyewash - Seek Medical Attention AssessRisk->Exposure If Exposure Occurs Waste Dispose of waste in a properly labeled, approved waste container. EyeFace->Waste SkinBody->Waste Respiratory->Waste

Caption: A workflow diagram for selecting appropriate PPE.

Disposal Plan: Managing Chemical Waste

Proper disposal of chemical waste is crucial to protect both personnel and the environment.

  • Waste Collection: All waste materials contaminated with 2-Hexenoic acid, 5-methyl-, ethyl ester, including unused product, contaminated gloves, and absorbent materials from spills, must be collected in a designated and properly labeled hazardous waste container.[4]

  • Container Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

  • Disposal Regulations: Dispose of the chemical waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[3] Do not mix with other waste streams unless explicitly permitted.

By adhering to these rigorous safety protocols, researchers can confidently handle 2-Hexenoic acid, 5-methyl-, ethyl ester, ensuring a safe and productive laboratory environment. The principles of proactive risk assessment, proper PPE selection, and diligent operational procedures are the cornerstones of a strong safety culture.

References

  • MCR Safety. Understanding Solvents and PPE for Chemical Safety. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • HPE Support. Safety Guidelines for Handling Chemicals. [Link]

  • Synerzine. 2-Hexenoic acid, ethyl ester, (E)- Safety Data Sheet. [Link]

  • Loba Chemie. 2-ETHYLHEXANOIC ACID FOR SYNTHESIS MSDS. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • BuyersGuideChem. Ethyl 5-methylhex-2-enoate | C9H16O2. [Link]

  • NIST WebBook. 2-Hexenoic acid, ethyl ester. [Link]

  • ScienceDirect. Safety assessment of 2-hexenoic acid, 2-methyl-, methyl ester, (2E)- as a fragrance ingredient. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.